molecular formula C3H5NO2 B013941 Vinyl carbamate CAS No. 15805-73-9

Vinyl carbamate

カタログ番号: B013941
CAS番号: 15805-73-9
分子量: 87.08 g/mol
InChIキー: LVLANIHJQRZTPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Vinyl carbamate is a white crystalline solid. (NTP, 1992)
This compound is a carbamate ester.

特性

IUPAC Name

ethenyl carbamate
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InChI

InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5)
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InChI Key

LVLANIHJQRZTPY-UHFFFAOYSA-N
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Canonical SMILES

C=COC(=O)N
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Molecular Formula

C3H5NO2
Record name VINYL CARBAMATE
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DSSTOX Substance ID

DTXSID3021433
Record name Vinyl carbamate
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Molecular Weight

87.08 g/mol
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Physical Description

Vinyl carbamate is a white crystalline solid. (NTP, 1992)
Record name VINYL CARBAMATE
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Solubility

Moderately soluble (NTP, 1992)
Record name VINYL CARBAMATE
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CAS No.

15805-73-9
Record name VINYL CARBAMATE
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Melting Point

129 to 131 °F (NTP, 1992)
Record name VINYL CARBAMATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Vinyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl carbamate (B1207046), a reactive chemical intermediate, holds significance in organic synthesis and toxicology. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and metabolic fate. Detailed experimental protocols for key synthetic methodologies are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document elucidates the metabolic activation pathway of vinyl carbamate leading to DNA adduct formation and outlines a typical workflow for assessing its carcinogenicity, visualized through Graphviz diagrams. This guide is intended to be a valuable resource for researchers in organic chemistry, toxicology, and drug development.

Introduction

This compound (ethenyl carbamate) is an organic compound with the chemical formula C₃H₅NO₂. It is a white crystalline solid and is recognized for its role as a potent promutagen and carcinogen.[1][2] Its structure, featuring both a vinyl group and a carbamate moiety, makes it a versatile precursor in the synthesis of various organic molecules and polymers.[3] However, its high reactivity and toxicity necessitate careful handling and a thorough understanding of its chemical behavior.

The carbamate group is a key structural motif in many approved drugs and prodrugs, often used as a stable surrogate for peptide bonds.[4] While this compound itself is not a therapeutic agent, the study of its synthesis and reactivity provides valuable insights for the development of novel carbamate-containing compounds with potential pharmacological applications. This guide aims to provide a detailed technical overview of this compound, focusing on its synthesis and properties relevant to research and development.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid with moderate solubility in water.[5] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name ethenyl carbamate[5]
CAS Number 15805-73-9[6]
Molecular Formula C₃H₅NO₂[5]
Molecular Weight 87.08 g/mol [5]
Melting Point 52-54 °C (126-129 °F)[5][6]
Appearance White to off-white solid[6]
Solubility Moderately soluble in water. Soluble in Dichloromethane, DMSO.[5][6]
SMILES C=COC(=O)N[5]
InChIKey LVLANIHJQRZTPY-UHFFFAOYSA-N[5]
Table 2: Spectroscopic Data of this compound
Spectroscopy Peak Assignments Reference(s)
¹H NMR Predicted δ (ppm): ~7.0-7.2 (dd, 1H, -O-CH=), ~4.5-4.8 (dd, 1H, =CH₂ cis), ~4.2-4.5 (dd, 1H, =CH₂ trans), ~4.0-5.0 (br s, 2H, -NH₂)General NMR chemical shift knowledge.[4][7]
¹³C NMR Predicted δ (ppm): ~155-160 (C=O), ~140-145 (-O-CH=), ~90-95 (=CH₂)General ¹³C NMR chemical shift knowledge.[8][9]
FTIR ν (cm⁻¹): ~3400-3300 (N-H stretch), ~3100-3000 (C-H stretch, vinyl), ~1730-1700 (C=O stretch, carbamate), ~1640 (C=C stretch, vinyl), ~1250 (C-O stretch)General IR frequency knowledge.[10][11][12][13]
Mass Spec. m/z: 87 (M⁺), fragments corresponding to loss of NH₂, C=O, OCH=CH₂General fragmentation patterns.[14][15][16][17][18]

Synthesis of this compound

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The most common methods are detailed below.

From Vinyl Chloroformate and Ammonia (B1221849)

This is the most direct method for the synthesis of this compound, involving the reaction of vinyl chloroformate with ammonia. Vinyl chloroformate is a highly reactive and toxic reagent and must be handled with extreme caution.

Reaction Scheme:

Experimental Protocol:

  • Materials: Vinyl chloroformate, anhydrous ammonia, anhydrous diethyl ether.

  • Procedure:

    • A solution of vinyl chloroformate in anhydrous diethyl ether is cooled to 0 °C in a three-necked flask equipped with a stirrer, a gas inlet tube, and a condenser.

    • Anhydrous ammonia gas is bubbled through the stirred solution at a slow rate. The reaction is exothermic and the temperature should be maintained at 0-5 °C.

    • Ammonium (B1175870) chloride precipitates as a white solid. The reaction is monitored by TLC until the vinyl chloroformate is consumed.

    • The reaction mixture is filtered to remove the ammonium chloride precipitate.

    • The ethereal solution is washed with cold water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude this compound.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Yield: Moderate to good.

Two-Step Synthesis from 2-Chloroethyl Chloroformate

This method avoids the direct use of vinyl chloroformate in the final step and proceeds via a 2-chloroethyl carbamate intermediate.

Reaction Scheme:

Step 1: Cl-CH₂CH₂-O-CO-Cl + 2 NH₃ → Cl-CH₂CH₂-O-CO-NH₂ + NH₄Cl Step 2: Cl-CH₂CH₂-O-CO-NH₂ + Base → CH₂=CH-O-CO-NH₂ + Base·HCl

Experimental Protocol:

  • Materials: 2-Chloroethyl chloroformate, anhydrous ammonia, a strong non-nucleophilic base (e.g., potassium tert-butoxide), anhydrous diethyl ether, tert-butanol (B103910).

  • Procedure:

    • Step 1: Synthesis of 2-Chloroethyl Carbamate:

      • A solution of 2-chloroethyl chloroformate in anhydrous diethyl ether is reacted with anhydrous ammonia as described in section 3.1.

      • After workup, the 2-chloroethyl carbamate is isolated.

    • Step 2: Dehydrochlorination:

      • The 2-chloroethyl carbamate is dissolved in a suitable solvent such as tert-butanol.

      • A solution of a strong base, such as potassium tert-butoxide, in tert-butanol is added dropwise to the stirred solution at room temperature.

      • The reaction mixture is stirred for several hours and monitored by TLC.

      • Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.

      • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

      • The crude this compound is purified by column chromatography or recrystallization.

Yield: Moderate.

Ruthenium-Catalyzed Synthesis from Acetylene (B1199291) and Carbon Dioxide

This method represents a more atom-economical and "greener" approach to vinyl carbamates, utilizing readily available starting materials.

Reaction Scheme:

(Note: This scheme shows the synthesis of a substituted this compound. For the parent this compound, R would be H, which can be challenging under these conditions.)

Experimental Protocol (General):

  • Materials: Acetylene gas, carbon dioxide, a secondary amine (for substituted vinyl carbamates), a suitable ruthenium catalyst (e.g., a ruthenium-phosphine complex), and a high-pressure reactor.[19][20][21][22]

  • Procedure:

    • A high-pressure reactor is charged with the ruthenium catalyst and a solvent.

    • The amine is added to the reactor.

    • The reactor is sealed, purged with carbon dioxide, and then pressurized with a mixture of acetylene and carbon dioxide.

    • The reaction mixture is heated and stirred for a specified period.

    • After cooling and venting the gases, the reaction mixture is worked up by removing the solvent and purifying the product by chromatography.

Yield: Variable, depending on the catalyst and reaction conditions.

Reactivity and Stability

This compound is a moderately stable compound but can undergo polymerization, especially in the presence of initiators or upon heating. As a carbamate ester, it is susceptible to hydrolysis under acidic or basic conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][23]

Metabolic Pathway and Carcinogenicity

This compound is a known carcinogen, and its toxicity is attributed to its metabolic activation to a reactive epoxide intermediate, this compound epoxide.[24][25] This metabolic activation is primarily mediated by cytochrome P450 enzymes in the liver. The resulting epoxide is a potent electrophile that can react with nucleophilic sites on macromolecules, including DNA, to form covalent adducts. These DNA adducts can lead to mutations and initiate the process of carcinogenesis.

Metabolic Activation and DNA Adduct Formation

The following diagram illustrates the metabolic activation pathway of this compound and its subsequent reaction with DNA.

Metabolic_Pathway VC This compound CYP450 Cytochrome P450 (e.g., CYP2E1) VC->CYP450 Metabolic Activation VCE This compound Epoxide (Reactive Electrophile) CYP450->VCE DNA DNA VCE->DNA Covalent Binding Adducts DNA Adducts (e.g., ethenoadenine, ethenoguanine) DNA->Adducts Mutation Mutations Adducts->Mutation Miscoding during DNA replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Metabolic activation of this compound to a carcinogenic epoxide.
Experimental Workflow for Carcinogenicity Testing

The assessment of the carcinogenic potential of a chemical like this compound typically follows a structured workflow involving a series of in vitro and in vivo studies.

Carcinogenicity_Workflow cluster_in_vitro In Vitro Genotoxicity Assays cluster_in_vivo In Vivo Studies Ames Ames Test (Bacterial Mutagenicity) MLA Mouse Lymphoma Assay (Mammalian Cell Mutagenicity) DoseRange Dose-Range Finding Studies Ames->DoseRange Positive results may trigger in vivo testing ChromAb Chromosomal Aberration Test (in mammalian cells) MLA->DoseRange Positive results may trigger in vivo testing ChromAb->DoseRange Positive results may trigger in vivo testing Micronucleus Micronucleus Test (in rodents) Chronic Chronic Rodent Bioassay (2-year study) Micronucleus->Chronic Transgenic Transgenic Mouse Models Micronucleus->Transgenic DataAnalysis Data Analysis and Statistical Evaluation Chronic->DataAnalysis Transgenic->DataAnalysis DoseRange->Micronucleus RiskAssessment Human Health Risk Assessment DataAnalysis->RiskAssessment

A typical workflow for assessing the carcinogenicity of a chemical compound.

Applications in Research and Drug Development

Despite its toxicity, this compound serves as a valuable research tool. It is used in animal models to induce tumors, providing a means to study the mechanisms of carcinogenesis and to evaluate the efficacy of potential chemotherapeutic agents.[3]

The chemistry of vinyl carbamates is also relevant to drug development. The carbamate functional group is present in numerous pharmaceutical compounds, and understanding the synthesis and reactivity of simple carbamates like this compound can inform the design of more complex drug molecules.[4] The vinyl group can also be a handle for further functionalization or polymerization.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood. It is a suspected carcinogen and mutagen. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of this compound. The detailed experimental protocols, tabulated data, and visualizations of its metabolic pathway and carcinogenicity testing workflow are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of the chemistry and biology of this compound is essential for its safe handling and for leveraging its properties in scientific research.

References

Vinyl Carbamate: A Critical Metabolite in the Genotoxicity of Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl carbamate (B1207046) (urethane) is a known carcinogen found in fermented foods and alcoholic beverages. Its carcinogenicity is not direct but is mediated through metabolic activation to genotoxic metabolites. A key intermediate in this pathway is vinyl carbamate, a significantly more potent carcinogen than its parent compound. This technical guide provides a comprehensive overview of the formation of this compound from ethyl carbamate, its subsequent metabolic fate, the mechanisms of its genotoxicity, and the experimental methodologies used to study these processes. The information is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and cancer research.

Biotransformation of Ethyl Carbamate to this compound

The primary pathway for the metabolic activation of ethyl carbamate to a carcinogenic species involves its oxidation to this compound.[1][2][3] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2E1.[1][3][4][5]

The Role of Cytochrome P450 2E1 (CYP2E1)

CYP2E1 is a key enzyme in the metabolism of many xenobiotics, including ethanol.[3][6] In the case of ethyl carbamate, CYP2E1 catalyzes the desaturation of the ethyl group to form this compound.[3] This enzymatic conversion is considered a critical step in the activation of ethyl carbamate to its ultimate carcinogenic form.[1][7] Human liver microsomes have been shown to effectively catalyze the oxidation of ethyl carbamate to this compound, indicating that this pathway is relevant in humans.[1][7]

Further Metabolism to this compound Epoxide

Following its formation, this compound is rapidly oxidized, again by CYP2E1, to this compound epoxide.[1][3][5][8] This epoxide is a highly reactive electrophile that can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to the formation of adducts.[5][8][9][10] The formation of DNA adducts by this compound epoxide is widely considered to be the initiating event in the carcinogenicity of ethyl carbamate.[2][11][12]

Genotoxicity of this compound

This compound is a potent genotoxic agent, exhibiting significantly greater activity than ethyl carbamate in a variety of assays.[2][13][14] Its genotoxicity is a direct consequence of the formation of the reactive this compound epoxide and its subsequent interaction with DNA.

Formation of DNA Adducts

This compound epoxide reacts with DNA to form several types of adducts, most notably etheno adducts.[11][15] The major adducts identified are 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC), along with N²,3-ethenoguanine (εG).[11][16][17] These adducts are miscoding lesions that can lead to mutations during DNA replication if not repaired by cellular DNA repair mechanisms.[12]

Mutagenicity and Clastogenicity

The formation of DNA adducts by this compound leads to various genotoxic outcomes, including gene mutations and chromosomal damage.[2][18] this compound has been shown to be mutagenic in bacterial systems (in the presence of metabolic activation) and in in vivo studies with transgenic mice.[14][18] It is also a potent inducer of sister chromatid exchanges (SCEs) and chromosomal aberrations in mammalian cells.[2][13]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on ethyl carbamate and this compound.

Table 1: Comparative Genotoxicity of Ethyl Carbamate and this compound

Genetic EndpointTest SystemEthyl Carbamate (EC) ActivityThis compound (VC) ActivityReference(s)
Sister Chromatid Exchange (SCE)Chinese Hamster V-79 cellsIneffectiveStrong inducer (5-8 times baseline)[2]
Gene Mutation (6-thioguanine resistance)Chinese Hamster V-79 cellsIneffectiveStrong mutagen (dependent on S9 mix)[2]
Lung Adenoma InductionA/J MiceCarcinogenic10 to 50 times more active than EC[14]
Skin Tumor InitiationMiceCarcinogenic10 to 50 times more active than EC[14]
In vivo Gene Mutation (cII transgene)Transgenic MiceMutagenic at 500 & 1000 mg/kgMutagenic at 45, 60 & 75 mg/kg[18]

Table 2: DNA Adduct Levels in Mouse Lung

Compound AdministeredMouse StrainAdducts DetectedRelative Adduct LevelsReference(s)
This compoundA/J and CD-11,N⁶-ethenodeoxyadenosine, 3,N⁴-ethenodeoxycytidine~70% higher than in C57BL/6 mice[11][19]
This compoundC57BL/61,N⁶-ethenodeoxyadenosine, 3,N⁴-ethenodeoxycytidineLower than in A/J and CD-1 mice[11][19]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the genotoxicity of this compound. Below are outlines of key experimental protocols.

In Vitro Metabolism with Human Liver Microsomes

Objective: To determine the enzymatic conversion of ethyl carbamate to this compound.

Protocol:

  • Human liver microsomes are incubated with NADPH and various concentrations of ethyl carbamate.[1][7]

  • The reaction mixture is incubated at 37°C for a specified time.

  • The reaction is stopped, and the products are extracted.

  • The formation of this compound, 2-hydroxyethyl carbamate, and ethyl N-hydroxycarbamate is detected and quantified using gas chromatography/mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC) with radiolabeled substrates.[1][7]

Sister Chromatid Exchange (SCE) Assay

Objective: To assess the clastogenic potential of this compound.

Protocol:

  • Chinese hamster V-79 cells are cultured in the presence of bromodeoxyuridine (BrdU).

  • The cells are exposed to various concentrations of this compound, with and without an exogenous metabolic activation system (S9 mix).[2]

  • After treatment, the cells are cultured for two cell cycles.

  • Colcemid is added to arrest cells in metaphase.

  • The cells are harvested, fixed, and dropped onto microscope slides.

  • The chromosomes are differentially stained to visualize SCEs.

  • The number of SCEs per metaphase is scored.

³²P-Postlabeling Assay for DNA Adducts

Objective: To detect and quantify this compound-induced DNA adducts in vivo.

Protocol:

  • Mice are treated with this compound.

  • At various time points, DNA is isolated from target tissues (e.g., lung, liver).[11][19]

  • The DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.

  • The adducted nucleotides are enriched and then labeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).[11][19]

  • The adduct spots are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic Activation of Ethyl Carbamate EC Ethyl Carbamate VC This compound EC->VC CYP2E1 VCE This compound Epoxide VC->VCE CYP2E1 DNA_Adducts DNA Adducts (εdA, εdC, εG) VCE->DNA_Adducts Covalent Binding Cancer Cancer DNA_Adducts->Cancer Mutation

Caption: Metabolic activation of ethyl carbamate to its ultimate carcinogenic form.

Experimental Workflow for Genotoxicity Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Metabolism Metabolism Study (Microsomes) DNA_Adducts DNA Adduct Analysis (³²P-Postlabeling) Metabolism->DNA_Adducts SCE_Assay SCE Assay (V-79 Cells) Tumorigenesis Carcinogenicity Bioassay (Mice) DNA_Adducts->Tumorigenesis Exposure Exposure to Ethyl Carbamate / this compound Exposure->Metabolism Exposure->SCE_Assay Exposure->DNA_Adducts Exposure->Tumorigenesis

Caption: A generalized workflow for assessing the genotoxicity of this compound.

Logical Relationship of Carcinogenesis Start Ethyl Carbamate Exposure Metabolic_Activation Metabolic Activation (CYP2E1) Start->Metabolic_Activation Reactive_Metabolite Formation of This compound Epoxide Metabolic_Activation->Reactive_Metabolite DNA_Damage DNA Adduct Formation Reactive_Metabolite->DNA_Damage Mutation Gene Mutation DNA_Damage->Mutation Failed DNA Repair Cancer_Initiation Cancer Initiation Mutation->Cancer_Initiation End Tumor Development Cancer_Initiation->End

Caption: The sequence of events from ethyl carbamate exposure to cancer.

Conclusion

The metabolic conversion of ethyl carbamate to this compound is a pivotal event in its mechanism of carcinogenicity. This compound is significantly more genotoxic than its precursor, primarily due to its efficient conversion to the highly reactive this compound epoxide, which readily forms pro-mutagenic DNA adducts. Understanding the enzymes involved, the nature of the DNA damage, and the methodologies to assess these effects is crucial for risk assessment and the development of potential mitigation strategies. This guide provides a foundational understanding of these core principles for professionals in the fields of toxicology and drug development.

References

An In-depth Technical Guide on the Chemical Structure and Reactivity of Vinyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl carbamates are a class of organic compounds characterized by the presence of a carbamate (B1207046) group attached to a vinyl moiety. This unique structural combination imparts a distinct reactivity profile, making them valuable intermediates in organic synthesis and subjects of interest in toxicology and drug development. Their propensity to undergo various transformations, including polymerization and metabolic activation, has led to their application in materials science and their identification as potent carcinogens. This technical guide provides a comprehensive overview of the chemical structure, reactivity, spectroscopic properties, and synthesis of vinyl carbamates, along with detailed experimental protocols and an examination of their role in biological systems.

Chemical Structure and Physicochemical Properties

The core structure of vinyl carbamate consists of a carbamate functional group (-NH-C(=O)O-) directly bonded to a vinyl group (-CH=CH₂). The general structure can be represented as R¹R²N-C(=O)O-CH=CH₂, where R¹ and R² can be hydrogen, alkyl, aryl, or other organic substituents. The parent compound, this compound, has the chemical formula C₃H₅NO₂ and a molecular weight of 87.08 g/mol .[1] It is a white crystalline solid with a melting point of 54-55 °C.

The reactivity of vinyl carbamates is largely dictated by the interplay between the electron-withdrawing carbamate group and the electron-rich vinyl group. The nitrogen lone pair of the carbamate can participate in resonance with the carbonyl group, influencing the electron density of the vinyl double bond.

Spectroscopic Characterization

The structure of vinyl carbamates can be elucidated using various spectroscopic techniques. The following tables summarize the characteristic spectral data for representative vinyl carbamates.

Table 1: ¹H and ¹³C NMR Spectral Data for Selected Vinyl Carbamates
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
N-Phenyl this compound CDCl₃δ 7.35-7.05 (m, 5H, Ar-H), 6.85 (dd, 1H, J=14.0, 6.5 Hz, -OCH=), 4.80 (d, 1H, J=14.0 Hz, =CH₂ trans), 4.50 (d, 1H, J=6.5 Hz, =CH₂ cis), 7.20 (br s, 1H, NH)δ 152.5 (C=O), 141.0 (-OCH=), 137.5 (Ar-C), 129.0 (Ar-CH), 124.0 (Ar-CH), 119.0 (Ar-CH), 98.0 (=CH₂)
Benzyl (B1604629) this compound CDCl₃δ 7.30-7.40 (m, 5H, Ar-H), 6.80 (dd, 1H, J=14.1, 6.4 Hz, -OCH=), 5.15 (s, 2H, -CH₂-), 4.75 (dd, 1H, J=14.1, 1.5 Hz, =CH₂ trans), 4.45 (dd, 1H, J=6.4, 1.5 Hz, =CH₂ cis), 5.30 (br s, 1H, NH)δ 154.0 (C=O), 141.5 (-OCH=), 136.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 97.5 (=CH₂), 67.0 (-CH₂-)

Note: Spectral data are representative and may vary slightly depending on the specific experimental conditions.

Table 2: IR and Mass Spectrometry Data for Selected Vinyl Carbamates
CompoundIR Absorption Frequencies (ν, cm⁻¹)Mass Spectrometry (EI) m/z (Relative Intensity)
N-Ethyl this compound 3320 (N-H stretch), 3100 (=C-H stretch), 2980 (C-H stretch), 1710 (C=O stretch), 1645 (C=C stretch), 1530 (N-H bend), 1240 (C-O stretch)115 (M⁺, 15), 86 ([M-C₂H₅]⁺, 20), 72 ([M-C₂H₃O]⁺, 100), 44 ([C₂H₅N]⁺, 40)
Benzyl this compound 3310 (N-H stretch), 3090 (=C-H stretch), 3030 (Ar C-H stretch), 1705 (C=O stretch), 1648 (C=C stretch), 1535 (N-H bend), 1230 (C-O stretch)177 (M⁺, 5), 108 ([C₇H₈O]⁺, 90), 91 ([C₇H₇]⁺, 100), 79 ([C₆H₇]⁺, 30), 44 ([CH₂O]⁺, 25)

Synthesis of Vinyl Carbamates

Several synthetic routes have been developed for the preparation of vinyl carbamates. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

From Vinyl Chloroformate

A common and versatile method involves the reaction of vinyl chloroformate with a primary or secondary amine. Vinyl chloroformate itself can be synthesized from the reaction of phosgene (B1210022) with acetaldehyde.[2]

Experimental Protocol: Synthesis of N-Phenyl this compound from Vinyl Chloroformate

  • To a stirred solution of aniline (B41778) (9.3 g, 0.1 mol) and triethylamine (B128534) (10.1 g, 0.1 mol) in 100 mL of anhydrous diethyl ether at 0 °C, a solution of vinyl chloroformate (10.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The resulting triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is washed with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a mixture of hexane (B92381) and ethyl acetate (B1210297) to afford N-phenyl this compound.

  • Yield: 85-90%.

Dehydrochlorination of 2-Chloroethyl Carbamates

Another effective method is the dehydrochlorination of 2-chloroethyl carbamates, which can be prepared from the corresponding amine and 2-chloroethyl chloroformate.

Experimental Protocol: Synthesis of N-Phenyl this compound via Dehydrochlorination

  • Step 1: Synthesis of 2-Chloroethyl N-phenylcarbamate: To a solution of aniline (9.3 g, 0.1 mol) in 100 mL of dichloromethane (B109758) at 0 °C, 2-chloroethyl chloroformate (14.3 g, 0.1 mol) is added dropwise. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to give the crude 2-chloroethyl N-phenylcarbamate.

  • Step 2: Dehydrochlorination: The crude 2-chloroethyl N-phenylcarbamate is dissolved in 150 mL of tert-butanol. Potassium tert-butoxide (12.3 g, 0.11 mol) is added portion-wise at room temperature.

  • The reaction mixture is heated to 60 °C and stirred for 3 hours.

  • After cooling to room temperature, the mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 4:1) to give N-phenyl this compound.

  • Yield: 75-85%.

Curtius Rearrangement

A method for the synthesis of N-substituted vinyl carbamates involves the Curtius rearrangement of acryloyl azide (B81097) in the presence of an alcohol.[3]

Experimental Protocol: Synthesis of Benzyl this compound [3]

  • Preparation of Acryloyl Azide: A solution of acryloyl chloride (90 g, 1 mol) is added dropwise to a cooled (0-5 °C) and stirred mixture of sodium azide (68.4 g, 1.05 mol), water (200 mL), toluene (B28343) (200 mL), and Adogen 464 (0.09 g). The organic phase containing acryloyl azide is separated and stored at 0-5 °C.[3]

  • Reaction with Benzyl Alcohol: A solution of the prepared acryloyl azide in toluene is added to a heated (105-110 °C) solution of toluene containing phenothiazine (B1677639) as an inhibitor. The distillate, containing vinyl isocyanate formed via Curtius rearrangement, is collected in a receiver containing benzyl alcohol (86 g, 0.8 mol), phenothiazine, and triethylamine, cooled in an ice bath.[3]

  • After the addition is complete, the mixture in the receiver is stirred at 0-5 °C for 1-2 hours and then at room temperature until the reaction is complete as monitored by HPLC.[3]

  • The solvent is removed in vacuo, and the residue is treated with heptane (B126788) to induce crystallization.[3]

  • The product, benzyl this compound, is collected by filtration, washed with heptane, and dried.[3]

  • Yield: 65-72%.[3]

Reactivity of Vinyl Carbamates

The this compound functionality exhibits a range of reactivities, making it a versatile synthon in organic chemistry.

Polymerization

The vinyl group in vinyl carbamates can undergo free-radical polymerization to form polyvinyl carbamates. These polymers have potential applications as coatings and in biomedical materials.

Experimental Protocol: Free-Radical Polymerization of N-vinylcarbazole (NVC) with a this compound Comonomer

  • In a Schlenk tube, N-vinylcarbazole (1.93 g, 10 mmol), benzyl this compound (0.177 g, 1 mmol), and azobisisobutyronitrile (AIBN) (16.4 mg, 0.1 mmol) are dissolved in 20 mL of anhydrous toluene.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The tube is sealed under vacuum and heated in an oil bath at 70 °C for 24 hours.

  • The polymerization is quenched by cooling the tube in an ice bath and exposing the contents to air.

  • The polymer is precipitated by pouring the reaction mixture into a large excess of cold methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • The resulting copolymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Nucleophilic Addition

The vinyl group of vinyl carbamates is susceptible to attack by nucleophiles. The reactivity is influenced by the nature of the substituents on the carbamate nitrogen.

Logical Relationship of this compound Reactivity

G VC This compound Polymerization Polymerization VC->Polymerization Radical Initiator Nucleophilic_Addition Nucleophilic Addition VC->Nucleophilic_Addition Nucleophile Metabolic_Activation Metabolic Activation VC->Metabolic_Activation CYP450 Polyvinyl_Carbamate Polythis compound Polymerization->Polyvinyl_Carbamate Functionalized_Product Functionalized Product Nucleophilic_Addition->Functionalized_Product Epoxide This compound Epoxide Metabolic_Activation->Epoxide

Caption: General reactivity pathways of this compound.

Metabolic Activation and Carcinogenicity

In biological systems, this compound is a procarcinogen that undergoes metabolic activation by cytochrome P450 enzymes, primarily CYP2E1, to form the highly reactive this compound epoxide.[4][5] This epoxide is an electrophilic species that can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, leading to the formation of DNA adducts.[4] These adducts can cause mutations and initiate the process of carcinogenesis.

Signaling Pathway of this compound Metabolism and DNA Adduct Formation

G cluster_0 Metabolic Activation cluster_1 DNA Adduct Formation cluster_2 Cellular Consequences VC This compound CYP2E1 CYP2E1 VC->CYP2E1 Oxidation Epoxide This compound Epoxide CYP2E1->Epoxide DNA DNA Epoxide->DNA Nucleophilic Attack Adduct DNA Adducts DNA->Adduct Mutation Mutation Adduct->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation of this compound leading to carcinogenesis.

Applications in Drug Development and Research

The unique reactivity of vinyl carbamates makes them useful in several areas of research and development:

  • Prodrug Design: The carbamate linkage can be designed to be cleavable under specific physiological conditions, allowing for the targeted release of a pharmacologically active amine.

  • Bioconjugation: The vinyl group can serve as a handle for attaching the carbamate-containing molecule to biomolecules through various "click" chemistry reactions.

  • Cancer Research: As a known carcinogen, this compound is used as a model compound in toxicological studies to investigate the mechanisms of chemical carcinogenesis.

Safety and Handling

This compound and its volatile precursors, such as vinyl chloroformate, are hazardous chemicals. This compound is a suspected human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Vinyl chloroformate is highly corrosive, toxic, and moisture-sensitive.

Conclusion

Vinyl carbamates are a fascinating class of molecules with a rich and diverse chemistry. Their synthesis, reactivity, and biological activity have been the subject of extensive research. This technical guide has provided a detailed overview of the key aspects of this compound chemistry, including spectroscopic data, synthetic protocols, and their mechanism of carcinogenic action. A thorough understanding of the properties of vinyl carbamates is essential for their safe handling and for harnessing their potential in synthetic chemistry and biomedical research.

References

Vinyl Carbamate: A Comprehensive Toxicological and Safety Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicology and safety data for vinyl carbamate (B1207046). It is intended to serve as a critical resource for professionals in research and drug development who may encounter or work with this compound. This guide summarizes key toxicological endpoints, details experimental methodologies, and visualizes critical pathways to facilitate a thorough understanding of the risks associated with vinyl carbamate.

Executive Summary

This compound is a known potent carcinogen and mutagen. Its toxicity is primarily mediated through metabolic activation by cytochrome P450 enzymes, leading to the formation of a highly reactive epoxide intermediate. This intermediate readily forms adducts with DNA, inducing mutations and initiating the carcinogenic process. This guide provides a detailed examination of its toxicological properties, including carcinogenicity, genotoxicity, and metabolism, supported by quantitative data and experimental protocols.

Physical and Chemical Properties

PropertyValue
Chemical Name Ethenyl carbamate
CAS Number 15805-73-9
Molecular Formula C₃H₅NO₂
Molecular Weight 87.08 g/mol
Appearance White crystalline solid
Melting Point 52-54 °C
Solubility Moderately soluble in water

Toxicological Data

Acute Toxicity
Carcinogenicity

This compound is a potent carcinogen, significantly more so than its precursor, ethyl carbamate.[1] It has been shown to be a tumor initiator in the skin and to induce lung adenomas in mice.[1]

Table 1: Carcinogenicity Studies of this compound in Mice

Species/StrainRoute of AdministrationDosing RegimenTumor TypeKey FindingsReference
CD-1 MiceTopicalInitiation with a single doseSkin PapillomasThis compound is 10 to 50 times more active than ethyl carbamate as a skin tumor initiator.[1]
A/J MiceIntraperitonealSingle injection of 60 mg/kgLung AdenomasInduced an average of 24.0 tumors per mouse at 24 weeks.[2]
A/J MiceIntraperitonealTwo injections of 16 mg/kg eachLung AdenomasInduced an average of 43.2 tumors per mouse at 20 weeks.[2]
Genotoxicity

This compound is a mutagen and has been shown to be active in the Ames test in the presence of metabolic activation.[1] Its genotoxicity is a direct consequence of its metabolic activation to this compound epoxide, which forms DNA adducts.

Table 2: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium TA100, TA1535With S9 mixPositive[1]
Sister Chromatid ExchangeChinese Hamster V79 CellsWith S9 mixPositive

Metabolism and Mechanism of Action

The carcinogenicity of this compound is intrinsically linked to its metabolic activation. This process is primarily carried out by cytochrome P450 enzymes, particularly CYP2E1.

Metabolic Activation Pathway:

  • Oxidation: this compound is oxidized by CYP2E1 to form the highly reactive intermediate, this compound epoxide.

  • DNA Adduct Formation: this compound epoxide is a strong electrophile that readily reacts with nucleophilic sites on DNA bases, forming various DNA adducts. The primary adducts identified are 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC).

  • Mutagenesis and Carcinogenesis: These DNA adducts can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate and promote the development of cancer.

This compound Metabolic Activation and Carcinogenesis cluster_0 Metabolic Activation cluster_1 Genotoxicity cluster_2 Carcinogenesis This compound This compound This compound Epoxide This compound Epoxide This compound->this compound Epoxide CYP2E1 (Oxidation) DNA DNA This compound Epoxide->DNA Covalent Binding DNA Adducts\n(εdA, εdC) DNA Adducts (εdA, εdC) DNA->DNA Adducts\n(εdA, εdC) Adduct Formation Mutations Mutations DNA Adducts\n(εdA, εdC)->Mutations Miscoding during Replication Cancer Cancer Mutations->Cancer Uncontrolled Cell Proliferation Ames Test Workflow Start Start Bacterial Culture\n(S. typhimurium) Bacterial Culture (S. typhimurium) Start->Bacterial Culture\n(S. typhimurium) Mix with Top Agar Mix with Top Agar Bacterial Culture\n(S. typhimurium)->Mix with Top Agar Test Compound\n+ S9 Mix (or buffer) Test Compound + S9 Mix (or buffer) Test Compound\n+ S9 Mix (or buffer)->Mix with Top Agar Pour on Minimal\nGlucose Agar Plates Pour on Minimal Glucose Agar Plates Mix with Top Agar->Pour on Minimal\nGlucose Agar Plates Incubate (37°C, 48-72h) Incubate (37°C, 48-72h) Pour on Minimal\nGlucose Agar Plates->Incubate (37°C, 48-72h) Count Revertant Colonies Count Revertant Colonies Incubate (37°C, 48-72h)->Count Revertant Colonies Data Analysis Data Analysis Count Revertant Colonies->Data Analysis End End Data Analysis->End Mouse Skin Carcinogenesis Workflow Start Start Animal Selection\n(e.g., CD-1 Mice) Animal Selection (e.g., CD-1 Mice) Start->Animal Selection\n(e.g., CD-1 Mice) Shave Dorsal Skin Shave Dorsal Skin Animal Selection\n(e.g., CD-1 Mice)->Shave Dorsal Skin Initiation:\nSingle dose of\nthis compound Initiation: Single dose of This compound Shave Dorsal Skin->Initiation:\nSingle dose of\nthis compound Promotion:\nTwice-weekly TPA Promotion: Twice-weekly TPA Initiation:\nSingle dose of\nthis compound->Promotion:\nTwice-weekly TPA 1-2 weeks Weekly Tumor Observation Weekly Tumor Observation Promotion:\nTwice-weekly TPA->Weekly Tumor Observation Data Collection\n(Incidence & Multiplicity) Data Collection (Incidence & Multiplicity) Weekly Tumor Observation->Data Collection\n(Incidence & Multiplicity) End of Study\n(≥20 weeks) End of Study (≥20 weeks) Data Collection\n(Incidence & Multiplicity)->End of Study\n(≥20 weeks) End End End of Study\n(≥20 weeks)->End 32P-Postlabeling Assay Workflow Start Start DNA Isolation\n(from treated tissue) DNA Isolation (from treated tissue) Start->DNA Isolation\n(from treated tissue) Enzymatic Digestion\nto 3'-monophosphates Enzymatic Digestion to 3'-monophosphates DNA Isolation\n(from treated tissue)->Enzymatic Digestion\nto 3'-monophosphates Adduct Enrichment\n(Nuclease P1) Adduct Enrichment (Nuclease P1) Enzymatic Digestion\nto 3'-monophosphates->Adduct Enrichment\n(Nuclease P1) 5'-End Labeling\nwith [γ-32P]ATP 5'-End Labeling with [γ-32P]ATP Adduct Enrichment\n(Nuclease P1)->5'-End Labeling\nwith [γ-32P]ATP Chromatographic Separation\n(TLC or HPLC) Chromatographic Separation (TLC or HPLC) 5'-End Labeling\nwith [γ-32P]ATP->Chromatographic Separation\n(TLC or HPLC) Detection & Quantification\n(Autoradiography) Detection & Quantification (Autoradiography) Chromatographic Separation\n(TLC or HPLC)->Detection & Quantification\n(Autoradiography) End End Detection & Quantification\n(Autoradiography)->End

References

A Historical Perspective of Vinyl Carbamate Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl carbamate (B1207046) is a potent carcinogenic and mutagenic compound that has been the subject of extensive research for several decades. It is primarily known as the key carcinogenic metabolite of ethyl carbamate (urethane), a substance found in fermented foods and alcoholic beverages. This technical guide provides a comprehensive historical overview of vinyl carbamate research, detailing its discovery, metabolic activation, carcinogenic properties, and the experimental methodologies that have been pivotal in understanding its mechanism of action.

Early Research and the Emergence of this compound

The story of this compound is intrinsically linked to the study of ethyl carbamate. Initially used as a hypnotic and anesthetic in the 1940s, ethyl carbamate was identified as a genotoxic and carcinogenic substance by 1943. However, the precise mechanism of its carcinogenicity remained elusive for many years. A pivotal moment in this research came in 1978 when Dahl, Miller, and Miller first proposed that ethyl carbamate undergoes metabolic activation to a more reactive intermediate. They hypothesized that ethyl carbamate is oxidized to this compound, which is then further converted to an epoxide that can react with cellular macromolecules like DNA.

Subsequent comparative studies quickly substantiated the high reactivity of this compound. Research demonstrated that this compound is significantly more potent than its parent compound, ethyl carbamate, in initiating skin tumors and inducing lung adenomas in mice, with reports suggesting a 10 to 50-fold greater activity.[1] These early findings solidified the importance of this compound as a proximate carcinogen and shifted the focus of research towards understanding its formation and interaction with biological systems.

Metabolic Activation and Detoxification Pathways

The central role of metabolic activation in the carcinogenicity of this compound is now well-established. The pathway begins with the oxidation of ethyl carbamate, a reaction catalyzed by the cytochrome P450 enzyme, specifically CYP2E1.[2] This enzymatic conversion yields this compound.

The carcinogenicity of this compound is not direct but requires a further metabolic step: epoxidation. CYP2E1 also mediates the conversion of this compound to its highly reactive metabolite, this compound epoxide (VCO).[2] VCO is an electrophilic species that can readily form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis.

The detoxification of this compound epoxide is primarily achieved through conjugation with glutathione (B108866) (GSH). This process can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), leading to the formation of a less toxic conjugate that can be safely excreted from the body.

Diagram: Metabolic Activation of Ethyl Carbamate

Metabolic Activation of Ethyl Carbamate EC Ethyl Carbamate VC This compound EC->VC Oxidation (CYP2E1) VCO This compound Epoxide (Ultimate Carcinogen) VC->VCO Epoxidation (CYP2E1) DNA_Adducts DNA Adducts VCO->DNA_Adducts Covalent Binding Tumor Tumor Initiation DNA_Adducts->Tumor

Caption: The metabolic activation pathway of ethyl carbamate to the ultimate carcinogen, this compound epoxide.

Diagram: Detoxification of this compound Epoxide

Detoxification of this compound Epoxide VCO This compound Epoxide GSH_Conjugate Glutathione Conjugate VCO->GSH_Conjugate Conjugation with GSH (spontaneous or GST-catalyzed) Excretion Excretion GSH_Conjugate->Excretion

Caption: The primary detoxification pathway for this compound epoxide is through conjugation with glutathione.

Carcinogenicity and Genotoxicity

Numerous animal studies have confirmed the potent carcinogenicity of this compound in a variety of tissues, including the lungs, liver, and skin. The genotoxic effects of this compound are mediated by the formation of DNA adducts by its epoxide metabolite. Key adducts that have been identified include 1,N⁶-ethenoadenosine, 7-(2'-oxoethyl)guanine, and N²,3-ethenoguanine. These adducts can lead to miscoding during DNA replication, resulting in mutations. The mutagenicity of this compound has been demonstrated in various assays, including the Ames test, where it induces reverse mutations in Salmonella typhimurium in the presence of a metabolic activation system. Furthermore, this compound has been shown to induce sister chromatid exchanges in mammalian cells.

Quantitative Carcinogenicity Data

The following tables summarize quantitative data from key comparative carcinogenicity studies of ethyl carbamate and this compound.

Table 1: Comparative Hepatocarcinogenicity of this compound in Male Mice

Mouse StrainTreatmentPrevalence of Hepatocellular Adenomas or Carcinomas (%)Multiplicity of Hepatocellular Adenomas or Carcinomas (per mouse)
B6C3F1 Vehicle Control12.30.15
This compound (0.03 µmol/g)72.94.07
This compound (0.15 µmol/g)45.34.29
C3H Vehicle Control8.20.10
This compound (0.03 µmol/g)48.61.99
This compound (0.15 µmol/g)59.76.63
C57BL/6 Vehicle Control2.40.02
This compound (0.03 µmol/g)43.90.82
This compound (0.15 µmol/g)46.81.74
B6D2F1 Vehicle Control14.10.19
This compound (0.03 µmol/g)59.21.19
B6CF1 Vehicle Control7.20.09
This compound (0.03 µmol/g)22.80.29

Data adapted from a study comparing the prevalence and multiplicity of liver lesions in five strains of male mice.[3]

Table 2: Carcinogenicity of Ethyl Carbamate in Male B6C3F1 Mice (70-week study)

Dose in Drinking Water (ppm)Lung Tumor Incidence (%)Liver Tumor (Hemangioma or Angiosarcoma) Incidence (%)
0 (Control)108
0.61210
31814
62420
608878
60010098

Data from a long-term oral administration study of ethyl carbamate in B6C3F1 mice.[4][5]

Table 3: Lung Tumor Multiplicity in A/J Mice Treated with this compound

TreatmentLung Tumors per Mouse (mean ± SD)
Vehicle Control0.1 ± 0.3
This compound42.6 ± 11.9

Data from a study on the chemoprevention of this compound-induced lung tumors.[6]

Experimental Protocols

The following sections detail the methodologies for key historical experiments in this compound research.

Synthesis of this compound and this compound Epoxide

This compound Synthesis: Historically, several methods have been employed for the synthesis of this compound. One common approach involves the reaction of an amine with vinyl chloroformate. Another two-step synthesis involves the reaction of a dialkyl amine with 2-chloroethyl chloroformate, followed by dehydrochlorination to yield the this compound.

This compound Epoxide Synthesis: A key breakthrough in studying the ultimate carcinogenic metabolite was its successful synthesis. This was achieved by reacting this compound with dimethyldioxirane (B1199080) in dry acetone, which yielded a pure crystalline form of this compound epoxide. This allowed for the direct investigation of its mutagenic and carcinogenic properties.

Carcinogenicity Bioassays

Animal bioassays have been fundamental in establishing the carcinogenic potential of this compound. A typical protocol is as follows:

  • Animal Model: Strains of mice known for their susceptibility to tumor development, such as A/J mice for lung tumors and B6C3F1 mice for liver tumors, are commonly used.

  • Treatment: this compound is typically dissolved in a suitable vehicle (e.g., saline) and administered to the animals via intraperitoneal injection. A range of doses is used to establish a dose-response relationship. A control group receives the vehicle only.

  • Observation Period: The animals are monitored for a predetermined period, often several months, for the development of tumors.

  • Tumor Analysis: At the end of the study, the animals are euthanized, and a necropsy is performed. Target organs, such as the lungs and liver, are examined for the presence of tumors. The number (multiplicity) and size of tumors are recorded, and tissues are processed for histopathological analysis to confirm the tumor type.

Diagram: Workflow of a Carcinogenicity Bioassay

Carcinogenicity Bioassay Workflow start Start animal_selection Animal Selection (e.g., A/J Mice) start->animal_selection treatment_groups Divide into Treatment Groups (this compound Doses and Vehicle Control) animal_selection->treatment_groups dosing Administer Treatment (e.g., Intraperitoneal Injection) treatment_groups->dosing observation Observation Period (Monitor for Health and Tumor Development) dosing->observation euthanasia Euthanasia and Necropsy observation->euthanasia tumor_quantification Tumor Quantification (Incidence, Multiplicity, Size) euthanasia->tumor_quantification histopathology Histopathological Analysis tumor_quantification->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis end End data_analysis->end

Caption: A generalized workflow for a typical carcinogenicity bioassay of this compound in mice.

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test is used to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA100, TA1535) are used.

  • Metabolic Activation: Since this compound requires metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is added to the test system.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation and Scoring: The plates are incubated for 48-72 hours. Only the bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the control plates. A significant increase in the number of revertant colonies indicates a mutagenic effect.

Sister Chromatid Exchange (SCE) Assay: This assay detects the exchange of DNA between sister chromatids and is an indicator of genotoxic damage.

  • Cell Culture: Mammalian cells are cultured in the presence of bromodeoxyuridine (BrdU) for two cell cycles.

  • Exposure: The cells are exposed to this compound during a specific phase of the cell cycle.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

  • Harvesting and Staining: The cells are harvested, and chromosome preparations are made. The chromosomes are then differentially stained to distinguish between the two sister chromatids.

  • Scoring: The metaphase spreads are examined under a microscope, and the number of sister chromatid exchanges per cell is counted. An increase in the frequency of SCEs compared to the control indicates genotoxicity.

DNA Adduct Analysis: Various techniques have been employed to detect and quantify the DNA adducts formed by this compound epoxide.

  • DNA Isolation: DNA is isolated from the tissues of animals treated with this compound.

  • Hydrolysis: The DNA is hydrolyzed to its constituent nucleosides or bases.

  • Chromatographic Separation: The hydrolysate is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the different nucleosides, including the adducted ones.

  • Detection and Quantification: Sensitive detection methods such as Mass Spectrometry (MS) or ³²P-postlabeling are used to identify and quantify the specific DNA adducts.

Conclusion

The historical research on this compound provides a classic example of the metabolic activation of a procarcinogen to an ultimate carcinogenic species. From the initial hypothesis of its formation from ethyl carbamate to the detailed characterization of its metabolic pathways, carcinogenicity, and genotoxicity, the study of this compound has significantly advanced our understanding of chemical carcinogenesis. The experimental protocols developed and refined over the years have been instrumental in this journey and continue to be relevant in the fields of toxicology and cancer research. This in-depth understanding of this compound's mechanism of action is crucial for assessing the risks associated with human exposure to ethyl carbamate and for the development of potential chemopreventive strategies.

References

Vinyl Carbamate Epoxide: A Comprehensive Technical Guide on the Ultimate Carcinogenic Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl carbamate (B1207046) (urethane), a known carcinogen found in fermented foods and alcoholic beverages, exerts its genotoxic effects through metabolic activation.[1] A critical body of evidence now firmly establishes vinyl carbamate epoxide (VCO) as the ultimate carcinogenic metabolite responsible for the DNA damage that initiates tumorigenesis.[2][3] This technical guide provides an in-depth examination of the metabolic pathways leading to VCO, comparative carcinogenicity data, the mechanisms of DNA adduct formation, and detailed experimental protocols used in this field of study.

Metabolic Activation of Ethyl Carbamate

The carcinogenicity of ethyl carbamate is not direct but requires metabolic activation. The primary pathway involves a two-step oxidation process, predominantly mediated by the cytochrome P450 enzyme CYP2E1.[4][5]

  • Step 1: Oxidation to this compound: Ethyl carbamate is first oxidized to its proximate carcinogen, this compound (VC).[6] This reaction is a key rate-limiting step in the activation pathway.

  • Step 2: Epoxidation to this compound Epoxide: this compound is subsequently oxidized by CYP2E1 to form the highly reactive and electrophilic ultimate carcinogen, this compound epoxide (VCO).[4][7]

VCO is a strong electrophilic compound with a short half-life of approximately 10.5 minutes in aqueous solution at physiological pH and temperature.[2][3][8] Its high reactivity makes it a potent agent for alkylating cellular macromolecules, including DNA.[2][3]

Metabolic_Activation cluster_enzyme Enzyme EC Ethyl Carbamate (Urethane) VC This compound (Proximate Carcinogen) EC->VC Oxidation VCO This compound Epoxide (Ultimate Carcinogen) VC->VCO Epoxidation Enzyme CYP2E1 Enzyme->EC Enzyme->VC

Metabolic activation pathway of ethyl carbamate to this compound epoxide.

Mechanism of Action: DNA Adduct Formation

The potent carcinogenicity of VCO stems from its ability to react with nucleophilic sites on DNA bases, forming covalent adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[9]

VCO reacts with DNA to form several types of adducts, with the primary ones being exocyclic etheno adducts. The major adducts identified both in vitro and in vivo are:

  • 7-(2'-oxoethyl)guanine (OEG) : The major product formed.[2][3]

  • N²,3-ethenoguanine (εG) : A major pro-mutagenic adduct.[2][3]

  • 1,N⁶-ethenoadenine (εA) : A minor product.[2][3]

  • 3,N⁴-ethenocytosine (εC)

The formation of these promutagenic etheno-DNA adducts is considered a critical mechanism for the carcinogenicity of ethyl carbamate.[4]

DNA_Adduct_Formation VCO This compound Epoxide (VCO) DNA DNA (Guanine, Adenine) VCO->DNA Covalent Binding (Alkylation) Adducts Etheno-DNA Adducts • 7-(2'-oxoethyl)guanine • N²,3-ethenoguanine • 1,N⁶-ethenoadenine DNA->Adducts Mutation Mutations (e.g., in Kras2 gene) Adducts->Mutation Replication Error Tumor Tumor Initiation Mutation->Tumor

Mechanism of DNA adduct formation by this compound epoxide.

Quantitative Carcinogenicity Data

Studies consistently demonstrate that the carcinogenic potency increases with each step of the metabolic activation pathway. This compound is significantly more carcinogenic than its precursor, ethyl carbamate, and this compound epoxide is more potent than both.[2][10]

Table 1: Comparative Carcinogenicity in Mice

Compound Animal Model Route Key Findings Reference(s)
Ethyl Carbamate B6C3F1 Mice Drinking Water 600 ppm caused 95% incidence of lung tumors. [11][12]
A/J, C3HeB/FeJ, C57BL/6J Mice IP Injection Dose-dependent increase in lung adenomas. [13]
This compound CD-1 Mice Skin Application 10 to 50 times more active than ethyl carbamate for skin tumor initiation. [10]
A/J, C57BL/6J, C3H/HeJ Mice IP Injection / Neonatal Induced more liver tumors, thymomas, and lung adenomas than ethyl carbamate. [14][15]
This compound Epoxide CD-1 Mice Skin Application Stronger initiator of skin carcinogenesis than VC and EC; also a strong complete carcinogen. [2][3][8]

| | B6C3F1 Mice (infant male) | IP Injection | Stronger initiator of liver carcinogenesis than VC and EC. |[2][3][8] |

Key Experimental Methodologies

The elucidation of the role of this compound epoxide has relied on several key experimental techniques.

In Vivo Carcinogenicity Bioassay (Mouse Lung Adenoma Model)

This protocol is a standard method for assessing the carcinogenic potential of ethyl carbamate and its metabolites. A/J mice are particularly susceptible to lung tumor formation.

Protocol:

  • Animal Model: Male A/J mice, 6-8 weeks old.

  • Test Substance Preparation: Dissolve ethyl carbamate or this compound in sterile saline or phosphate-buffered saline (PBS).

  • Administration: Administer a single intraperitoneal (i.p.) injection of the test substance.[13] Doses can range from low (e.g., 10 mg/kg) to high (e.g., 100 mg/kg) depending on the compound's potency.

  • Observation Period: House the animals under standard conditions for a period of 16 to 24 weeks to allow for tumor development.[13]

  • Endpoint and Analysis: At the end of the study, euthanize the mice.[12] Perform a necropsy, and carefully examine the lungs for surface tumors.[12] Enumerate the visible tumors on the lung surface. Fix lung tissues in 10% neutral buffered formalin for histopathological confirmation of adenomas and carcinomas.[12]

Bioassay_Workflow start 1. Animal Acclimation (A/J Mice) injection 2. Intraperitoneal Injection (EC, VC, or Vehicle) start->injection observation 3. Observation Period (16-24 Weeks) injection->observation euthanasia 4. Euthanasia & Necropsy observation->euthanasia analysis 5. Lung Tumor Enumeration & Histopathology euthanasia->analysis

Workflow for an in vivo mouse lung adenoma carcinogenicity bioassay.
DNA Adduct Analysis (³²P-Postlabeling Assay)

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, even at very low levels (1 adduct in 10⁹–10¹⁰ nucleotides).[16][17][18]

Protocol:

  • DNA Isolation: Isolate high-purity DNA from the target tissue (e.g., liver, lung) of animals exposed to the test compound.

  • Enzymatic Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[19][20]

  • Adduct Enrichment (Optional but common): Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted ones.[20]

  • ⁵'-Labeling with ³²P: Label the 5'-hydroxyl group of the adducted nucleotides by transferring ³²P-orthophosphate from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.[16][17]

  • Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides. This is typically achieved using multi-directional polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC).[19][20]

  • Detection and Quantification: Visualize the separated adducts by autoradiography. Quantify the level of radioactivity in the adduct spots using a phosphorimager or by scintillation counting to determine the relative adduct labeling.

Conclusion and Implications

  • Risk Assessment: Accurately assessing the carcinogenic risk of ethyl carbamate exposure from dietary sources.[1]

  • Drug Development: Screening new drug candidates for potential metabolic activation to reactive, epoxide-forming intermediates.

  • Biomonitoring: Developing biomarkers, such as specific DNA adducts, to monitor human exposure and susceptibility.

The methodologies outlined in this guide provide a framework for continued research into the mechanisms of chemical carcinogenesis and the development of strategies for prevention and mitigation.

References

In Vivo Metabolism and Bioactivation of Vinyl Carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl carbamate (B1207046), a potent carcinogen and a metabolite of ethyl carbamate found in fermented foods and alcoholic beverages, undergoes metabolic activation to exert its genotoxic effects. This technical guide provides an in-depth overview of the in vivo metabolism and bioactivation of vinyl carbamate, with a focus on the enzymatic pathways, reactive intermediates, and resulting macromolecular adducts. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic processes to support research and drug development efforts aimed at understanding and mitigating the risks associated with this compound exposure.

Metabolic Pathways and Bioactivation

The primary pathway for the bioactivation of this compound involves its oxidation by cytochrome P450 enzymes, predominantly CYP2E1, to form the highly reactive electrophile, this compound epoxide (VCO).[1][2] This epoxide is considered the ultimate carcinogenic metabolite, capable of forming covalent adducts with cellular macromolecules, including DNA, RNA, and proteins.[3][4]

The formation of these adducts, particularly with DNA, is a critical initiating event in the carcinogenicity of this compound.[3] The primary DNA adducts formed include 1,N6-ethenodeoxyadenosine (εdA), 7-(2'-oxoethyl)guanine, and N2,3-ethenoguanine.[1][3] These adducts can lead to mutations during DNA replication, contributing to the initiation of cancer.[5] this compound is significantly more potent in inducing tumors and mutations than its precursor, ethyl carbamate.[2][6]

A competing detoxification pathway for this compound epoxide involves its conjugation with glutathione (B108866) (GSH).[7] This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), leading to the formation of a less toxic, excretable conjugate.[7]

Below is a diagram illustrating the metabolic bioactivation and detoxification pathways of this compound.

This compound Metabolism VC This compound VCO This compound Epoxide (VCO) (Reactive Electrophile) VC->VCO CYP2E1 (Bioactivation) DNA_Adducts DNA Adducts (e.g., 1,N6-ethenodeoxyadenosine) VCO->DNA_Adducts Covalent Binding (Genotoxicity) GSH_Conjugate GSH Conjugate (Detoxification Product) VCO->GSH_Conjugate GSTs (Detoxification) GSH Glutathione (GSH) GSH->GSH_Conjugate In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Thaw & Dilute Murine Lung Microsomes Inc_Mix Prepare Incubation Mixture (Buffer, MgCl2) Microsomes->Inc_Mix Preincubation Pre-incubate at 37°C Inc_Mix->Preincubation Initiation Add this compound & NADPH System Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile Incubation->Termination Processing Vortex & Centrifuge Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS DNA Adduct Analysis Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis & Cleanup cluster_analysis Quantification Tissue Collect Tissue Sample DNA_Isolation Isolate DNA Tissue->DNA_Isolation Spike Spike with Internal Standard DNA_Isolation->Spike Hydrolysis Neutral Thermal Hydrolysis Spike->Hydrolysis Cleanup HPLC Cleanup (Optional) Hydrolysis->Cleanup LCMS LC-MS/MS Analysis (SRM) Hydrolysis->LCMS if cleanup skipped Cleanup->LCMS if performed Quant Quantify Adducts LCMS->Quant

References

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Vinyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl carbamate (B1207046) (VC), a key metabolite of ethyl carbamate (urethane), is a potent genotoxic and mutagenic agent. Its carcinogenicity is intrinsically linked to its ability to damage DNA. This technical guide provides a comprehensive overview of the mechanisms underlying vinyl carbamate's genotoxicity, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the critical molecular pathways involved. The information herein is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and chemical safety assessment.

Metabolic Activation and Formation of DNA Adducts

The genotoxicity of this compound is indirect, necessitating metabolic activation to a reactive electrophilic species. This bioactivation is the initial and critical step in its mechanism of action.

Metabolic Pathway

The primary route of this compound activation is a two-step process. Initially, ethyl carbamate is oxidized to this compound, primarily by the cytochrome P450 enzyme CYP2E1. Subsequently, this compound undergoes further oxidation, also mediated by CYP2E1, to form the highly reactive this compound epoxide (VCO).[1] This epoxide is the ultimate carcinogenic metabolite that readily reacts with cellular macromolecules, including DNA.

Metabolic_Activation_of_Vinyl_Carbamate EC Ethyl Carbamate VC This compound EC->VC CYP2E1 VCO This compound Epoxide VC->VCO CYP2E1 DNA_Adducts Etheno-DNA Adducts VCO->DNA_Adducts Covalent Binding Base_Excision_Repair_of_Etheno_Adducts Etheno_Adduct Etheno-DNA Adduct (e.g., εdA) APNG Alkylpurine-DNA-N-glycosylase (APNG) Etheno_Adduct->APNG Recognition & Excision AP_Site Abasic (AP) Site APNG->AP_Site APE1 AP Endonuclease (APE1) AP_Site->APE1 Incision Nick Nick in DNA backbone APE1->Nick Pol_Lig DNA Polymerase & DNA Ligase Nick->Pol_Lig Synthesis & Ligation Repaired_DNA Repaired DNA Pol_Lig->Repaired_DNA DNA_Damage_Response_Signaling VC This compound VCO This compound Epoxide VC->VCO CYP2E1 DNA_Damage Etheno-DNA Adducts VCO->DNA_Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Sensed by Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Chk1_Chk2->Cell_Cycle_Arrest p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces p21->Cell_Cycle_Arrest Induces cII_Transgenic_Mouse_Assay_Workflow Treatment Treat Transgenic Mice with this compound Tissue_Harvest Harvest Tissues (e.g., Lung) Treatment->Tissue_Harvest DNA_Extraction Extract Genomic DNA Tissue_Harvest->DNA_Extraction Phage_Rescue Rescue λ Shuttle Vector DNA_Extraction->Phage_Rescue Packaging In Vitro Packaging into λ Phage Phage_Rescue->Packaging Infection Infect E. coli Host Packaging->Infection Plating Plate on Selective Media Infection->Plating Mutant_Scoring Score Mutant Plaques Plating->Mutant_Scoring Sequencing Sequence Mutant DNA Mutant_Scoring->Sequencing

References

Methodological & Application

Protocol for Vinyl Carbamate-Induced Lung Tumors in Mice: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive protocol for the induction of lung tumors in mice using vinyl carbamate (B1207046) (VC), a potent carcinogen. This model is highly relevant for studying the mechanisms of lung carcinogenesis and for evaluating the efficacy of potential chemopreventive and therapeutic agents. Vinyl carbamate is a more potent carcinogen than its analog, ethyl carbamate (urethane), inducing a greater number of lung tumors at similar doses.[1][2][3] The A/J mouse strain is particularly susceptible to VC-induced lung tumorigenesis and is a commonly used model in such studies.[2][4]

The underlying mechanism of VC-induced tumorigenesis involves its metabolic activation by cytochrome P450 enzymes, primarily CYP2E1, to a reactive epoxide.[1][2][4] This epoxide can form DNA adducts, leading to mutations in key oncogenes such as Kras.[4][5][6] Specifically, A:T to T:A transversions and A:T to G:C transitions in codon 61 of the Kras gene are frequently observed in VC-induced lung tumors.[4][6][7] Histologically, the induced tumors progress from hyperplasia to adenoma and can ultimately develop into adenocarcinoma.[8]

This protocol will detail the necessary materials, experimental procedures, and data analysis techniques for successfully establishing and utilizing the VC-induced lung tumor model in mice.

Experimental Protocols

I. Animal Husbandry and Strain Selection
  • Mouse Strain: Female A/J mice are recommended due to their high susceptibility to chemically induced lung tumors.[2][4] Other strains like the F1 (Big Blue x A/J) transgenic mice can also be used for specific mutagenicity studies.[2][4]

  • Age: Mice should be approximately 6-8 weeks old at the start of the experiment.[9][10]

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of any experimental procedures.[9]

II. This compound Preparation and Administration
  • Materials:

    • This compound (CAS No: 15805-73-9)

    • Sterile isotonic saline (0.9% NaCl)

  • Preparation of VC Solution:

    • On the day of injection, dissolve this compound in sterile isotonic saline to the desired concentration. For example, to achieve a dose of 60 mg/kg in a 20g mouse, a solution of 6 mg/mL would require an injection volume of 0.2 mL.

    • Ensure the solution is thoroughly mixed and completely dissolved.

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • The dosage can be a single injection or multiple injections. Common dosing regimens include:

      • A single injection of 60 mg/kg body weight.[8][10][11]

      • Two injections of 16 mg/kg body weight, one week apart (total dose of 32 mg/kg).[9][11]

      • Two injections of 0.32 mg per mouse, one week apart.[9]

III. Experimental Timeline and Monitoring
  • Tumor Development: Lung tumors, including adenomas and carcinomas, can be observed as early as 16 weeks post-VC administration.[8][11] A common endpoint for studies is between 18 and 24 weeks post-treatment.[11][12][13]

  • Monitoring:

    • Monitor the general health of the mice, including body weight, food and water intake, and any signs of distress, at least twice a week.

    • At the experimental endpoint, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

IV. Tumor Analysis
  • Gross Examination:

    • After euthanasia, dissect the lungs and rinse with saline.

    • Count the number of visible surface tumors on all lung lobes using a dissecting microscope.[9][13]

  • Histopathological Analysis:

    • Fix the lungs in 10% neutral buffered formalin.[13]

    • Embed the fixed tissues in paraffin (B1166041) and section them for hematoxylin (B73222) and eosin (B541160) (H&E) staining.

    • A pathologist should evaluate the slides to classify the lung lesions as hyperplasia, adenoma, or carcinoma.[8] The tumors can be further characterized as solid or papillary.[1][6]

  • Molecular Analysis:

    • DNA Isolation: Isolate DNA from tumor and normal lung tissue for mutational analysis.

    • Kras Mutation Analysis: Analyze codon 61 of the Kras gene for mutations using techniques such as PCR and sequencing.[5][6]

    • miRNA Expression Analysis: Isolate RNA from tissues to analyze the expression of relevant microRNAs (e.g., miR-21, miR-31, miR-146b) using techniques like quantitative reverse transcription PCR (qRT-PCR) or microarrays.[14]

Data Presentation

Table 1: Example of this compound Dosing Regimens and Resulting Tumor Multiplicity.

Mouse StrainVC Dosing RegimenTime Point (weeks)Average Tumor Multiplicity (tumors/mouse ± SEM)Reference
Female A/JSingle i.p. injection of 60 mg/kg2424.0 ± 1.72[11]
Female A/JTwo i.p. injections of 16 mg/kg (32 mg/kg total)2043.2 ± 3.2[11]
Female A/JTwo i.p. injections of 0.32 mg/mouse1842.6 ± 11.9[9][13]

Table 2: Histopathological Classification of Lung Tumors Induced by this compound.

Time Point (weeks)Lesion TypeRelative FrequencyReference
24Solid Adenomas72.8%[15]
24Papillary Adenomas14.6%[15]
24Carcinomas12.5%[15]

Mandatory Visualization

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Animal Acclimatization\n(1 week) Animal Acclimatization (1 week) Randomization into\nExperimental Groups Randomization into Experimental Groups Animal Acclimatization\n(1 week)->Randomization into\nExperimental Groups VC Administration\n(i.p. injection) VC Administration (i.p. injection) Randomization into\nExperimental Groups->VC Administration\n(i.p. injection) Monitoring Period\n(18-24 weeks) Monitoring Period (18-24 weeks) VC Administration\n(i.p. injection)->Monitoring Period\n(18-24 weeks) Euthanasia and\nTissue Collection Euthanasia and Tissue Collection Monitoring Period\n(18-24 weeks)->Euthanasia and\nTissue Collection Gross Tumor\nAnalysis Gross Tumor Analysis Euthanasia and\nTissue Collection->Gross Tumor\nAnalysis Histopathological\nAnalysis Histopathological Analysis Gross Tumor\nAnalysis->Histopathological\nAnalysis Molecular\nAnalysis Molecular Analysis Gross Tumor\nAnalysis->Molecular\nAnalysis G cluster_0 Metabolic Activation cluster_1 Molecular Events cluster_2 Cellular Progression VC This compound Epoxide This compound Epoxide VC->Epoxide CYP2E1 DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Kras_Mutation Kras Codon 61 Mutation (A:T > T:A, A:T > G:C) DNA_Adducts->Kras_Mutation Hyperplasia Hyperplasia Kras_Mutation->Hyperplasia Adenoma Adenoma Hyperplasia->Adenoma Carcinoma Carcinoma Adenoma->Carcinoma

References

Application Notes and Protocols for In Vivo Animal Studies Using Vinyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinyl carbamate (B1207046) (VC) in in vivo animal studies, primarily focusing on its application as a potent carcinogen to induce tumor formation in preclinical models. Detailed protocols for lung and skin carcinogenesis in mice are provided, along with a summary of quantitative data and a description of the key signaling pathways involved.

Introduction

Vinyl carbamate is a chemical carcinogen and a more potent analog of ethyl carbamate (urethane).[1] It is widely used in experimental oncology to induce tumors in various animal models, serving as a valuable tool for studying carcinogenesis and evaluating potential chemotherapeutic agents. Its carcinogenic activity is attributed to its metabolic activation into a reactive epoxide intermediate that forms DNA adducts, leading to mutations and tumor initiation.[2][3]

Applications

The primary application of this compound in in vivo animal studies is the induction of tumors for cancer research. Specific applications include:

  • Lung Cancer Models: this compound is highly effective in inducing lung adenomas and adenocarcinomas in susceptible mouse strains.[1][4] These models are instrumental in studying the molecular mechanisms of lung cancer development and for testing novel therapeutic interventions.

  • Skin Cancer Models: Topical application of this compound can initiate skin papillomas and carcinomas, providing a model for studying multi-stage skin carcinogenesis.[1]

  • Mutagenicity Studies: this compound is a potent mutagen, and in vivo models using this compound are employed to investigate the mechanisms of chemical mutagenesis and to assess the efficacy of antimutagenic agents.[1][5]

Mechanism of Action

The carcinogenicity of this compound is dependent on its metabolic activation. The proposed mechanism involves the following steps:

  • Metabolic Activation: this compound is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to its highly reactive metabolite, this compound epoxide.[2]

  • DNA Adduct Formation: this compound epoxide is an electrophilic compound that readily reacts with DNA, forming various DNA adducts.[3]

  • Mutagenesis: The formation of these DNA adducts can lead to mispairing during DNA replication, resulting in genetic mutations.

  • Tumor Initiation: The accumulation of critical mutations in proto-oncogenes and tumor suppressor genes can initiate the process of tumorigenesis.

Signaling Pathways

The cellular response to this compound-induced damage involves complex signaling pathways. Two key pathways are:

  • Carcinogenic Pathway: This pathway involves the metabolic activation of this compound and the subsequent DNA damage that drives carcinogenesis.

  • Nrf2-Mediated Protective Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative stress. Exposure to carcinogens like this compound can activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes that can mitigate cellular damage.

Experimental Protocols

Protocol 1: Induction of Lung Tumors in Mice

This protocol describes the induction of lung tumors in A/J mice using intraperitoneal injections of this compound.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • A/J mice (female, 6-8 weeks old)

  • Standard laboratory animal housing and care facilities

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Under a chemical fume hood, dissolve this compound in sterile saline to a final concentration of 6 mg/mL.

    • Sterilize the solution by filtration through a 0.22 µm syringe filter.

  • Animal Dosing:

    • Weigh each mouse to determine the correct injection volume.

    • Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 60 mg/kg body weight.[4]

    • Alternatively, for a multiple-dosing regimen, administer two injections of 16 mg/kg this compound one week apart for a total dose of 32 mg/kg.[4]

  • Animal Monitoring:

    • House the mice under standard laboratory conditions with ad libitum access to food and water.

    • Monitor the animals regularly for any signs of toxicity, such as weight loss, lethargy, or respiratory distress.

  • Tumor Development and Endpoint:

    • Lung tumors typically become visible on the lung surface around 16-24 weeks post-injection.

    • The experimental endpoint is typically between 20 and 24 weeks post-injection, depending on the study objectives and tumor burden.[4]

  • Tissue Collection and Analysis:

    • Euthanize the mice according to approved institutional protocols.

    • Perform a necropsy and carefully dissect the lungs.

    • Count the number of visible tumor nodules on the surface of all lung lobes.

    • Fix the lungs in 10% neutral buffered formalin for 24 hours for histopathological analysis.

Protocol 2: Induction of Skin Tumors in Mice (Two-Stage Carcinogenesis)

This protocol outlines the induction of skin tumors in susceptible mouse strains (e.g., CD-1) using a two-stage chemical carcinogenesis model with this compound as the initiator and a phorbol (B1677699) ester as the promoter.

Materials:

  • This compound

  • Acetone (B3395972)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) or another suitable tumor promoter

  • CD-1 mice (female, 6-8 weeks old)

  • Electric clippers

  • Standard laboratory animal housing and care facilities

  • Appropriate PPE

Procedure:

  • Animal Preparation:

    • One week before initiation, carefully shave the dorsal skin of the mice.

  • Initiation:

    • Prepare a solution of this compound in acetone.

    • Apply a single topical dose of this compound to the shaved dorsal skin.

  • Promotion:

    • One week after initiation, begin the promotion phase.

    • Apply a solution of TPA in acetone to the initiated skin twice weekly for the duration of the study (typically 20-30 weeks).

  • Animal Monitoring:

    • House the mice under standard laboratory conditions.

    • Observe the mice weekly for the appearance of skin papillomas.

    • Record the number and size of the tumors for each mouse.

  • Endpoint and Tissue Collection:

    • The experimental endpoint is determined by the study objectives, often when papillomas progress to carcinomas or based on tumor burden.

    • Euthanize the mice according to approved protocols.

    • Collect skin tumors and surrounding tissue for histopathological analysis.

Data Presentation

Table 1: Quantitative Data on this compound-Induced Lung Tumorigenesis in Mice
Mouse StrainThis compound Dose & Administration RouteTreatment DurationTime to EndpointTumor Incidence (%)Tumor Multiplicity (Mean tumors/mouse)Reference
A/J60 mg/kg, single i.p. injectionSingle dose24 weeksNot specified24.0 ± 1.72[4]
A/J16 mg/kg, two i.p. injections (total 32 mg/kg)Two doses, 1 week apart20 weeksNot specified43.2 ± 3.2[4]
A/JNot specifiedNot specified18 weeks100%42.6 ± 11.9[6]
F1 (Big Blue x A/J)15-75 mg/kg, i.p.Single dose4 weeksDose-dependent increaseDose-dependent increase[5]
Table 2: Quantitative Data on this compound-Induced Skin Tumorigenesis in Mice
Mouse StrainThis compound Dose & Administration RoutePromoterTreatment DurationTime to EndpointTumor Incidence (%)Average Number of Papillomas/MouseReference
CD-1Not specified, topicalTPANot specified32 weeks38%1.8[7]

Visualizations

G cluster_activation Metabolic Activation & Carcinogenesis VC This compound CYP2E1 CYP2E1 VC->CYP2E1 VCE This compound Epoxide CYP2E1->VCE Oxidation DNA_adducts DNA Adducts VCE->DNA_adducts Reacts with DNA Mutation Mutation DNA_adducts->Mutation Tumor Tumor Initiation Mutation->Tumor

Metabolic activation of this compound leading to tumor initiation.

G cluster_nrf2 Nrf2-Mediated Protective Pathway VC_stress This compound (Cellular Stress) Keap1 Keap1 VC_stress->Keap1 Induces dissociation Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Detox Detoxification & Antioxidant Genes ARE->Detox Activates transcription Protection Cellular Protection Detox->Protection

The Nrf2 signaling pathway as a protective response to this compound.

G cluster_workflow Experimental Workflow: this compound-Induced Carcinogenesis start Start: Animal Acclimation dosing This compound Administration (i.p. or Topical) start->dosing monitoring Animal Monitoring (Weight, Clinical Signs) dosing->monitoring tumor_dev Tumor Development (Latency Period) monitoring->tumor_dev endpoint Endpoint Determination tumor_dev->endpoint collection Tissue Collection (Tumor & Organ Harvest) endpoint->collection analysis Data Analysis (Tumor Count, Histology) collection->analysis end End analysis->end

A generalized experimental workflow for in vivo studies with this compound.

References

Application Notes: Analytical Methods for Detecting Vinyl Carbamate in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vinyl carbamate (B1207046) is a carcinogenic metabolite of ethyl carbamate, a compound found in fermented foods and alcoholic beverages. Its detection in biological tissues is critical for toxicology and carcinogenicity studies. This document provides detailed application notes and protocols for the analytical determination of vinyl carbamate in tissue samples. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and specificity for trace-level quantification. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound, the vinyl ester of carbamic acid, is recognized as a more potent carcinogen than its precursor, ethyl carbamate.[1][2] Its carcinogenicity is linked to its metabolic activation to this compound epoxide, a reactive electrophile that can form adducts with DNA and proteins.[3][4] Understanding the distribution and concentration of this compound in various tissues is essential for assessing its toxicological profile. This document outlines protocols for tissue sample preparation, extraction, and subsequent analysis using GC-MS and LC-MS/MS.

Metabolic Pathway of this compound

This compound is metabolized in vivo, primarily by cytochrome P450 enzymes (specifically CYP2E1), to form this compound epoxide.[5] This epoxide is a highly reactive intermediate that can bind to cellular macromolecules, leading to DNA adducts such as 1,N6-ethenoadenosine, which is implicated in the initiation of carcinogenesis.[4][5] A competing detoxification pathway involves the conjugation of this compound epoxide with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[3]

VC This compound CYP2E1 CYP2E1 (Oxidation) VC->CYP2E1 Metabolic Activation VCO This compound Epoxide (Reactive Intermediate) CYP2E1->VCO Detox GSH + GSTs (Detoxification) VCO->Detox DNA_Adducts DNA Adducts (e.g., 1,N6-ethenoadenosine) VCO->DNA_Adducts Nucleophilic Attack GSH_Conj GSH Conjugate (Excreted) Detox->GSH_Conj Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation and detoxification of this compound.

Analytical Methods Overview

The choice between GC-MS and LC-MS/MS depends on available instrumentation and specific requirements of the study. Carbamates are traditionally challenging for GC analysis due to their thermal lability.[6] However, with appropriate derivatization or direct sample introduction techniques, GC-MS can be a viable option.[7][8] LC-MS/MS is often preferred for its ability to analyze thermally labile and polar compounds without derivatization and typically offers high sensitivity and specificity.

Experimental Protocols

General Tissue Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following is a general workflow for preparing tissue samples for extraction.

Start Excised Tissue Sample Rinse Rinse with cold PBS Start->Rinse Weigh Weigh Tissue Rinse->Weigh Mince Mince into small pieces Weigh->Mince Homogenize Homogenize in Buffer (e.g., PBS with protease inhibitors) on ice Mince->Homogenize Centrifuge Centrifuge at 10,000 x g for 15 min at 4°C Homogenize->Centrifuge Collect Collect Supernatant (Homogenate) Centrifuge->Collect End Proceed to Extraction Collect->End

Caption: General workflow for tissue sample preparation.

Protocol 4.1: Tissue Homogenization

  • Excise tissue samples and immediately place them on dry ice or in liquid nitrogen to prevent degradation. Store at -80°C until use.

  • On the day of extraction, place the frozen tissue in a pre-chilled tube.

  • Rinse the tissue with a cold phosphate-buffered saline (PBS) solution (0.01M, pH 7.4) to remove any blood or external contaminants.[9]

  • Weigh the tissue and mince it into small pieces on an ice-cold surface.

  • Add a specific volume of cold homogenization buffer (e.g., PBS) to the tissue, typically in a 1:9 weight-to-volume ratio (e.g., 1 g of tissue to 9 mL of buffer).[9] Protease inhibitors should be added to the buffer immediately before use to prevent analyte degradation.

  • Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) while keeping the sample on ice to prevent heating.[10][11]

  • Centrifuge the resulting homogenate at approximately 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][12]

  • Carefully collect the supernatant (tissue homogenate) for the extraction procedure.

Method 1: LC-MS/MS Analysis

This method is adapted from protocols for other carbamates in biological matrices and is suitable for the direct analysis of this compound.

Protocol 4.2.1: Solid-Phase Extraction (SPE) of this compound

Solid-phase extraction is a common technique used to clean up and concentrate analytes from complex matrices like tissue homogenates.[13][14]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load 1 mL of the tissue homogenate (from Protocol 4.1) onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • The sample is now ready for LC-MS/MS analysis.

Protocol 4.2.2: LC-MS/MS Instrumental Parameters

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: The specific mass transitions for this compound (molecular weight: 87.08 g/mol ) must be optimized. A plausible transition would be the protonated molecule [M+H]+ as the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound88.170.110010
This compound (confirming)88.144.110015
(Note: These transitions are predictive and require experimental optimization.)
Method 2: GC-MS Analysis

GC-MS analysis of carbamates can be challenging due to their thermal instability. Flash alkylation in the injector port can be used to create more stable derivatives.[6]

Protocol 4.3.1: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 1 mL of tissue homogenate, add 2 mL of ethyl acetate (B1210297).

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a 50:50 mixture of methanol and a methylating agent (e.g., MethElute™). This will derivatize the carbamate during injection.

Protocol 4.3.2: GC-MS Instrumental Parameters

  • GC System: Agilent 7890B or equivalent.

  • Injector: Split/splitless injector at 250°C in splitless mode.

  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.

  • Ions to Monitor: Based on the mass spectrum of the methylated this compound derivative.

Quantitative Data Summary

The following table summarizes typical performance metrics for carbamate analysis in biological tissues, adapted from various sources. These values should be established for this compound specifically during method validation.

ParameterLC-MS/MSGC-MSReference(s)
Limit of Detection (LOD) 0.8 - 3.0 ng/g (µg/kg)0.7 - 4.0 ng/g (µg/kg)[15][16][17]
Limit of Quantification (LOQ) 2.5 - 20 ng/g (µg/kg)2.0 - 20 pg/µL (in extract)[8][16][17]
Recovery 82% - 101.9%Not specified for tissues[16][17]
Linearity (r²) > 0.995> 0.998[18]
Intra-day Precision (RSD) < 15%1 - 10%[8][18]
Inter-day Precision (RSD) < 15%1 - 18%[8][18]

Note: The provided data are illustrative for carbamates in general and should be validated specifically for this compound in the tissue of interest.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound in tissue samples. While both LC-MS/MS and GC-MS are powerful techniques, LC-MS/MS is generally recommended for its high sensitivity and suitability for thermally labile compounds like this compound. Rigorous method validation is essential to ensure accurate and reliable data for toxicological and pharmacokinetic studies.

References

Application of Vinyl Carbamate in Skin Carcinogenesis Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vinyl carbamate (B1207046), a potent carcinogenic analog of ethyl carbamate, serves as a valuable tool in preclinical research for inducing skin carcinogenesis in murine models.[1] Its application is particularly relevant in studies employing the two-stage model of skin carcinogenesis, which delineates the distinct phases of initiation and promotion. This model provides a robust platform for investigating the molecular mechanisms underlying tumor development and for the preclinical evaluation of novel chemotherapeutic and chemopreventive agents.

Vinyl carbamate's carcinogenic potency is significantly greater than that of ethyl carbamate, with studies indicating it to be 10 to 50 times more active in initiating skin tumors in mice.[1] This heightened activity is attributed to its metabolic activation to this compound epoxide (VCO), a highly reactive electrophile that readily forms adducts with DNA. These DNA adducts can lead to mutations in critical genes, such as the Ha-ras oncogene, a key event in the initiation of skin tumors.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in murine skin carcinogenesis models, accompanied by quantitative data and visualizations of key pathways and workflows.

Data Presentation

Table 1: Comparative Carcinogenic Activity of this compound and Related Compounds

CompoundRelative Carcinogenic Potency (Skin Tumor Initiation)Key Characteristics
This compound High (10-50x more active than ethyl carbamate)[1]A pro-mutagen that requires metabolic activation.[1]
This compound Epoxide (VCO) Very HighThe ultimate carcinogenic metabolite of this compound. A strong electrophile that directly reacts with DNA.[3]
Ethyl Carbamate (Urethane) LowRequires metabolic conversion to exert its carcinogenic effects.

Experimental Protocols

Two-Stage Skin Carcinogenesis Protocol: this compound as Initiator and TPA as Promoter

This protocol is adapted from the well-established 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA) model of skin carcinogenesis.

Materials and Reagents:

  • This compound

  • Acetone (B3395972) (analytical grade)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Female mice (e.g., CD-1, SENCAR, or FVB strains, 6-8 weeks old)

  • Electric clippers

  • Pipettes

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing facility for at least one week before the experiment.

    • One week prior to initiation, carefully shave the dorsal skin of the mice using electric clippers. Avoid causing any wounds, as this can act as a promoting event.

  • Initiation:

    • Apply a single topical dose of the this compound solution to the shaved dorsal skin of each mouse. A control group should receive only the acetone vehicle.

    • House the mice in disposable cages for at least two weeks following initiation to manage exposure to the carcinogen.

  • Promotion:

    • Two weeks after the initiation step, begin the promotion phase.

    • Prepare a solution of TPA in acetone. A commonly used concentration is 5 nmol in 100 µL of acetone.[4]

    • Apply the TPA solution topically to the initiated area twice weekly for a duration of 20-30 weeks.[4]

  • Tumor Monitoring and Data Collection:

    • Visually inspect the mice weekly for the appearance of skin papillomas.

    • Record the number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence) on a weekly basis.[4]

    • Measure the size of the tumors with calipers to calculate tumor volume.

    • Papillomas are expected to appear within 10-20 weeks of promotion, with some progressing to squamous cell carcinomas after 20-50 weeks.[5]

  • Endpoint and Tissue Collection:

    • Excise the tumors and surrounding skin tissue.

    • Fix the tissues in 10% neutral buffered formalin for subsequent histopathological analysis to confirm tumor type and grade.

Visualizations

G cluster_metabolism Metabolic Activation cluster_dna_damage DNA Interaction & Damage cluster_carcinogenesis Initiation of Carcinogenesis This compound This compound This compound Epoxide (VCO) This compound Epoxide (VCO) This compound->this compound Epoxide (VCO) CYP2E1-mediated oxidation VCO_proxy DNA DNA DNA Adducts DNA Adducts DNA->DNA Adducts Gene Mutation (e.g., Ha-ras) Gene Mutation (e.g., Ha-ras) DNA Adducts->Gene Mutation (e.g., Ha-ras) Faulty DNA repair VCO_proxy->DNA Electrophilic attack Initiated Keratinocyte Initiated Keratinocyte Gene Mutation (e.g., Ha-ras)->Initiated Keratinocyte

Metabolic activation of this compound and DNA damage.

G Start Start Animal Preparation Animal Preparation Start->Animal Preparation Initiation Initiation Animal Preparation->Initiation Shave dorsal skin Promotion Promotion Initiation->Promotion Single topical application of this compound Tumor Development Tumor Development Promotion->Tumor Development Twice weekly topical application of TPA Data Collection & Analysis Data Collection & Analysis Tumor Development->Data Collection & Analysis Weekly monitoring of tumor incidence and multiplicity Endpoint Endpoint Data Collection & Analysis->Endpoint

Workflow for two-stage skin carcinogenesis.

G This compound Epoxide (VCO) This compound Epoxide (VCO) DNA Adducts DNA Adducts Ha-ras Mutation Ha-ras Mutation DNA Adducts->Ha-ras Mutation Leads to Ras-GTP (Active) Ras-GTP (Active) Ha-ras Mutation->Ras-GTP (Active) Constitutive activation Raf Raf Ras-GTP (Active)->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Increased Cell Proliferation Increased Cell Proliferation ERK->Increased Cell Proliferation Decreased Apoptosis Decreased Apoptosis ERK->Decreased Apoptosis Tumor Initiation Tumor Initiation Increased Cell Proliferation->Tumor Initiation Decreased Apoptosis->Tumor Initiation VCO VCO VCO->DNA Adducts Binds to DNA

Putative signaling pathway in this compound-induced skin carcinogenesis.

References

Application Notes: Preparation of Vinyl Carbamate Solutions for Animal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary therapeutic use.

Introduction

Vinyl carbamate (B1207046), a more potent carcinogenic metabolite of ethyl carbamate (urethane), is a chemical agent frequently used in preclinical research to induce tumor formation in animal models.[1][2] Its application is particularly prevalent in studies investigating the mechanisms of carcinogenesis and in the evaluation of potential chemopreventive agents.[3] Accurate and safe preparation of vinyl carbamate solutions is critical for obtaining reproducible experimental results and ensuring the safety of laboratory personnel. These application notes provide a comprehensive protocol for the preparation, handling, and administration of this compound solutions for animal injection.

Safety and Handling Precautions

WARNING: this compound is a known carcinogen and mutagen.[1][4] Extreme caution must be exercised during handling. All procedures should be performed in a certified chemical fume hood.

1.1 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder or solutions. This includes, but is not limited to:

  • Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile).[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a chemical-resistant material.[7]

  • Respiratory Protection: An appropriate respirator should be used when handling the powder to avoid inhalation.[6]

  • Full Coverage: Ensure no skin is exposed. Disposable sleeves can be used for added protection.[8]

1.2 Spill and Emergency Procedures

  • Spills: In case of a small spill, dampen the solid material with water and transfer it to a sealed container for hazardous waste disposal.[8] Clean the contaminated area thoroughly with soap and water.[8]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water while removing contaminated clothing. Wash the area with soap and water. Seek immediate medical attention.[8][9]

  • Eye Contact: Flush eyes with water or a normal saline solution for at least 20-30 minutes. Seek immediate medical attention.[10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound relevant to the preparation of injectable solutions for animal studies.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
Chemical Formula C₃H₅NO₂[9]
Molecular Weight 87.08 g/mol [10]
Appearance White crystalline solid[10]
Melting Point 54-55 °C (129-131 °F)[10]
Water Solubility Moderately soluble[8][10]
Storage Temperature Ambient temperature[10]

Table 2: Dosing Information for Carcinogenesis Studies in Mice

Mouse StrainTotal Dose (mg/kg)Administration Route & ScheduleApplication / OutcomeCitation
A/J (Female)60Single Intraperitoneal (i.p.) injectionInduction of lung tumors (24.0 ± 1.72 tumors/mouse)[2][3]
A/J (Female)32Two i.p. injections of 16 mg/kg eachInduction of lung tumors (43.2 ± 3.2 tumors/mouse)[3]
F1 (Big Blue x A/J)15 - 75Single i.p. injectionDose-dependent increase in mutations in lung & small intestine[4]
A/J, C57BL/6J, C3HeB/FeJVariesSingle i.p. injectionInduction of lung adenomas; VC is more potent than EC[1]

Note: Dosage can be highly strain-dependent. Researchers should consult literature specific to their chosen animal model.

Experimental Protocols

3.1 Materials and Reagents

  • This compound (CAS 15805-73-9)

  • Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Sterile Saline)[11]

  • Sterile, single-use syringes (1 mL to 10 mL, as appropriate)

  • Sterile needles (e.g., 25-27 gauge for injection)

  • Sterile, 0.2 µm syringe filter

  • Sterile vials for solution storage

  • Calibrated analytical balance

  • Vortex mixer

3.2 Protocol 1: Preparation of this compound Dosing Solution

This protocol describes the preparation of a dosing solution for a target dose of 60 mg/kg in mice, assuming an average mouse weight of 25g and an injection volume of 0.2 mL. Adjust calculations as necessary for your specific experimental parameters.

  • Calculate Required Concentration:

    • Dose = 60 mg/kg

    • Average mouse weight = 0.025 kg

    • Dose per mouse = 60 mg/kg * 0.025 kg = 1.5 mg

    • Injection volume = 0.2 mL

    • Required Concentration = 1.5 mg / 0.2 mL = 7.5 mg/mL

  • Weighing: In a chemical fume hood, carefully weigh the required amount of this compound powder. For example, to prepare 10 mL of a 7.5 mg/mL solution, weigh 75 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound into a sterile vial.

    • Add the calculated volume of sterile 0.9% saline (e.g., 10 mL).[2]

    • Cap the vial and vortex thoroughly until the solid is completely dissolved. This compound is moderately soluble in water, so this may require several minutes of mixing.[10]

  • Sterilization:

    • Draw the prepared solution into a sterile syringe.

    • Attach a sterile 0.2 µm syringe filter to the syringe.

    • Filter the solution into a new, sterile vial. This step removes any potential microbial contamination. Heat sterilization (autoclaving) is not recommended due to the potential for chemical degradation.[12]

  • Labeling and Storage:

    • Clearly label the vial with the chemical name ("this compound"), concentration, date of preparation, and a "Carcinogen" warning.

    • Carbamate solutions can be unstable in aqueous environments, especially at neutral or alkaline pH.[13] It is strongly recommended to prepare the solution fresh on the day of use.

3.3 Protocol 2: Animal Administration (Intraperitoneal Injection)

  • Dose Calculation: Weigh each animal immediately before injection to calculate the precise volume needed.

    • Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

  • Animal Restraint: Properly restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Injection:

    • Draw the calculated volume into a sterile syringe with an appropriate gauge needle (e.g., 25-27G for mice).

    • Perform the intraperitoneal (i.p.) injection in the lower quadrant of the abdomen, taking care to avoid the internal organs.

3.4 Protocol 3: Waste Disposal

  • All materials that have come into contact with this compound (e.g., vials, syringes, needles, gloves, bench paper, contaminated bedding) must be disposed of as hazardous chemical waste.[8]

  • Place all sharps in a designated sharps container for hazardous waste.

  • Seal contaminated items in a vapor-tight plastic bag for disposal.[8]

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizations

4.1 Experimental Workflow

The following diagram illustrates the key steps in the preparation and administration of this compound solutions.

G cluster_prep I. Solution Preparation (in Fume Hood) cluster_admin II. Administration & Disposal weigh 1. Weigh Vinyl Carbamate Powder dissolve 2. Dissolve in Sterile Saline weigh->dissolve filter 3. Sterile Filter (0.2 µm) dissolve->filter animal_admin 4. Calculate Dose & Inject Animal filter->animal_admin disposal 5. Dispose of all Contaminated Waste animal_admin->disposal G ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Normal Hydrolysis Products Normal Breakdown (Choline + Acetic Acid) AChE->Products Accumulation ACh Accumulation in Synapse AChE->Accumulation Blocked VC This compound (Inhibitor) VC->AChE Inhibits Receptors Overstimulation of Cholinergic Receptors Accumulation->Receptors Leads to Effect Cholinergic Toxicity Receptors->Effect

References

Application Notes and Protocols for the Safe Handling and Disposal of Vinyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling and disposal of vinyl carbamate (B1207046), a potent promutagen and carcinogen. Adherence to these protocols is critical to minimize exposure risks and ensure a safe laboratory environment.

Hazard Summary and Physicochemical Properties

Vinyl carbamate is a white crystalline solid that is moderately soluble in water. It is classified as a hazardous chemical due to its carcinogenicity and mutagenicity. Upon heating, it can decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides[1][2]. It is incompatible with strong acids, strong bases, and strong oxidizing agents[1][2].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15805-73-9[3]
Molecular Formula C₃H₅NO₂[3]
Molecular Weight 87.08 g/mol [2]
Appearance White crystalline solid[1][2]
Solubility Moderately soluble in water[1]
Melting Point 54-56 °C

Toxicity and Exposure Data

This compound is a known animal carcinogen and is reasonably anticipated to be a human carcinogen. Its primary mechanism of toxicity involves metabolic activation to this compound epoxide, a highly reactive electrophile that can form adducts with DNA, leading to mutations and the initiation of cancer[4].

Table 2: Quantitative Toxicity and Exposure Data for this compound

ParameterValueSpeciesReference
LD₅₀ (Oral) Data not available
LD₅₀ (Dermal) Data not available
LC₅₀ (Inhalation) Data not available
OSHA PEL (TWA) Not established
NIOSH REL (TWA) Not established
ACGIH TLV (TWA) Not established

Carcinogenic Signaling Pathway

The carcinogenicity of this compound is initiated by its metabolic activation in the liver and other tissues. The following diagram illustrates the key steps in this pathway.

Vinyl_Carbamate_Pathway Metabolic Activation and Carcinogenic Pathway of this compound VC This compound CYP2E1 Cytochrome P450 2E1 (in Liver/Lung) VC->CYP2E1 Metabolic Activation VCO This compound Epoxide (Reactive Electrophile) CYP2E1->VCO DNA Cellular DNA VCO->DNA Covalent Binding DNA_Adducts DNA Adducts (e.g., 1,N6-ethenoadenine) DNA->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Replication Cancer Cancer Initiation (e.g., Lung, Liver) Mutation->Cancer

Caption: Metabolic activation of this compound to its carcinogenic epoxide.

Experimental Protocols

Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

4.1.1 Engineering Controls

  • Fume Hood: All work with solid or dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

4.1.2 Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of nitrile gloves (or other chemically resistant gloves) at all times. Change gloves immediately if contaminated.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Respiratory Protection: For procedures with a high risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary. Consult your institution's Environmental Health and Safety (EHS) department.

4.1.3 Work Practices

  • Designated Area: Designate a specific area within the fume hood for handling this compound. This area should be clearly marked with a "Carcinogen" warning sign.

  • Weighing: Do not weigh solid this compound directly on an open balance. Weigh it in a tared, sealed container within the fume hood.

  • Transport: Transport this compound in a sealed, shatter-proof secondary container.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.

Emergency Procedures

4.2.1 Spills

  • Evacuation: Evacuate the immediate area of the spill.

  • Notification: Alert your supervisor and your institution's EHS department.

  • Cleanup (if trained):

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of solid material, gently cover with a damp paper towel to avoid raising dust.

    • Use an absorbent material for liquid spills.

    • Carefully collect all contaminated materials into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., methanol) followed by soap and water.

4.2.2 Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Protocol

All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

4.3.1 Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated PPE (gloves, disposable lab coats), weighing papers, and absorbent materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should read: "Hazardous Waste: this compound (Carcinogen)" and include the date.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless specifically approved by your EHS department.

    • The label should read: "Hazardous Waste: this compound (Carcinogen)" and list all components and their approximate concentrations.

  • Sharps Waste:

    • Any sharps (needles, scalpels) contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as containing carcinogenic waste.

4.3.2 Decontamination of Glassware and Equipment

  • Rinsing: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., methanol) that will dissolve this compound.

  • Rinsate Collection: Collect all rinsate as hazardous liquid waste.

  • Washing: After rinsing, wash the glassware and equipment with soap and water.

4.3.3 Final Disposal

  • Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Pickup: Arrange for the pickup of hazardous waste through your institution's EHS department. Do not dispose of any this compound waste down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for handling and disposing of this compound in a research setting.

VC_Workflow Experimental Workflow for this compound start Start: Plan Experiment ppe Don Appropriate PPE start->ppe handling Handle this compound in Fume Hood ppe->handling experiment Conduct Experiment handling->experiment waste_gen Generate Waste experiment->waste_gen decon Decontaminate Glassware & Equipment experiment->decon waste_seg Segregate Waste (Solid, Liquid, Sharps) waste_gen->waste_seg waste_storage Store Labeled Waste in Satellite Accumulation Area waste_seg->waste_storage decon->waste_storage disposal Arrange for EHS Pickup waste_storage->disposal end End disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

Synthesis of Radiolabeled Vinyl Carbamates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of radiolabeled vinyl carbamates, essential tools in drug discovery and development for studying pharmacokinetics, metabolism, and target engagement. The methods described focus on the incorporation of common radioisotopes such as Carbon-14 ([¹⁴C]) and Tritium (B154650) ([³H]).

Introduction

Vinyl carbamates are a class of organic compounds that have gained interest in medicinal chemistry. Radiolabeling these structures allows for sensitive and quantitative analysis in complex biological systems. The choice of isotope and labeling position is critical and depends on the specific research question, with [¹⁴C] offering metabolic stability and [³H] providing high specific activity. This guide outlines key synthetic strategies, from the preparation of radiolabeled precursors to their incorporation into the final vinyl carbamate (B1207046) structure, and methods for late-stage labeling.

Methods for Radiolabeling

The synthesis of radiolabeled vinyl carbamates can be approached through two primary strategies:

  • Early-Stage Labeling: Incorporation of the radioisotope into a key precursor or building block which is then used in the synthesis of the vinyl carbamate.

  • Late-Stage Labeling: Introduction of the radioisotope in the final or penultimate step of the synthesis, which is often more efficient for short-lived isotopes and minimizes radioactive handling.

Carbon-14 Labeling

Carbon-14 is a beta-emitter with a long half-life (5730 years), making it ideal for quantitative studies where metabolic stability of the label is crucial.

1. Synthesis via [¹⁴C]Carbon Dioxide Incorporation

A versatile method for introducing [¹⁴C] into the carbamate moiety involves the use of [¹⁴C]CO₂. This can be achieved through a multi-component reaction catalyzed by transition metals.

  • Ruthenium-Catalyzed Three-Component Reaction: This method involves the reaction of [¹⁴C]carbon dioxide, a secondary amine, and an alkyne in the presence of a ruthenium catalyst to form a [¹⁴C]-labeled this compound.

2. Synthesis from [¹⁴C]-Labeled Precursors

Alternatively, pre-labeled starting materials can be employed in established this compound syntheses.

  • Copper-Catalyzed Coupling: This approach utilizes a [¹⁴C]-labeled carbamate which is then coupled with a vinyl halide in the presence of a copper catalyst.[1][2] The [¹⁴C]carbamate can be prepared from a corresponding [¹⁴C]-labeled amine and a chloroformate.

Tritium Labeling

Tritium is a low-energy beta-emitter with a half-life of 12.3 years. It is often used to achieve high specific activity, which is advantageous for receptor binding assays and autoradiography.

1. Late-Stage Hydrogen Isotope Exchange (HIE)

Iridium-catalyzed HIE is a powerful method for the late-stage introduction of tritium into a molecule with high regioselectivity.[3][4][5] This reaction typically involves the exchange of C-H bonds with tritium gas ([³H]₂). For vinyl carbamates, this can potentially be directed to specific positions on the molecule.

2. Catalytic Hydrogenation of an Alkynyl Precursor

A common method for introducing tritium is through the catalytic reduction of a carbon-carbon triple bond. An alkynyl carbamate precursor can be synthesized and then subjected to catalytic tritiation using tritium gas and a palladium catalyst (e.g., Lindlar's catalyst for cis-alkene formation).

Experimental Protocols

Protocol 1: Synthesis of [carbonyl-¹⁴C]N,N-diethyl-1-phenylthis compound via Ruthenium-Catalyzed Reaction

This protocol is adapted from the general method for ruthenium-catalyzed synthesis of vinyl carbamates from carbon dioxide, an amine, and an alkyne.

Materials:

  • [¹⁴C]Carbon Dioxide (gas)

  • Diethylamine (B46881)

  • Phenylacetylene (B144264)

  • Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

  • Anhydrous toluene

  • High-pressure reaction vessel (autoclave)

  • Scintillation counter and HPLC with radiodetector for analysis

Procedure:

  • In a glovebox, add Ru₃(CO)₁₂ (5 mol%) to a high-pressure reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous toluene, diethylamine (1.2 equivalents), and phenylacetylene (1.0 equivalent).

  • Seal the vessel and connect it to a manifold for gas handling.

  • Introduce [¹⁴C]CO₂ to the desired pressure.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours.

  • Cool the reaction to room temperature and carefully vent the excess CO₂ into a suitable trap.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analyze the fractions by HPLC with UV and radiodetection to identify the product-containing fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Determine the radiochemical purity and specific activity of the final product.

Protocol 2: Late-Stage Tritiation of a this compound via Iridium-Catalyzed Hydrogen Isotope Exchange

This protocol is a general guideline for the tritiation of a this compound using a homogeneous iridium catalyst.

Materials:

  • This compound substrate

  • Iridium catalyst (e.g., [Ir(cod)(IMes)(PPh₃)]PF₆)

  • Tritium gas ([³H]₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Glovebox suitable for handling tritium

  • HPLC with radiodetector

Procedure:

  • In a glovebox, dissolve the this compound substrate and the iridium catalyst (1-5 mol%) in anhydrous DCM in a reaction vessel.

  • Freeze-pump-thaw the solution three times to remove dissolved gases.

  • Introduce tritium gas into the reaction vessel and stir the mixture at room temperature for the desired time (typically 2-24 hours).

  • Quench the reaction by freezing the mixture in liquid nitrogen.

  • Remove the excess tritium gas using a Toepler pump and store it appropriately.

  • Allow the reaction mixture to warm to room temperature and remove the solvent.

  • Purify the crude product by preparative HPLC.

  • Determine the radiochemical purity and specific activity of the tritiated this compound.

Data Presentation

MethodIsotopePrecursorKey Reagents/CatalystTypical Radiochemical Yield (RCY)Specific ActivityReference
Three-Component Reaction¹⁴C[¹⁴C]CO₂Ru₃(CO)₁₂40-60% (estimated)Variable[3]
Copper-Catalyzed Coupling¹⁴C[¹⁴C]CarbamateCuI, N,N'-dimethylethylenediamine50-80% (estimated for the coupling step)Dependent on precursor[1][2]
Hydrogen Isotope Exchange³HThis compoundIridium Catalyst10-50%High[3][4][5]
Catalytic Hydrogenation³HAlkynyl CarbamatePd Catalyst (e.g., Lindlar's)>90%HighGeneral Method

Note: The provided quantitative data are estimates based on similar reactions reported in the literature and will vary depending on the specific substrate and reaction conditions.

Visualizations

Synthesis Workflow for [carbonyl-¹⁴C]this compound

CO2 [¹⁴C]CO₂ Reaction Three-Component Reaction CO2->Reaction Amine Secondary Amine Amine->Reaction Alkyne Alkyne Alkyne->Reaction Catalyst Ru₃(CO)₁₂ Catalyst->Reaction catalyst Product [carbonyl-¹⁴C]this compound Reaction->Product

Caption: Ruthenium-catalyzed synthesis of [¹⁴C]vinyl carbamates.

Late-Stage Tritiation Workflow

Substrate This compound HIE Hydrogen Isotope Exchange Substrate->HIE Tritium [³H]₂ Gas Tritium->HIE Catalyst Iridium Catalyst Catalyst->HIE catalyst Product [³H]this compound HIE->Product

Caption: Iridium-catalyzed late-stage tritiation of vinyl carbamates.

References

Application Notes and Protocols for Chemoprevention Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data analysis techniques commonly employed in chemoprevention research. The focus is on the use of natural compounds to inhibit or reverse the process of carcinogenesis. Detailed experimental protocols for key in vitro assays, along with structured data from preclinical studies, are presented to facilitate the design and execution of chemoprevention studies.

Data Presentation: Efficacy of Natural Chemopreventive Agents

The following tables summarize the quantitative data on the efficacy of various natural compounds in preclinical cancer chemoprevention studies.

Table 1: In Vitro Efficacy of Natural Compounds on Cancer Cell Lines

CompoundCancer Cell LineAssayEndpointResult
Curcumin MCF-7 (Breast)MTT AssayIC5025 µM[1]
HCT-116 (Colon)Apoptosis Assay% Apoptotic Cells45% at 50 µM
Resveratrol PC-3 (Prostate)MTT AssayIC5050 µM
A549 (Lung)Clonogenic AssaySurvival Fraction50% reduction at 25 µM
EGCG (Green Tea) Panc-1 (Pancreatic)MTT AssayIC5040 µM[1]
BxPC-3 (Pancreatic)Apoptosis Assay% Apoptotic Cells60% at 50 µM[1]
Genistein LNCaP (Prostate)MTT AssayIC5020 µM
MDA-MB-231 (Breast)Cell Cycle AnalysisG2/M ArrestSignificant increase at 30 µM
Sulforaphane HT-29 (Colon)MTT AssayIC5015 µM
Caco-2 (Colon)Wound Healing AssayMigration Inhibition70% inhibition at 20 µM

Table 2: In Vivo Efficacy of Natural Compounds in Animal Models

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Curcumin Nude mice xenograft (Colon)Colon100 mg/kg/day (oral)50% reduction in tumor volume[1]
Resveratrol Nude mice xenograft (Prostate)Prostate50 mg/kg/day (i.p.)40% reduction in tumor volume[1]
EGCG (Green Tea) Nude mice xenograft (Pancreatic)Pancreatic50 mg/kg/day (oral)60% reduction in tumor volume[1]
Genistein Nude mice xenograft (Breast)Breast20 mg/kg/day (s.c.)55% reduction in tumor weight
Kaempferol XenograftCholangiocarcinoma20 mg/kg/day (i.p.)Significant reduction in tumor volume[2]
FBA-TPQ MCF-7 xenograft (Breast)Breast20 mg/kg/d, 3 d/wk for 1 week~71.6% inhibition on day 18[3]

Experimental Protocols

Detailed methodologies for key experiments cited in chemoprevention studies are provided below.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the chemopreventive agent. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the agent that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the chemopreventive agent as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This method is crucial for studying the effect of chemopreventive agents on the expression and phosphorylation status of proteins in key signaling pathways like PI3K/Akt, MAPK, and NF-κB.

Protocol:

  • Protein Extraction: Treat cells with the chemopreventive agent, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis: Propidium Iodide Staining

Principle: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the chemopreventive agent as previously described.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.

Cell Migration Assessment: Wound Healing (Scratch) Assay

Principle: The wound healing assay is a simple method to study directional cell migration in vitro. A "scratch" or "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the well.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells. Add fresh medium containing the chemopreventive agent at various concentrations.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Analysis: Measure the width of the scratch at different time points. The percentage of wound closure can be calculated as: [(Initial wound width - Wound width at time T) / Initial wound width] x 100.

Clonogenic Survival Assay

Principle: The clonogenic assay is an in vitro method to assess the ability of a single cell to grow into a colony. It is a measure of cell reproductive integrity and is often used to evaluate the long-term effects of cytotoxic agents.[4][5][6][7][8]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from a stock culture.

  • Cell Seeding: Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number should be determined based on the plating efficiency of the cell line.

  • Treatment: Allow the cells to attach for a few hours, then treat with the chemopreventive agent for a specified period (e.g., 24 hours).

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: When colonies are visible (at least 50 cells), remove the medium, wash with PBS, and fix the colonies with a solution of methanol (B129727) and acetic acid (3:1). Stain the colonies with 0.5% crystal violet.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (containing ≥50 cells).

  • Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment. PE = (Number of colonies formed / Number of cells seeded) x 100. SF = PE of treated cells / PE of control cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in chemoprevention and a typical experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation cell_culture Cell Culture (Cancer Cell Lines) treatment Treatment with Chemopreventive Agent cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis migration Cell Migration Assay (Wound Healing) treatment->migration clonogenic Clonogenic Assay treatment->clonogenic western_blot Western Blot (Signaling Pathways) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle animal_model Animal Model (Xenograft) viability->animal_model Promising Results in_vivo_treatment In Vivo Treatment animal_model->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement toxicity_assessment Toxicity Assessment in_vivo_treatment->toxicity_assessment

Caption: A typical experimental workflow for chemoprevention studies.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Chemopreventive_Agent Chemopreventive Agent Chemopreventive_Agent->PI3K Chemopreventive_Agent->Akt MAPK_Signaling_Pathway Stimulus Stimulus (e.g., Growth Factor, Stress) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors Proliferation_Differentiation Cell Proliferation & Differentiation Transcription_Factors->Proliferation_Differentiation Chemopreventive_Agent Chemopreventive Agent Chemopreventive_Agent->Raf Chemopreventive_Agent->MEK NFkB_Signaling_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Chemopreventive_Agent Chemopreventive Agent Chemopreventive_Agent->IKK_complex Chemopreventive_Agent->NFkB NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Vinyl Carbamate-Induced Lung Tumorigenesis Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl carbamate (B1207046) (VC)-induced lung tumorigenesis models. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Troubleshooting Guide: Low Tumor Incidence

Low tumor incidence or multiplicity is a frequent challenge in VC-induced lung cancer models. The following guide outlines potential causes and solutions to help you optimize your experiments.

Key Experimental Parameters Influencing Tumor Outcome
ParameterRecommendation for High Tumor IncidencePotential Reason for Low IncidenceTroubleshooting Steps
Mouse Strain A/J (highly susceptible)[1][2]Use of resistant strains (e.g., C57BL/6)[1][2][3] or intermediately susceptible strains (e.g., BALB/c, FVB/N)[3][4].Switch to A/J mice for highest sensitivity. If using other strains, consider increasing the VC dose or the duration of the experiment. For resistant strains like C57BL/6, a multiple-injection protocol may be necessary[5][6].
Vinyl Carbamate (VC) Dose Single i.p. injection of 60 mg/kg [7][8] or two injections of 16 mg/kg [7].Sub-optimal dosage.Ensure accurate calculation of dose based on body weight. Prepare fresh VC solutions for each experiment to avoid degradation.
Administration Route Intraperitoneal (i.p.) injection is standard[2][7][8].Inconsistent administration technique.Ensure proper i.p. injection technique to guarantee complete delivery of the dose.
Age of Mice Typically 6-8 weeks old at the start of the experiment.Age-related differences in metabolism.Standardize the age of mice used in your experiments to ensure consistency.
Metabolic Activation Sufficient activity of the CYP2E1 enzyme is crucial for converting VC to its carcinogenic form[1][9][10][11][12].Factors inhibiting CYP2E1 activity (e.g., diet, co-administered compounds).Avoid compounds known to inhibit CYP2E1. Ensure a standard diet across all experimental groups.
Experiment Duration Tumors are typically observed 16-24 weeks post-injection[7][13].Premature termination of the experiment.Allow sufficient time for tumor development. Consider a time-course study to determine the optimal endpoint for your specific model and strain.
Tumor Quantification Visual inspection of the lung surface under a dissecting microscope. Histopathological confirmation of tumor type (e.g., adenoma, carcinoma)[14][15].Inaccurate tumor counting or identification.Use a standardized method for counting surface tumors. Fix lungs in formalin for detailed histopathological analysis to confirm tumor presence and type.

Frequently Asked Questions (FAQs)

Q1: Why is the A/J mouse strain more susceptible to this compound-induced lung tumors?

A1: The high susceptibility of the A/J strain is linked to its greater capacity for VC bioactivation.[1] This is due to higher levels of the cytochrome P450 enzyme, CYP2E1, in their lungs compared to resistant strains like C57BL/6.[1][12] CYP2E1 is essential for metabolizing VC into its ultimate carcinogenic form, a reactive epoxide that can form DNA adducts and initiate tumorigenesis.[11][12][16]

Q2: What is the mechanism of action of this compound in inducing lung tumors?

A2: this compound requires metabolic activation to become carcinogenic. The process involves a two-step oxidation mediated primarily by the CYP2E1 enzyme.[12][17] First, ethyl carbamate (a related compound) is oxidized to this compound.[11][16] Then, VC is further oxidized to a reactive epoxide.[12] This epoxide can bind to DNA, forming adducts that lead to genetic mutations.[12] A common and critical mutation occurs in the K-ras gene, which is a key event in the initiation of lung tumors in this model.[8][18][19][20]

Q3: Can I use a different mouse strain than A/J? What should I expect?

A3: Yes, other strains can be used, but you should expect significant differences in tumor incidence and multiplicity. Strains like C57BL/6 are highly resistant and will develop very few, if any, tumors with a standard single-dose protocol.[1][2][3] To induce tumors in resistant strains, a multiple-injection protocol (e.g., weekly injections for 10 weeks) is often required.[5][6] Intermediately susceptible strains like BALB/c and FVB/N will have a response between that of A/J and C57BL/6 mice.[3][4]

Q4: My tumor multiplicity is lower than expected, even with A/J mice. What could be the issue?

A4: Several factors could be at play. First, verify the dose and administration of this compound. Ensure the VC solution is fresh and the i.p. injection was performed correctly. Second, consider the experimental endpoint. Tumors may need more time to develop, with carcinomas appearing as early as 16 weeks.[7] Finally, review your animal husbandry conditions. Diet and exposure to other compounds can potentially influence CYP2E1 activity and, consequently, VC metabolism.

Q5: How can I confirm that the nodules on the lung surface are indeed tumors?

A5: While visible nodules on the lung surface are a strong indication of tumors, histopathological analysis is essential for confirmation. After counting the surface tumors, the lungs should be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[13] This will allow for the definitive identification of neoplastic lesions, such as adenomas and adenocarcinomas.[14][15]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound
  • Materials:

    • This compound (CAS No. 15805-73-9)

    • Sterile saline (0.9% NaCl) or acetone[13]

    • 6 to 8-week-old A/J mice

    • Analytical balance

    • Sterile syringes and needles (25-27 gauge)

  • Procedure:

    • VC Solution Preparation: On the day of injection, prepare a fresh solution of this compound. Dissolve VC in sterile saline to the desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse, you would need 1.2 mg of VC). A common injection volume is 0.1 mL per 10g of body weight.

    • Dosing: Weigh each mouse immediately before injection to ensure accurate dosing.

    • Administration: Administer the calculated volume of the VC solution via intraperitoneal (i.p.) injection.

Protocol 2: Necropsy and Tumor Quantification
  • Materials:

    • Dissecting microscope

    • Surgical instruments

    • 10% neutral buffered formalin

    • Specimen containers

  • Procedure:

    • Euthanasia: At the experimental endpoint (typically 16-24 weeks post-injection), euthanize the mice using a humane, approved method.

    • Necropsy: Expose the thoracic cavity and carefully remove the lungs.

    • Surface Tumor Counting: Under a dissecting microscope, examine all lobes of the lungs and count the number of visible surface tumors for each mouse.

    • Fixation: Place the lungs in a container with 10% neutral buffered formalin for at least 24 hours for fixation.

    • Histopathology: After fixation, the lungs can be processed for histopathological analysis to confirm tumor type and grade.

Visualizations

Signaling Pathway of this compound-Induced Lung Tumorigenesis

VC_Pathway cluster_metabolism Metabolic Activation (in Lung Cells) cluster_cellular_effects Cellular Effects VC This compound Epoxide This compound Epoxide VC->Epoxide CYP2E1 DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Kras_Mutation K-ras Gene Mutation DNA_Adducts->Kras_Mutation Cell_Proliferation Uncontrolled Cell Proliferation Kras_Mutation->Cell_Proliferation Tumor Lung Tumor (Adenoma/Carcinoma) Cell_Proliferation->Tumor

Caption: Metabolic activation and signaling pathway of VC.

Experimental Workflow for VC-Induced Lung Tumor Model

Workflow start Start: Select Mouse Strain (e.g., A/J, 6-8 weeks old) vc_prep Prepare Fresh This compound Solution start->vc_prep injection Administer VC via i.p. Injection vc_prep->injection monitoring Monitor Mice (16-24 weeks) injection->monitoring necropsy Euthanasia and Necropsy monitoring->necropsy tumor_count Count Surface Lung Tumors necropsy->tumor_count histology Histopathological Analysis tumor_count->histology end End: Data Analysis histology->end

Caption: Typical workflow for a VC-induced lung tumor study.

Troubleshooting Logic for Low Tumor Incidence

Troubleshooting start Low Tumor Incidence Observed check_strain Is the mouse strain highly susceptible (e.g., A/J)? start->check_strain check_dose Was the VC dose and administration correct? check_strain->check_dose Yes solution_strain Solution: Use A/J strain or increase dose/duration for other strains. check_strain->solution_strain No check_duration Was the experiment duration sufficient (16-24 weeks)? check_dose->check_duration Yes solution_dose Solution: Verify calculations, use fresh VC, and ensure proper i.p. technique. check_dose->solution_dose No solution_duration Solution: Extend the experimental timeline and consider a time-course study. check_duration->solution_duration No further_investigation Further Investigation: - Check for CYP2E1 inhibitors - Standardize diet and housing check_duration->further_investigation Yes

Caption: Decision tree for troubleshooting low tumor incidence.

References

Technical Support Center: Optimizing Vinyl Carbamate Dosage for Specific Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of vinyl carbamate (B1207046) in murine cancer models. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure safe and effective experimental design.

Frequently Asked Questions (FAQs)

Q1: What is vinyl carbamate and why is it used in cancer research?

This compound is a potent carcinogenic metabolite of ethyl carbamate (urethane).[1] It is significantly more active than its parent compound, making it a powerful tool for inducing tumors in laboratory animals, particularly lung and liver cancers.[1] Its primary use in research is to model human cancers to study carcinogenesis and evaluate potential chemopreventive or therapeutic agents.

Q2: How does this compound induce tumors?

The carcinogenicity of this compound is dependent on its metabolic activation. The cytochrome P450 enzyme, CYP2E1, metabolizes this compound into a highly reactive epoxide. This epoxide can then form adducts with DNA, leading to mutations in key oncogenes, such as Kras, which initiates tumorigenesis.

Q3: Are there differences in susceptibility to this compound among mouse strains?

Yes, there are significant differences in susceptibility to this compound-induced tumorigenesis among various mouse strains. The A/J mouse strain is known to be highly susceptible to lung tumor induction, while strains like C57BL/6 are more resistant.[2] This variability is partly attributed to differences in the expression and activity of metabolic enzymes like CYP2E1.

Q4: What are the common signs of toxicity I should monitor for in my mice?

Acute signs of carbamate toxicity can include the "SLUD" symptoms: salivation, lacrimation, urination, and diarrhea.[3] Other signs of toxicity may include a generally moribund state, weight loss, and respiratory distress.[4] In long-term studies, it is crucial to monitor for signs of liver and kidney damage.

Q5: What is a typical dosage range for this compound in mice?

The dosage of this compound can vary significantly depending on the mouse strain, the target organ for tumor induction, and the experimental timeline. Single intraperitoneal (i.p.) injections can range from 15 to 75 mg/kg.[5] For example, a single i.p. injection of 60 mg/kg is often used in A/J mice to induce lung tumors.[6] Multiple lower-dose injections, such as 16 mg/kg, have also been used.[6] It is critical to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Dosage Optimization Guide

Optimizing the dosage of this compound is crucial to achieve a desired tumor incidence and multiplicity without causing excessive toxicity and animal loss. Below is a recommended workflow for dose optimization.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow cluster_protocol Dosage Optimization Protocol Literature Review Literature Review Pilot Study Pilot Study Literature Review->Pilot Study Inform initial dose selection Dose-Response Study Dose-Response Study Pilot Study->Dose-Response Study Determine dose range Definitive Study Definitive Study Dose-Response Study->Definitive Study Select optimal dose

Caption: A stepwise workflow for optimizing this compound dosage in mice.

Step 1: Literature Review Begin by reviewing published studies that have used this compound in the same or similar mouse strains. This will provide a starting point for dose selection.

Step 2: Pilot Study (Dose Range-Finding) The goal of the pilot study is to identify a range of doses that are tolerated by the mice.

  • Animal Cohort: Use a small number of mice per group (e.g., 3-5 mice/sex/group).

  • Dose Selection: Select a wide range of doses based on your literature review. It is advisable to include a vehicle control group.

  • Administration: Administer this compound via the intended route (typically i.p.).

  • Monitoring: Closely monitor the animals for signs of acute toxicity for at least 7-14 days. Record body weight, clinical signs of toxicity, and any mortality.

  • Endpoint: The highest dose that does not cause significant morbidity or mortality can be considered the Maximum Tolerated Dose (MTD) for the subsequent dose-response study.

Step 3: Dose-Response Study This study will determine the relationship between the this compound dose and the tumor response.

  • Animal Cohort: Use a larger group of animals (e.g., 10-15 mice/sex/group).

  • Dose Selection: Select 3-4 dose levels below the estimated MTD from the pilot study.

  • Study Duration: The duration of the study will depend on the expected latency of tumor development in the chosen mouse strain.

  • Endpoint Analysis: At the end of the study, euthanize the animals and perform a thorough necropsy. Quantify tumor incidence (percentage of animals with tumors) and tumor multiplicity (average number of tumors per animal) for the target organ(s).

Step 4: Selection of Optimal Dose for Definitive Studies Based on the results of the dose-response study, select the dose that provides the desired tumor incidence and multiplicity with an acceptable level of toxicity for your definitive experiments.

Quantitative Data on this compound Dosage and Tumorigenesis

The following tables summarize quantitative data from various studies on the use of this compound in different mouse strains.

Table 1: Single-Dose this compound Administration and Lung Tumor Induction in Female A/J Mice

Dosage (mg/kg, i.p.)Total Dose (mg/kg)Study Duration (weeks)Tumor Multiplicity (tumors/mouse)Reference
60602424.0 ± 1.72[6]

Table 2: Multiple-Dose this compound Administration and Lung Tumor Induction in Female A/J Mice

Dosage Regimen (mg/kg, i.p.)Total Dose (mg/kg)Study Duration (weeks)Tumor Multiplicity (tumors/mouse)Reference
2 injections of 16 mg/kg322043.2 ± 3.2[6]

Table 3: Dose-Dependent Mutagenicity of this compound in F1 (Big Blue x A/J) Transgenic Mice

Dosage (mg/kg, i.p.)Target TissueOutcomeReference
15-75Lung and Small IntestineDose-dependent increase in mutant frequency[5]
45, 60, 75Lung and Small IntestineMutagenic[5]

Experimental Protocols

Protocol 1: Induction of Lung Tumors in A/J Mice with a Single Dose of this compound

Materials:

  • This compound (CAS No. 1580-51-4)

  • Sterile saline (0.9% NaCl)

  • A/J mice (female, 6-8 weeks old)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, dissolve this compound in sterile saline to the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 20g mouse, assuming an injection volume of 0.2 mL).

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

  • Animal Handling and Injection:

    • Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.

    • Weigh each mouse to accurately calculate the injection volume.

    • Administer the this compound solution via intraperitoneal (i.p.) injection.

    • Administer an equivalent volume of sterile saline to the control group.

  • Post-Injection Monitoring:

    • Monitor the animals daily for the first week for any signs of acute toxicity.

    • Continue to monitor the animals regularly (e.g., weekly) for the duration of the study, recording body weight and any clinical observations.

  • Study Termination and Tissue Collection:

    • At the predetermined endpoint (e.g., 24 weeks), euthanize the mice using an approved method.

    • Perform a gross examination of the lungs and other organs.

    • Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) for better visualization and counting of surface tumors.

    • Count the number of visible tumors on the lung surface.

    • Collect tissues for histopathological analysis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High mortality rate shortly after injection - Dose is too high for the specific mouse strain. - Incorrect calculation of dosage or injection volume. - Contamination of the this compound solution.- Conduct a pilot study with lower doses. - Double-check all calculations before injection. - Prepare fresh, sterile solutions for each experiment.
Low or no tumor incidence - Dose is too low. - Insufficient study duration for tumor development. - Mouse strain is resistant to this compound-induced tumorigenesis.- Increase the dose in a subsequent experiment. - Extend the duration of the study. - Consider using a more susceptible mouse strain (e.g., A/J).
High variability in tumor numbers between animals - Inconsistent injection technique. - Genetic variability within the mouse colony.- Ensure consistent i.p. injection technique for all animals. - Use a sufficient number of animals per group to account for biological variability.
Unexpected tumors in organs other than the target organ - this compound is a systemic carcinogen and can induce tumors in multiple organs.- This may be an expected outcome. Perform a thorough necropsy and histopathological analysis of all major organs.

Signaling Pathways and Visualizations

The carcinogenic effects of this compound are initiated by its metabolic activation and subsequent DNA damage, which leads to the activation of oncogenic signaling pathways.

Metabolic Activation and DNA Adduct Formation

Metabolic_Activation VC This compound Epoxide This compound Epoxide VC->Epoxide Metabolic Activation CYP2E1 CYP2E1 CYP2E1->VC catalyzes Adducts DNA Adducts Epoxide->Adducts DNA DNA DNA->Adducts

Caption: Metabolic activation of this compound to a reactive epoxide by CYP2E1, leading to the formation of DNA adducts.

Downstream Signaling Pathways in this compound-Induced Carcinogenesis

Downstream_Signaling cluster_pathway Oncogenic Signaling DNA_Adducts DNA Adducts Kras_Mutation Kras Mutation (e.g., G12D) DNA_Adducts->Kras_Mutation Ras_Erk Ras-Erk Pathway Kras_Mutation->Ras_Erk PI3K_Akt PI3K-Akt Pathway Kras_Mutation->PI3K_Akt Tumorigenesis Tumorigenesis Ras_Erk->Tumorigenesis NFkB NF-κB Pathway PI3K_Akt->NFkB PI3K_Akt->Tumorigenesis NFkB->Tumorigenesis

Caption: Key signaling pathways activated downstream of this compound-induced DNA damage and Kras mutation, leading to tumorigenesis.

This technical support center provides a comprehensive resource for researchers working with this compound. By following the guidelines for dosage optimization, adhering to detailed experimental protocols, and being aware of potential troubleshooting issues, scientists can improve the reproducibility and reliability of their studies.

References

Technical Support Center: Improving the Shelf-Life of Vinyl Carbamate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the preparation, storage, and troubleshooting of vinyl carbamate (B1207046) stock solutions to ensure their stability and integrity for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of vinyl carbamate stock solutions?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • Temperature: Higher temperatures accelerate degradation. Long-term storage at low temperatures (-20°C) is recommended.

  • Solvent: The choice of solvent can impact stability. While soluble in Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO), interactions with impurities or the solvent itself can lead to degradation.

  • Light: Exposure to UV light can cause photodegradation. Solutions should be stored in amber vials or protected from light.

  • pH: this compound is susceptible to hydrolysis, which is accelerated in acidic or basic conditions. Neutral pH is generally preferred for aqueous solutions, though non-aqueous solutions are recommended for long-term storage.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

Q2: What is the recommended procedure for preparing a this compound stock solution?

A2: To ensure the highest quality stock solution, follow this protocol:

  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO or Dichloromethane) to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in a tightly sealed, light-protected (amber) vial at -20°C for long-term storage. For short-term use, 4°C is acceptable.

Q3: My this compound solution has turned yellow. Is it still usable?

A3: A yellow or brownish tint in your this compound solution may indicate the presence of degradation products or impurities. It is recommended to perform a purity check using an appropriate analytical method, such as HPLC-UV, before use. If significant degradation is detected, it is best to prepare a fresh solution.

Q4: I am observing precipitation in my this compound stock solution upon storage. What should I do?

A4: Precipitation can occur due to several reasons, including supersaturation, temperature fluctuations, or solvent evaporation. Refer to the Troubleshooting Guide (Issue 1) for detailed steps on how to address this issue. It is often possible to redissolve the precipitate by gentle warming and sonication. To prevent recurrence, consider preparing a slightly more dilute stock solution and ensure vials are tightly sealed.

Troubleshooting Guides

Issue 1: Precipitation in Stock Solution
  • Symptom: Solid particles or crystals are visible in the this compound stock solution, either immediately after preparation or after a period of storage.

  • Possible Causes:

    • Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.

    • Temperature Fluctuations: Repeated freeze-thaw cycles or storage at inconsistent temperatures can promote precipitation.

    • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound.

    • Water Contamination: The presence of water in hygroscopic solvents like DMSO can reduce the solubility of hydrophobic compounds.

  • Solutions:

    • Redissolve: Gently warm the solution to room temperature or slightly above (do not exceed 40°C) and sonicate until the precipitate dissolves.

    • Prepare a More Dilute Solution: If precipitation is a recurring issue, prepare a new stock solution at a lower concentration.

    • Proper Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Ensure vials have tight-fitting caps (B75204) to prevent solvent evaporation.

    • Use Anhydrous Solvents: Use fresh, high-purity anhydrous solvents, especially when working with DMSO.

Issue 2: Color Change in Stock Solution
  • Symptom: The initially colorless this compound solution develops a yellow or brown tint over time.

  • Possible Causes:

    • Degradation: The color change is often an indicator of chemical degradation, potentially due to oxidation, hydrolysis, or photodegradation.

    • Impurities in Solvent: The use of solvents containing impurities can contribute to color changes.

  • Solutions:

    • Verify Purity: Analyze the solution using a suitable analytical method (e.g., HPLC-UV) to assess the purity and identify any degradation products.

    • Prepare Fresh Solution: If significant degradation has occurred, discard the old solution and prepare a new one using fresh solid and high-purity solvent.

    • Protect from Light: Always store this compound solutions in amber vials or otherwise protected from light.

    • Inert Atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data on this compound Stability

While specific kinetic data for this compound degradation in common organic solvents is limited in publicly available literature, the following table summarizes general stability information and recommendations based on the chemical properties of carbamates.

ParameterConditionObservation/Recommendation
Storage Temperature -20°CRecommended for long-term storage of stock solutions to minimize degradation.
4°CSuitable for short-term storage (days to a week).
Room TemperatureNot recommended for extended periods due to increased degradation rates.
Solvent DMSO (anhydrous)Good solubility. Hygroscopic nature requires use of dry solvent to prevent water-induced hydrolysis.
DichloromethaneGood solubility. Ensure high purity to avoid reactive impurities.
Light Exposure UV LightCan induce photodegradation. Protect solutions from light at all times.
pH (in aqueous media) Acidic (pH < 7)Hydrolysis can occur.
Neutral (pH ≈ 7)Generally more stable than in acidic or basic conditions.
Basic (pH > 7)Hydrolysis is significantly accelerated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.

  • Carefully weigh out the desired amount of this compound. For a 1 mL 10 mM stock solution, weigh 0.8708 mg of this compound (Molecular Weight: 87.08 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minute intervals until a clear solution is obtained. Gentle warming to 37°C can be applied if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Stability Assessment of this compound Solution by HPLC-UV

This protocol outlines a general method for monitoring the degradation of this compound over time.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A common starting point is 50:50 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a fresh this compound standard solution of known concentration in the mobile phase.

  • Prepare your stock solution to be tested and store it under the desired conditions (e.g., different temperatures, light exposure).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the stock solution.

  • Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC method.

  • Inject the diluted sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Quantify the degradation by comparing the peak area of this compound at each time point to the initial (time 0) peak area.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh this compound add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store sample Sample at Time Points store->sample dilute Dilute Sample sample->dilute hplc Analyze by HPLC-UV dilute->hplc data Quantify Degradation hplc->data

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

degradation_pathways VC This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) VC->Hydrolysis H₂O Oxidation Oxidation VC->Oxidation O₂ Photodegradation Photodegradation (UV Light) VC->Photodegradation VCO This compound Epoxide (Metabolic Activation) VC->VCO In vivo/in vitro metabolism Degradation_Products Degradation Products (e.g., Vinyl alcohol, Carbamate fragments) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound in solution and through metabolic activation.

Technical Support Center: Synthesis of Vinyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of vinyl carbamate (B1207046).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to vinyl carbamates?

A1: Common methods for synthesizing vinyl carbamates include the Curtius rearrangement of acryloyl azide (B81097), the reaction of amines with vinyl chloroformate (VOC-Cl), palladium-catalyzed cross-coupling reactions, and rhodium-catalyzed olefinations. The choice of method often depends on the specific substrate, scale, and safety considerations. The Curtius rearrangement, for instance, can be adapted for larger scale synthesis by co-distilling the vinyl isocyanate intermediate into a solution containing the alcohol.[1][2]

Q2: What are the primary safety concerns associated with vinyl carbamate synthesis?

A2: Many synthetic routes involve hazardous reagents. The Curtius rearrangement utilizes sodium azide and generates organic azides, which are potentially explosive and toxic.[3] Historically, phosgene (B1210022), a highly toxic gas, was used, and its substitutes like diphosgene and triphosgene (B27547) also require careful handling. Isocyanate intermediates are reactive and can be irritants or sensitizers.[3] It is crucial to conduct a thorough risk assessment and use appropriate personal protective equipment (PPE) and engineering controls, such as a fume hood and blast shield, especially for larger-scale reactions.[3]

Q3: How can I minimize the use of hazardous reagents like phosgene?

A3: Several phosgene substitutes are available, including diphosgene, triphosgene, and carbonyldiimidazole (CDI). CDI is a safer alternative that reacts with an amine to form a carbamoylimidazole intermediate, which can then react with an alcohol to produce the desired carbamate with minimal formation of urea (B33335) by-products.[4] Alternative "green" methods are also being developed, such as those utilizing carbon dioxide as a C1 source, although these may require specific catalysts and conditions.[5][6]

Q4: What are the typical storage conditions for vinyl carbamates?

A4: Vinyl carbamates can be unstable. For instance, this compound epoxide is unstable at room temperature with a short half-life in water.[7] It is generally recommended to store vinyl carbamates in a cool, dark place. For long-term storage, refrigeration or freezing may be necessary, depending on the specific compound's stability. Always refer to the material safety data sheet (MSDS) for specific storage recommendations.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields or complete reaction failure can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

Q: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A: Low yields can stem from several issues. Below is a breakdown of potential causes and solutions.

  • Poor Reagent Quality: Ensure the purity of starting materials. Acyl chlorides can degrade upon storage, and solvents must be anhydrous, as water can lead to significant side reactions.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: The optimal temperature is substrate-dependent. For the Curtius rearrangement, if the reaction is sluggish, a gradual temperature increase may be necessary. However, excessively high temperatures can cause decomposition.[3]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal duration.[8]

  • Inefficient Isocyanate Trapping (in Curtius Rearrangement): The highly reactive isocyanate intermediate must be trapped efficiently. Using a sufficient excess of the nucleophile (e.g., alcohol) is crucial to ensure it outcompetes side reactions.[3]

Troubleshooting Low Yields: A Decision-Making Workflow

start Low Yield Observed reagent_check Check Reagent Purity and Anhydrous Conditions start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok condition_check Optimize Reaction Conditions (Temperature, Time) conditions_ok Conditions Optimized? condition_check->conditions_ok isocyanate_check Ensure Efficient Isocyanate Trapping trapping_ok Trapping Efficient? isocyanate_check->trapping_ok reagent_ok->condition_check Yes failure Consult Further Literature/ Consider Alternative Route reagent_ok->failure No conditions_ok->isocyanate_check Yes conditions_ok->failure No success Yield Improved trapping_ok->success Yes trapping_ok->failure No isocyanate R-N=C=O (Isocyanate) carbamic_acid R-NH-COOH (Carbamic Acid) isocyanate->carbamic_acid + water H₂O (Water) water->carbamic_acid amine R-NH₂ (Amine) carbamic_acid->amine - CO₂ urea R-NH-CO-NH-R (Symmetrical Urea) amine->urea + isocyanate2 R-N=C=O (Isocyanate) isocyanate2->urea cluster_0 Step 1: Acryloyl Azide Synthesis cluster_1 Step 2: this compound Synthesis A1 Mix NaN₃, H₂O, Toluene, and Phase Transfer Catalyst A2 Cool to 0-5 °C A1->A2 A3 Add Acryloyl Chloride Dropwise A2->A3 A4 Stir for 45 min A3->A4 A5 Separate Organic Phase (Acryloyl Azide in Toluene) A4->A5 B3 Pump Acryloyl Azide Solution into Distillation Flask A5->B3 B1 Heat Toluene and Inhibitor in Distillation Flask B1->B3 B2 Prepare Benzyl Alcohol, Inhibitor, and Catalyst in Receiver Flask B4 Co-distill Vinyl Isocyanate into Receiver B2->B4 B3->B4 B5 Stir and Allow Reaction to Complete B4->B5 B6 Purify by Crystallization B5->B6 B7 Isolate Benzyl N-vinyl Carbamate B6->B7

References

Technical Support Center: Minimizing Animal Toxicity and Side Effects of Vinyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Vinyl carbamate (B1207046) is a potent carcinogen and should be handled only by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and institutional safety protocols. This document is intended for researchers, scientists, and drug development professionals and does not constitute a recommendation for its use.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vivo experiments with vinyl carbamate.

Issue Potential Cause Recommended Action
Unexpectedly high animal mortality Incorrect dosage or administration: this compound is highly toxic, and even small errors in dosage can be lethal. The route of administration can also significantly impact toxicity.Verify calculations and administration technique: Double-check all dosage calculations. Ensure the administration route (e.g., intraperitoneal, oral gavage) is consistent with the experimental design and that the technique is performed correctly to avoid accidental overdose or tissue damage. Consider a pilot study with a dose-response curve to determine the optimal dose for your specific animal model and strain.
Animal strain susceptibility: Different strains of mice and rats can have varying sensitivities to this compound due to genetic differences in metabolic enzymes.Review literature for strain-specific data: Consult scientific literature for data on the susceptibility of the specific animal strain you are using. If data is unavailable, a pilot study is highly recommended.
High variability in tumor incidence or other toxic endpoints Inconsistent this compound solution: this compound can degrade over time, especially when in solution.Prepare fresh solutions: Prepare this compound solutions immediately before use. Protect solutions from light and heat.
Biological variability: Individual animal differences in metabolism and health status can lead to varied responses.Increase sample size: A larger sample size can help to overcome individual variability and increase the statistical power of your study. Ensure all animals are of a similar age and health status at the start of the experiment.
Reduced efficacy of a mitigating agent Timing of administration: The protective effect of many mitigating agents is highly dependent on the timing of their administration relative to the this compound challenge.Optimize administration schedule: Review the pharmacokinetics of the mitigating agent. For agents that inhibit metabolic activation (e.g., CYP2E1 inhibitors), administration prior to this compound is crucial. For agents that boost detoxification pathways, pre-treatment is also generally required.
Inadequate dosage of mitigating agent: The dose of the protective compound may be insufficient to counteract the toxic effects of the this compound dose used.Perform a dose-response study for the mitigating agent: Determine the optimal dose of the mitigating agent in your model system.
Contradictory results with Butylated Hydroxyanisole (BHA) Dual role of BHA: BHA can have both protective and pro-oxidant effects depending on the dose and the specific metabolic context. In some instances, it has been shown to enhance the toxicity of other compounds.Careful dose selection and mechanistic investigation: Use a dose of BHA that has been previously shown to be protective without enhancing toxicity. Consider co-administering other antioxidants and measuring markers of oxidative stress to better understand the in vivo effects of BHA in your model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: this compound is a pro-carcinogen that requires metabolic activation to exert its toxic effects. The primary pathway involves the oxidation of this compound by cytochrome P450 2E1 (CYP2E1) to form the highly reactive and carcinogenic metabolite, this compound epoxide (VCO).[1] VCO is an electrophilic compound that can readily form adducts with DNA, leading to mutations and the initiation of carcinogenesis.[2][3]

Q2: How can the metabolic activation of this compound be inhibited?

A2: Inhibition of the CYP2E1 enzyme is a key strategy to reduce the metabolic activation of this compound. This can be achieved through the use of specific CYP2E1 inhibitors or compounds that down-regulate its expression. For example, the experimental compound YH439 has been shown to down-regulate the expression of hepatic CYP2E1 at the transcriptional level.[4]

Q3: What are the main detoxification pathways for this compound metabolites?

A3: The primary detoxification pathway for the reactive metabolite, this compound epoxide (VCO), is through conjugation with glutathione (B108866) (GSH). This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[5] Enhancing the intracellular levels of GSH or the activity of GSTs can therefore help to mitigate the toxicity of this compound.

Q4: What is the role of the Nrf2 signaling pathway in mitigating this compound toxicity?

A4: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including GSTs. Activation of the Nrf2 pathway can upregulate the cellular defense mechanisms against oxidative stress and electrophilic compounds like VCO. Phytochemicals such as sulforaphane (B1684495) are known activators of the Nrf2 pathway.[6][7] However, it is important to note that sustained activation of Nrf2 in pre-existing tumors may promote their growth.[4]

Q5: Are there any known compounds that can protect against this compound-induced toxicity in animal models?

A5: Yes, several compounds have been investigated.

  • YH439: This dithioylidene malonate derivative has been shown to completely prevent hepatic damage in rats treated with this compound by down-regulating CYP2E1 expression.[4]

  • Butylated Hydroxyanisole (BHA): Pretreatment with BHA has been shown to decrease the formation of DNA adducts from carcinogenic metabolites, likely by increasing GST activity and GSH concentration.[5] However, caution is advised due to its potential to enhance toxicity under certain conditions.

  • Sulforaphane: As an Nrf2 activator, sulforaphane can enhance the expression of detoxification enzymes. While not directly tested against this compound in the provided search results, its known mechanism of action suggests potential protective effects.[6][7]

Data on Mitigation Strategies

The following tables summarize quantitative data on the efficacy of different strategies to minimize this compound toxicity.

Table 1: Effect of YH439 on this compound-Induced Hepatotoxicity in Rats

Treatment Group Parameter Result Reference
This compound (125 mg/kg, i.p.)Serum Alanine Aminotransferase (ALT)Elevated[4]
This compound (125 mg/kg, i.p.)Serum Aspartate Aminotransferase (AST)Elevated[4]
This compound (125 mg/kg, i.p.)Liver HistopathologyCentrilobular necrosis with sinusoidal congestion[4]
YH439 (200 mg/kg, p.o.) + this compoundSerum ALT & ASTLevels comparable to control[4]
YH439 (200 mg/kg, p.o.) + this compoundLiver HistopathologyComplete prevention of hepatic damage[4]

Table 2: Effect of Butylated Hydroxyanisole (BHA) on Carcinogen-DNA Adduct Formation in Mice

Treatment Group Parameter Result Reference
Carcinogen (Aflatoxin B1)Hepatic DNA Adducts100% (Control)[5]
BHA (1% in diet) + CarcinogenHepatic DNA Adducts23% decrease in 2-oxoethylvaline adducts of hemoglobin[5]

Note: Data for BHA is for a different carcinogen but illustrates its potential mechanism of action relevant to this compound.

Experimental Protocols

Protocol 1: YH439 Administration for Hepatoprotection in Rats
  • Animals: Male Sprague-Dawley rats.

  • Materials:

    • This compound (VC)

    • YH439 (isopropyl-2-(1,3-dithietane-2-ylidene)-2-[N-(4-methylthiazol-2-yl)carbamoyl]acetate)

    • Vehicle for YH439 (e.g., corn oil)

    • Saline

  • Procedure:

    • Administer YH439 orally (p.o.) by gavage at a dose of 200 mg/kg body weight at 48 hours, 24 hours, and 4 hours prior to this compound administration.

    • Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 125 mg/kg body weight.

    • A control group should receive the vehicle for YH439 and a saline injection. Another control group should receive the vehicle for YH439 and the this compound injection.

    • Monitor animals for signs of toxicity.

    • At a predetermined time point (e.g., 24 or 48 hours post-VC injection), euthanize the animals and collect blood for serum enzyme analysis (ALT, AST) and liver tissue for histopathological examination.

Protocol 2: Nrf2 Activation using Sulforaphane for Chemoprevention in Mice

This is a general protocol based on the known activity of sulforaphane and may need optimization for this compound studies.

  • Animals: A/J mice (a strain susceptible to lung tumorigenesis).

  • Materials:

    • This compound (VC)

    • Sulforaphane

    • Vehicle for sulforaphane (e.g., corn oil)

    • Saline

  • Procedure:

    • Administer sulforaphane by oral gavage at a dose determined by pilot studies (e.g., 25-50 mg/kg body weight) daily for one week prior to this compound administration.

    • Administer a single i.p. injection of this compound at a dose known to induce lung tumors in A/J mice.

    • Continue sulforaphane administration for a predetermined period post-VC injection.

    • Control groups should include vehicle + saline, vehicle + VC, and sulforaphane + saline.

    • At the end of the study period (e.g., 16-20 weeks), euthanize the mice and enumerate lung surface tumors.

    • Lung tissue can also be collected for analysis of Nrf2 target gene expression (e.g., NQO1, GSTs) to confirm pathway activation.

Visualizations

Signaling Pathways and Experimental Workflows

vinyl_carbamate_metabolism cluster_activation Metabolic Activation cluster_detoxification Detoxification VC This compound VCO This compound Epoxide (VCO) VC->VCO CYP2E1 DNA_Adducts DNA Adducts VCO->DNA_Adducts Detoxification Detoxification VCO->Detoxification GSH / GSTs Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation and detoxification of this compound.

experimental_workflow start Start Experiment pretreatment Pre-treatment with Mitigating Agent (e.g., YH439, BHA, Sulforaphane) start->pretreatment vc_admin This compound Administration pretreatment->vc_admin monitoring Animal Monitoring (Health & Behavior) vc_admin->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Data Analysis (Serum enzymes, Histopathology, Tumor count, etc.) euthanasia->analysis end End of Experiment analysis->end

Caption: General experimental workflow for testing mitigating agents.

nrf2_pathway sulforaphane Sulforaphane keap1 Keap1 sulforaphane->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are binds to detox_enzymes Detoxification Enzymes (e.g., GSTs, NQO1) are->detox_enzymes activates transcription of vco_detox VCO Detoxification detox_enzymes->vco_detox enhances

Caption: Simplified Nrf2 signaling pathway activation by sulforaphane.

References

Technical Support Center: Protocol Refinement for Consistent Tumor Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vivo tumor model development. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reproducible tumor growth in preclinical xenograft studies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing consistent tumor growth?

A1: The consistency of tumor development is multifactorial. Key factors include the viability and health of the cancer cells, the injection technique, the choice of mouse strain, and the use of supportive matrices like Matrigel. Each of these elements must be carefully controlled to ensure reproducibility.

Q2: Why are my tumors not growing, or why do they grow and then regress?

A2: Tumor growth failure or regression can be attributed to several causes. Low cell viability at the time of injection is a primary reason. Additionally, the host immune response, even in immunodeficient mice, can sometimes clear the implanted cells. Some nude mouse strains are known to have residual NK cell activity, which can hinder tumor engraftment. The technical variability of the injection, such as injecting intradermally instead of subcutaneously, can also lead to poor tumor establishment.

Q3: What is the purpose of Matrigel, and is it always necessary?

A3: Matrigel is a basement membrane extract that provides a scaffold for tumor cells, mimicking the extracellular matrix. It helps to localize the cells and can enhance tumor take-rate and growth, particularly for cell lines that are difficult to establish as xenografts.[1] While not always required, it is highly recommended for improving the consistency and success rate of tumor formation.[2][3]

Q4: How do I choose the right mouse strain for my xenograft study?

A4: The choice of mouse strain is critical and depends on the tumor cell line and the study's objectives. Severely immunodeficient strains like NOD/SCID or NSG mice are often preferred as they lack mature T, B, and NK cells, providing a better environment for human cell engraftment.[4][5] For some studies, less immunodeficient strains like athymic nude mice may be sufficient.[6]

Q5: How often should I measure the tumors, and what is the best method?

A5: Tumors should typically be measured 2-3 times per week once they become palpable.[7] The most common method is using digital calipers to measure the length and width of the tumor.[7][8][9] The volume is then calculated using a standard formula, such as: Volume = (Length x Width²) / 2.[7]

Troubleshooting Guides

Issue 1: High Variability in Tumor Size Within the Same Experimental Group
Potential Cause Troubleshooting Recommendation
Inconsistent number of viable cells injected Ensure accurate cell counting using a hemocytometer and assess viability with Trypan Blue exclusion. Aim for >95% viability. Prepare a homogenous single-cell suspension and mix gently before drawing into the syringe for each injection.
Cell settling in the syringe Invert the syringe gently before each injection to ensure a uniform cell suspension. Do not let the syringe sit for extended periods. It is recommended to load a new syringe for every 2-5 mice.
Variable injection volume or leakage Use a consistent injection volume (typically 100-200 µL).[10] After injection, wait a few seconds before slowly withdrawing the needle to prevent leakage of the cell suspension.[2][11]
Inconsistent injection site Inject into the same subcutaneous location for all animals, typically the flank. Shave the injection site for better visualization.
Operator variability Ensure all injections are performed by a trained individual to minimize technical differences.
Issue 2: Low or No Tumor Take-Rate
Potential Cause Troubleshooting Recommendation
Poor cell health and viability Use cells in the logarithmic growth phase (70-80% confluency).[10] Minimize the time between cell harvesting and injection, keeping cells on ice throughout the process.[2][10]
Suboptimal cell number The optimal number of cells varies by cell line. If experiencing low take-rates, consider increasing the number of injected cells (e.g., from 1x10⁶ to 5x10⁶).
Immune rejection by the host Consider using a more severely immunodeficient mouse strain, such as NOD/SCID or NSG, which have reduced NK cell activity.
Lack of extracellular matrix support Co-inject the cells with Matrigel (typically a 1:1 ratio with the cell suspension) to improve engraftment.[2][3][12]
Cell line characteristics Some cell lines are inherently difficult to grow as xenografts. Consult the literature for specific protocols for your cell line of interest.

Experimental Protocols

Protocol 1: Preparation of Cells for Subcutaneous Injection
  • Cell Culture: Culture tumor cells in their recommended medium until they reach 70-80% confluency.[10]

  • Harvesting: Wash the cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Washing: Transfer the cell suspension to a sterile conical tube and centrifuge at 300-400 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet twice with sterile, cold PBS.

  • Cell Counting and Viability: Resuspend the cell pellet in a known volume of cold PBS. Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be greater than 95%.

  • Final Suspension: Centrifuge the cells again and resuspend the pellet in the final injection vehicle. For injections with Matrigel, resuspend the cells in cold PBS at twice the final desired concentration. Then, on ice, add an equal volume of cold Matrigel to achieve a 1:1 mixture.[2][12] Keep the cell suspension on ice at all times.[2]

Protocol 2: Subcutaneous Tumor Cell Injection
  • Animal Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane). Shave the injection site (typically the right flank) and sterilize the area with an alcohol swab.

  • Syringe Preparation: Gently mix the cell suspension by inverting the tube. Draw the required volume (typically 100-200 µL) into a 1 mL syringe fitted with a 25-27 gauge needle.[2] Avoid introducing air bubbles.

  • Injection: Gently lift the skin at the injection site to create a "tent". Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.

  • Delivery: Slowly depress the plunger to inject the cell suspension. A small bleb should be visible under the skin.

  • Needle Withdrawal: Wait for 3-5 seconds before slowly withdrawing the needle to prevent leakage.[2][11]

  • Recovery: Place the mouse back in its cage and monitor until it has fully recovered from anesthesia.

Protocol 3: Tumor Volume Measurement
  • Animal Restraint: Anesthetize the mouse to ensure it remains still during measurement.

  • Measurement: Using digital calipers, measure the longest diameter (length) and the perpendicular diameter (width) of the tumor.[7]

  • Calculation: Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2.[7]

  • Recording: Record the measurements, along with the date and animal ID. Monitor tumor growth 2-3 times per week.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Cell Viability > 95%Assessed by Trypan Blue exclusion.
Cell Confluency at Harvest 70-80%Ensures cells are in the logarithmic growth phase.[10]
Number of Injected Cells 1 x 10⁶ - 1 x 10⁷ cellsCell line dependent.
Injection Volume 100 - 200 µL[2][10]
Needle Gauge 25G - 27GFor subcutaneous injection.[2]
Matrigel Concentration 1:1 ratio with cell suspension[2][12]
Tumor Measurement Frequency 2-3 times per weekOnce tumors are palpable.[7]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_injection Injection Procedure cluster_monitoring Tumor Monitoring cell_culture 1. Cell Culture (70-80% Confluency) harvest 2. Cell Harvesting & Washing cell_culture->harvest viability 3. Viability Check (>95%) harvest->viability suspension 4. Final Suspension (PBS +/- Matrigel) viability->suspension anesthesia 5. Anesthetize & Prep Mouse suspension->anesthesia injection 6. Subcutaneous Injection anesthesia->injection recovery 7. Monitor Recovery injection->recovery measurement 8. Tumor Measurement (2-3x per week) recovery->measurement data_analysis 9. Data Analysis measurement->data_analysis

Caption: Experimental workflow for achieving consistent tumor development.

logical_relationships cluster_cell Cell-Related Factors cluster_technique Procedural Factors cluster_host Host Factors consistency Consistent Tumor Development cell_viability High Cell Viability cell_viability->consistency cell_health Log-Phase Growth cell_health->consistency cell_number Optimal Cell Number cell_number->consistency injection_tech Proper Injection Technique injection_tech->consistency matrigel Use of Matrigel matrigel->consistency handling Aseptic Handling handling->consistency mouse_strain Appropriate Mouse Strain mouse_strain->consistency animal_health Good Animal Health animal_health->consistency

Caption: Key factors influencing consistent tumor development.

vegf_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Permeability Vascular Permeability PKC->Permeability Survival Cell Survival & Metabolism AKT->Survival Proliferation Proliferation & Gene Expression MAPK->Proliferation

Caption: Simplified VEGF signaling pathway in tumor angiogenesis.[13][14]

References

Technical Support Center: Vinyl Carbamate-Induced Carcinogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl carbamate (B1207046) (VC)-induced carcinogenesis models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of vinyl carbamate-induced carcinogenesis?

A1: this compound (VC) is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[1] The primary mechanism involves a two-step enzymatic oxidation process.[2] First, VC is metabolized by cytochrome P450 enzymes, predominantly CYP2E1, into this compound epoxide (VCO).[2][3][4] VCO is a highly reactive electrophile and is considered the ultimate carcinogenic metabolite of VC.[3][5] This reactive epoxide can then form covalent adducts with DNA bases, primarily leading to the formation of 1,N⁶-ethenodeoxyadenosine and 3,N⁴-ethenodeoxycytidine.[2][3][6] These DNA adducts can cause mutations, particularly in oncogenes like K-Ras, initiating the process of carcinogenesis.[2][7]

Q2: Why is there significant variability in tumor development between different mouse strains treated with this compound?

A2: The variability in tumor susceptibility to VC among different mouse strains is largely attributed to genetic differences in metabolic activation and detoxification pathways.[3][6] For instance, A/J mice are highly susceptible to VC-induced lung tumors, while C57BL/6 mice are resistant.[3][6] This difference in susceptibility is linked to higher basal levels and activity of the CYP2E1 enzyme in the lungs of A/J mice compared to C57BL/6 mice.[2][6] The higher CYP2E1 activity in A/J mice leads to more efficient bioactivation of VC to its carcinogenic epoxide, resulting in higher levels of DNA adduct formation and consequently, a greater tumor incidence and multiplicity.[3][6][8]

Q3: What are the key signaling pathways implicated in this compound-induced tumorigenesis?

A3: Several key signaling pathways are activated or altered during VC-induced carcinogenesis. The formation of DNA adducts by VCO can lead to mutations in critical genes, most notably the K-Ras oncogene, leading to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2][9] Additionally, studies have shown the involvement of the NF-κB and Akt signaling pathways. For example, the chemopreventive agent indole-3-carbinol (B1674136) has been shown to inhibit VC-induced lung adenocarcinoma by inhibiting IκBα degradation, thereby suppressing NF-κB activation, and by inhibiting the phosphorylation of Akt.[10][11]

Troubleshooting Guides

Problem 1: High variability in tumor multiplicity within the same experimental group.

  • Question: I am observing a wide range of tumor numbers in mice of the same strain and treatment group. What could be the cause?

  • Answer:

    • Inconsistent Dosing: Ensure accurate and consistent administration of this compound. For intraperitoneal (i.p.) injections, variability in injection site and depth can affect absorption rates.

    • Animal Health Status: Underlying subclinical infections or stress can influence metabolic rates and immune responses, affecting carcinogenesis. Ensure all animals are healthy and acclimatized before the start of the experiment.

    • Genetic Drift: Even within an inbred strain, minor genetic variations can occur over time. If using animals from different litters or batches, try to randomize them across experimental groups.

    • Diet and Environment: Diet can influence the expression of metabolic enzymes.[10] Ensure a consistent diet and controlled environmental conditions (e.g., light-dark cycle, temperature, humidity) for all animals throughout the study.

Problem 2: Lower than expected tumor incidence or multiplicity in a susceptible mouse strain (e.g., A/J).

  • Question: My A/J mice are developing fewer lung tumors than reported in the literature for the dose of this compound I am using. What should I check?

  • Answer:

    • This compound Potency: Verify the purity and stability of your this compound stock. It can degrade over time, especially if not stored properly. Prepare fresh solutions for each set of injections.

    • Animal Age: The age of the mice at the time of treatment can influence their susceptibility. Younger mice are often more susceptible. Ensure you are using mice within the recommended age range for your protocol.

    • Route of Administration: The route of administration (e.g., intraperitoneal vs. oral) can affect the bioavailability and metabolism of this compound. Confirm that your administration route is consistent with established protocols.

    • Duration of Experiment: Tumor development is time-dependent. Ensure that the experimental endpoint is sufficient for tumors to develop to a detectable size. For A/J mice, lung tumors are typically observed as early as 16 weeks post-injection.[12]

Problem 3: Difficulty in quantifying and analyzing tumor data.

  • Question: What are the standard methods for quantifying lung tumors in mice, and how should I analyze the data?

  • Answer:

    • Tumor Quantification: The most common metric is tumor multiplicity, which is the average number of tumors per mouse.[10] Tumors on the surface of the lungs can be counted under a dissecting microscope. For a more comprehensive analysis, histological examination of lung sections is performed to identify and count microscopic lesions, including hyperplastic foci, adenomas, and adenocarcinomas.[10] Tumor size can also be measured as an additional endpoint.

    • Statistical Analysis: Tumor multiplicity data are typically analyzed using non-parametric tests, such as the Mann-Whitney U test or Kruskal-Wallis test, due to the often non-normal distribution of tumor counts. Tumor incidence (the percentage of mice with tumors) can be analyzed using Fisher's exact test or chi-square test.

Data Presentation

Table 1: Effect of Chemopreventive Agents on this compound (VC)-Induced Lung Tumor Multiplicity in A/J Mice

Treatment GroupDose of VCChemopreventive AgentDiet ConcentrationMean Lung Tumors per Mouse (± SD)Percent Reduction in Tumor MultiplicityReference
VC ControlTwo 16 mg/kg injectionsNone-42.6 ± 11.9-[10]
VC + I3CTwo 16 mg/kg injectionsIndole-3-carbinol70 µmol/g31.6 ± 4.826%[10]
VC + I3CTwo 16 mg/kg injectionsIndole-3-carbinol30 µmol/g43.5 ± 8.1~0%[10]
VC + MITwo 16 mg/kg injectionsmyo-Inositol56 µmol/g33.9 ± 6.120%[10]
VC Control60 mg/kgNone-24.0 ± 1.72-[12]
VC + Dexamethasone60 mg/kgDexamethasoneNot SpecifiedNot Specified (Significant Inhibition)>50%[12]
VC + Piroxicam60 mg/kgPiroxicamNot SpecifiedNot Specified (Significant Inhibition)>50%[12]
VC + Green TeaSix 16 mg/kg dosesGreen TeaNot SpecifiedNot Specified~25%[12]

Table 2: Strain-Related Differences in this compound Bioactivation and DNA Adduct Formation

Mouse StrainSusceptibility to Lung TumorsRelative CYP2E1 ActivityRelative Levels of DNA Adducts (1,N⁶-ethenodeoxyadenosine and 3,N⁴-ethenodeoxycytidine)Reference
A/JHighHigh~70% higher than C57BL/6[3][6][8]
CD-1HighHigh~70% higher than C57BL/6[6]
C57BL/6LowLowLow[3][6]

Experimental Protocols

Protocol 1: Induction of Lung Tumors in A/J Mice with this compound

  • Animal Model: Female A/J mice, 6-8 weeks old.

  • Carcinogen Preparation: Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1.6 mg/mL for a 16 mg/kg dose). Prepare the solution fresh on the day of injection.

  • Administration: Administer this compound via intraperitoneal (i.p.) injection. For a two-injection protocol, a common regimen is two injections of 16 mg/kg VC, one week apart.[10]

  • Monitoring: Monitor the animals regularly for signs of toxicity. Body weight should be recorded weekly.

  • Termination: Euthanize the mice at a predetermined endpoint, typically 18-24 weeks after the last VC injection.[10][12]

  • Tumor Assessment:

    • Macroscopic: Immediately after euthanasia, dissect the lungs and fix them in a suitable fixative (e.g., 10% neutral buffered formalin). Count the number of visible surface tumors under a dissecting microscope.

    • Microscopic: Process the fixed lung tissue for histology. Embed the lung lobes in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the slides under a light microscope to identify and quantify hyperplastic foci, adenomas, and adenocarcinomas.

Mandatory Visualizations

Vinyl_Carbamate_Metabolic_Activation VC This compound VCO This compound Epoxide (Ultimate Carcinogen) VC->VCO Oxidation DNA_Adducts DNA Adducts (e.g., 1,N6-ethenodeoxyadenosine) VCO->DNA_Adducts Covalent Binding Mutation Mutations (e.g., K-Ras activation) DNA_Adducts->Mutation Tumor Tumor Initiation Mutation->Tumor CYP2E1 CYP2E1 CYP2E1->VC Metabolizes

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase cluster_analysis Analysis Phase Acclimatization Acclimatization of A/J Mice (6-8 weeks old) VC_Injection This compound Injection (e.g., 2 x 16 mg/kg, i.p.) Acclimatization->VC_Injection Observation Observation Period (18-24 weeks) VC_Injection->Observation Weight_Monitoring Weekly Body Weight Measurement Observation->Weight_Monitoring Euthanasia Euthanasia and Lung Dissection Observation->Euthanasia Tumor_Count Macroscopic and Microscopic Tumor Quantification Euthanasia->Tumor_Count Data_Analysis Statistical Analysis Tumor_Count->Data_Analysis

Caption: Workflow for this compound-induced lung carcinogenesis studies in mice.

Troubleshooting_Logic Start Inconsistent Tumor Development Observed High_Variability High Variability Within Groups? Start->High_Variability Low_Incidence Low Tumor Incidence in Susceptible Strain? Start->Low_Incidence High_Variability->Low_Incidence No Check_Dosing Review Dosing Protocol (Accuracy, Consistency) High_Variability->Check_Dosing Yes Check_VC Verify this compound Potency and Freshness Low_Incidence->Check_VC Yes Check_Health Assess Animal Health (Stress, Infections) Check_Dosing->Check_Health Check_Environment Verify Consistent Diet and Environment Check_Health->Check_Environment Check_Age Confirm Animal Age at Treatment Check_VC->Check_Age Check_Duration Ensure Sufficient Experiment Duration Check_Age->Check_Duration

References

Technical Support Center: Overcoming Resistance to Vinyl Carbamate in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to vinyl carbamate (B1207046) in their cell line experiments. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

Problem: My cell line has developed resistance to vinyl carbamate, as evidenced by an increase in the IC50 value. What are the potential mechanisms of resistance?

Answer: Resistance to this compound, a potent DNA alkylating agent, can arise from several mechanisms, primarily related to its metabolic activation, the cellular response to DNA damage, and alterations in downstream signaling pathways. Based on its known mechanism of action, the most likely causes of resistance include:

  • Altered Metabolic Activation: this compound is a pro-drug that requires metabolic activation by the cytochrome P450 enzyme CYP2E1 to form its ultimate carcinogenic metabolite, this compound epoxide.[1] A decrease in CYP2E1 activity can lead to reduced conversion of this compound to its active form, thus conferring resistance.

  • Enhanced DNA Repair: As a DNA alkylating agent, this compound's cytotoxicity is dependent on the formation of DNA adducts.[1] Increased activity of DNA repair pathways can remove these adducts before they trigger cell death. Key pathways include:

    • Base Excision Repair (BER): This pathway is crucial for repairing small DNA base lesions, including those caused by alkylating agents.[2][3] Upregulation of BER enzymes can enhance the cell's ability to repair this compound-induced DNA damage.

    • O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein specifically removes alkyl groups from the O6 position of guanine, a critical site of DNA damage by alkylating agents.[4][5] Overexpression of MGMT is a common mechanism of resistance to such compounds.

  • Alterations in Downstream Signaling Pathways: this compound is known to induce mutations in the Kras gene, a critical downstream effector in cell proliferation and survival pathways.[6][7] Cells may develop resistance by acquiring secondary mutations or activating alternative survival pathways that bypass the effects of Kras activation or other this compound-induced signaling changes.

Problem: How can I experimentally verify the mechanism of resistance in my this compound-resistant cell line?

Answer: A systematic experimental approach can help elucidate the underlying resistance mechanism. We recommend the following workflow:

Experimental Workflow for Investigating this compound Resistance

G cluster_0 Initial Observation cluster_1 Hypothesis 1: Altered Metabolism cluster_2 Hypothesis 2: Enhanced DNA Repair cluster_3 Hypothesis 3: Downstream Signaling cluster_4 Conclusion start Resistant Cell Line (High IC50) cyp2e1_activity Measure CYP2E1 Activity (e.g., p-nitrophenol hydroxylation assay) start->cyp2e1_activity dna_adducts Quantify DNA Adducts (LC-MS/MS) start->dna_adducts kras_mutation Sequence Kras Gene (Sanger, NGS) start->kras_mutation cyp2e1_expression Quantify CYP2E1 Expression (qRT-PCR, Western Blot) cyp2e1_activity->cyp2e1_expression Correlate conclusion Identify Resistance Mechanism cyp2e1_expression->conclusion ber_activity Assess BER Pathway Activity (e.g., Comet assay, functional assays) dna_adducts->ber_activity Investigate mgmt_expression Measure MGMT Expression (qRT-PCR, Western Blot) ber_activity->mgmt_expression Investigate mgmt_expression->conclusion pathway_analysis Analyze Downstream Pathways (e.g., MAPK/ERK, PI3K/AKT) kras_mutation->pathway_analysis Investigate pathway_analysis->conclusion G VC This compound CYP2E1 CYP2E1 (Oxidation) VC->CYP2E1 Metabolism VCE This compound Epoxide (Reactive Metabolite) CYP2E1->VCE DNA DNA VCE->DNA Alkylation Adducts DNA Adducts (e.g., 1,N6-ethenodeoxyadenosine) DNA->Adducts Mutation Mutations (e.g., Kras codon 61) Adducts->Mutation Faulty Replication Cancer Carcinogenesis Mutation->Cancer G cluster_0 This compound Action cluster_1 Resistance Mechanisms VC This compound VCE This compound Epoxide VC->VCE CYP2E1 DNA_Damage DNA Damage VCE->DNA_Damage R1 Decreased CYP2E1 Activity VCE->R1 Blocks Activation R2 Increased DNA Repair (BER, MGMT) DNA_Damage->R2 Repairs Damage R3 Altered Downstream Signaling (e.g., Kras pathway) DNA_Damage->R3 Leads to

References

techniques to enhance the metabolic activation of vinyl carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinyl carbamate (B1207046). The information below addresses common issues encountered during experiments aimed at enhancing its metabolic activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the activation of vinyl carbamate?

A1: this compound (VC) is primarily activated through an oxidation reaction catalyzed by cytochrome P450 enzymes, particularly CYP2E1. This reaction converts VC into the highly reactive and carcinogenic metabolite, this compound epoxide (VCO).[1][2][3][4] VCO is an electrophilic compound that can form adducts with cellular macromolecules like DNA and proteins, leading to mutations and cancer initiation.[5]

Q2: My in vitro experiment shows lower than expected metabolic activation of this compound. What are the potential reasons?

A2: Several factors could contribute to lower-than-expected metabolic activation in vitro:

  • Sub-optimal Cofactor Concentration: The activity of cytochrome P450 enzymes is dependent on the presence of NADPH. Ensure that your NADPH-generating system is functioning correctly and providing a sufficient concentration of NADPH.

  • Low CYP2E1 Expression/Activity: The liver microsomes or cell lines you are using may have low endogenous expression or activity of CYP2E1. Consider using microsomes from animals pre-treated with a CYP2E1 inducer or using recombinant CYP2E1 enzymes.

  • Presence of Inhibitors: Your experimental system might contain inhibitors of CYP2E1. For instance, ethanol (B145695) is a known inhibitor of CYP2E1 activity.[6]

  • High Detoxification Activity: The in vitro system may have high levels of carboxylesterase or glutathione (B108866) S-transferase (GST) activity, leading to rapid detoxification of this compound or its epoxide.[1][7]

Q3: How can I enhance the metabolic activation of this compound in my experimental model?

A3: To enhance the metabolic activation of this compound, you can focus on two main strategies: increasing the activity of activating enzymes or decreasing the activity of detoxification enzymes.

  • Induction of CYP2E1: Pre-treatment of experimental animals with inducers of CYP2E1, such as ethanol or isoniazid, can increase the expression of this enzyme in the liver and other tissues, leading to enhanced metabolic activation of this compound.

  • Inhibition of Detoxification Pathways:

    • Carboxylesterase Inhibition: Using inhibitors of carboxylesterases, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), can prevent the detoxification of this compound, thereby shunting more of the compound towards the activation pathway.[1]

    • Depletion of Glutathione (GSH): Depleting cellular GSH levels, for example by using buthionine sulfoximine (B86345) (BSO), can reduce the detoxification of this compound epoxide through GSH conjugation.

Q4: What is the role of glutathione (GSH) and glutathione S-transferases (GSTs) in this compound metabolism?

A4: Glutathione (GSH) plays a crucial role in the detoxification of this compound epoxide (VCO). VCO can spontaneously conjugate with GSH, and this reaction is further catalyzed by glutathione S-transferases (GSTs).[7] This conjugation reaction neutralizes the reactive epoxide, preventing it from binding to DNA and other cellular macromolecules. Therefore, higher levels of GSH and GST activity can protect against the carcinogenic effects of this compound.[7]

Troubleshooting Guides

Issue: Inconsistent results in this compound-induced DNA adduct formation.
Possible Cause Troubleshooting Step
Variability in CYP2E1 activity between animals/batches of microsomes. Standardize the source and preparation of liver microsomes. If using live animals, ensure they are of the same age, sex, and strain, and have been housed under identical conditions. Consider using a positive control for CYP2E1 activity (e.g., p-nitrophenol hydroxylation) to normalize your results.
Inconsistent administration of this compound. Ensure precise and consistent dosing of this compound. For in vitro studies, verify the concentration of the stock solution.
Degradation of this compound or its metabolites. This compound epoxide is unstable. Process samples promptly and store them appropriately to prevent degradation of adducts.
Analytical variability. Calibrate your analytical instruments (e.g., LC-MS/MS) before each run. Use internal standards to account for variations in sample processing and instrument response.
Issue: Low yield of 1,N6-ethenodeoxyadenosine (εdA) adducts in vitro.
Possible Cause Troubleshooting Step
Insufficient incubation time. Optimize the incubation time to allow for sufficient metabolic activation and adduct formation. Perform a time-course experiment to determine the optimal duration.
Low concentration of deoxyadenosine (B7792050). Ensure that the concentration of deoxyadenosine in the reaction mixture is not a limiting factor for the formation of εdA.
High nuclease activity. If using a system with potential nuclease activity, consider adding nuclease inhibitors to prevent the degradation of DNA and DNA adducts.
Suboptimal pH or temperature. Verify that the pH and temperature of the incubation mixture are optimal for CYP2E1 activity (typically pH 7.4 and 37°C).

Quantitative Data Summary

The following table summarizes the effects of various inhibitors on this compound metabolism and DNA adduct formation.

Inhibitor Target Enzyme/Pathway Experimental System Effect on VC Metabolism/Adduct Formation Reference
Diallyl sulfone CYP2E1Murine lung microsomes70% inhibition of εdA formation at 3.0 mM VC.[2][2]
Anti-CYP2E1 antibody CYP2E1Murine lung microsomesInhibition of covalent binding of VC to proteins.[1][1]
Phenylmethylsulfonyl fluoride (PMSF) Carboxylesterase (hydrolase A)Murine lung microsomesIncreased covalent binding of VC to proteins.[1][1]
Ethanol CYP2E1In vivo (mouse)Almost complete inhibition of ethyl carbamate metabolism.[8][8]
Butylated hydroxyanisole (BHA) GST induction and increased GSHIn vivo (mouse)23% decrease in 2-oxoethylvaline adducts of hemoglobin.[7][7]

Experimental Protocols

In Vitro Incubation for this compound Metabolism

This protocol is adapted from studies investigating the metabolism of this compound in murine lung microsomes.[1][2]

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the following on ice:

      • Murine lung microsomes (protein concentration to be optimized, e.g., 0.5-1.0 mg/mL)

      • Phosphate buffer (e.g., 100 mM, pH 7.4)

      • Deoxyadenosine (if measuring εdA adducts, e.g., 10 mM)

      • This compound (dissolved in a suitable solvent like DMSO, final concentrations ranging from 0.5 to 5.0 mM)

  • Pre-incubation (optional):

    • If using inhibitors, pre-incubate the microsomes with the inhibitor for a specified time (e.g., 15 minutes) at 37°C before adding this compound.

  • Initiation of Reaction:

    • Add an NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes) with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solvent, such as two volumes of ice-cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to pellet the protein.

    • Collect the supernatant for analysis of metabolites or DNA adducts by LC-MS/MS.

Visualizations

Metabolic_Activation_of_Vinyl_Carbamate Metabolic Activation and Detoxification of this compound cluster_activation Activation Pathway cluster_detoxification Detoxification Pathways cluster_damage Cellular Damage VC This compound VCO This compound Epoxide (Reactive Metabolite) VC->VCO CYP2E1 (Oxidation) Detox_VC Detoxified this compound VC->Detox_VC Carboxylesterase DNA_Adducts DNA Adducts (e.g., εdA) VCO->DNA_Adducts Alkylation Protein_Adducts Protein Adducts VCO->Protein_Adducts Alkylation GSH_Conjugate GSH Conjugate (Detoxified) VCO->GSH_Conjugate GSH + GST

Caption: Metabolic pathways of this compound activation and detoxification.

Experimental_Workflow_VC_Metabolism Experimental Workflow for In Vitro VC Metabolism Assay start Start prep Prepare Incubation Mixture (Microsomes, Buffer, VC) start->prep pre_incubate Pre-incubate with Inhibitor (Optional) prep->pre_incubate initiate Initiate Reaction (Add NADPH-generating system) prep->initiate No Inhibitor pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add quenching solvent) incubate->terminate process Process Sample (Centrifuge, collect supernatant) terminate->process analyze Analyze by LC-MS/MS process->analyze end End analyze->end

Caption: Workflow for in vitro this compound metabolism experiments.

Troubleshooting_Logic_Low_Activation Troubleshooting Logic for Low Metabolic Activation issue Issue: Low Metabolic Activation cofactor Check NADPH-generating system Is it functional and at optimal concentration? issue->cofactor enzyme_activity Assess CYP2E1 Activity Use positive control or recombinant enzyme. issue->enzyme_activity inhibitors Identify Potential Inhibitors Is ethanol or other inhibitor present? issue->inhibitors detox Evaluate Detoxification Pathways Measure carboxylesterase/GST activity. issue->detox

Caption: Troubleshooting decision tree for low this compound activation.

References

troubleshooting artifacts in vinyl carbamate DNA adduct analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vinyl carbamate (B1207046) DNA adduct analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Question 1: I am seeing unexpected spots or a high background on my 32P-postlabeling TLC plate. What could be the cause?

Answer:

Unexpected spots or high background on your TLC plate can arise from several sources. Here are the most common causes and their solutions:

  • Incomplete DNA Purification: Contaminants in the DNA sample can be radioactively labeled by T4 polynucleotide kinase, leading to artifactual spots.

    • Solution: Ensure rigorous DNA purification. It is recommended to treat the DNA solution with proteinase K and RNase, followed by phenol-chloroform extraction and ethanol (B145695) precipitation.[1]

  • Contaminated Reagents: Impurities in enzymes, ATP, or solvents can lead to background signals.

    • Solution: Use high-purity reagents and filter all solutions. It is also good practice to run a "no DNA" control to check for reagent contamination.

  • Overloaded Sample on TLC Plate: Applying too much sample can cause streaking and poor separation of adducts.[2][3][4]

    • Solution: Dilute your sample before spotting it on the TLC plate.[3]

  • Inappropriate Solvent System: The choice of solvents for TLC is critical for good separation.

    • Solution: Optimize the solvent system for your specific adducts of interest. For etheno adducts, various solvent systems have been described and may need empirical testing.[3]

  • Non-covalent Binding: Some compounds can associate with DNA without forming a covalent bond and may still be carried through the initial steps of the assay, leading to artifacts.

    • Solution: Thoroughly precipitate and wash the DNA after exposure to vinyl carbamate to remove any non-covalently bound molecules.[1]

Question 2: The labeling efficiency of my this compound-DNA adducts with 32P-ATP seems low or inconsistent. How can I improve this?

Answer:

Low or inconsistent labeling efficiency by T4 polynucleotide kinase can significantly impact the sensitivity and reproducibility of your assay. Consider the following factors:

  • Suboptimal pH of the Kinase Reaction: The pH of the labeling reaction is critical for optimal enzyme activity.

    • Solution: The optimal pH for T4 polynucleotide kinase is between 7.4 and 8.4. Operating at a higher pH, such as 9.6, can significantly reduce labeling efficiency.[5] It is advisable to maintain the pH in the optimal range of 7.8 to 8.0 for quantitative labeling.[5]

  • Inhibitors in the DNA Sample: Residual contaminants from the DNA isolation process (e.g., phenol, ethanol, detergents) can inhibit T4 polynucleotide kinase.

    • Solution: Ensure your DNA is of high purity. After ethanol precipitation, wash the DNA pellet thoroughly with 70% ethanol and ensure all ethanol has evaporated before resuspending the DNA.

  • Degraded [γ-32P]ATP: The high-energy phosphate (B84403) bond in ATP is susceptible to hydrolysis.

    • Solution: Use fresh or properly stored [γ-32P]ATP. Aliquot the ATP upon arrival and store it at -20°C or lower to minimize freeze-thaw cycles.

  • Adduct Structure: The structure of the DNA adduct can influence the efficiency of the kinase reaction.

    • Solution: While this is an inherent property of the adduct, ensuring all other reaction conditions are optimal will maximize the labeling of a given adduct. For some adducts, alternative enrichment strategies may be necessary.

Question 3: I am having trouble separating the different etheno adducts of this compound on my TLC plate. What can I do?

Answer:

The separation of structurally similar etheno adducts, such as 1,N6-ethenodeoxyadenosine (εdA) and 3,N4-ethenodeoxycytidine (εdC), can be challenging.

  • Multi-directional Chromatography: A single-dimension TLC is often insufficient for resolving complex mixtures of adducts.

    • Solution: Employ a multi-directional TLC approach. This involves running the plate in several different solvent systems in different dimensions to achieve better separation.

  • TLC Plate Quality: The quality and type of TLC plate can affect the resolution.

    • Solution: Use high-performance TLC (HPTLC) plates for improved resolution. Ensure the stationary phase is uniform and free of defects.

  • Solvent System Composition: The polarity and composition of the solvent systems are critical.

    • Solution: Systematically vary the composition of your solvent systems. Small changes in the percentage of polar solvents can have a significant impact on the separation.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between DNA adducts formed from this compound exposure and those that are present endogenously?

A1: This is a critical challenge in adduct analysis, as etheno adducts can also be formed through endogenous processes like lipid peroxidation.[6] The most definitive method to distinguish between exogenous and endogenous adducts is through the use of stable isotope labeling.[7][8] By treating animals or cells with this compound labeled with a stable isotope (e.g., 13C or 15N), the resulting DNA adducts will have a higher mass. These can then be specifically detected and quantified using mass spectrometry (LC-MS/MS), allowing for clear differentiation from the unlabeled endogenous adducts.[7][9]

Q2: What are the primary DNA adducts formed by this compound?

A2: this compound is a genotoxic carcinogen that, upon metabolic activation to its epoxide form, reacts with DNA to form several exocyclic etheno adducts. The major adducts include 1,N6-ethenodeoxyadenosine (εdA) and 3,N4-ethenodeoxycytidine (εdC). N2,3-ethenoguanine (N2,3-εG) is another important adduct formed.[10]

Q3: What is the sensitivity of the 32P-postlabeling assay for detecting this compound DNA adducts?

A3: The 32P-postlabeling assay is an extremely sensitive method, capable of detecting adduct levels as low as one adduct in 109 to 1010 normal nucleotides.[11][12][13] This high sensitivity makes it suitable for detecting the low levels of DNA damage that may result from environmental or low-dose experimental exposures.

Q4: Are there alternative methods to 32P-postlabeling for analyzing this compound DNA adducts?

A4: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative and complementary technique.[14] LC-MS/MS offers the advantage of providing structural information about the adducts, which aids in their definitive identification.[14] While traditionally less sensitive than 32P-postlabeling, advances in mass spectrometry instrumentation have significantly improved its sensitivity.[9] LC-MS/MS is particularly well-suited for use with stable isotope-labeled standards for accurate quantification and for distinguishing exogenous from endogenous adducts.[10][15][16]

Q5: How should I quantify the DNA adduct levels from my 32P-postlabeling experiment?

A5: Quantification is typically achieved by measuring the amount of radioactivity in the adduct spots on the TLC plate and comparing it to the total amount of radioactivity in the normal nucleotides. The results are often expressed as Relative Adduct Level (RAL), which is the ratio of counts per minute (cpm) in the adduct spots to the cpm of total nucleotides, adjusted for dilution factors.

Quantitative Data Summary

MethodLimit of Detection (LOD)DNA RequiredThroughputNotes
32P-Postlabeling ~1 adduct in 1010 nucleotides[1][14]~1-10 µg[14]Low to MediumHighly sensitive but does not provide structural information.
LC-MS/MS ~5 adducts in 108 nucleotides[10][16]~100 µg[10][16]HighProvides structural confirmation and can distinguish between exogenous and endogenous adducts with stable isotopes.

Experimental Protocols

Protocol 1: 32P-Postlabeling Analysis of this compound DNA Adducts

This protocol provides a standard method for the analysis of this compound-induced DNA adducts.

Materials:

  • DNA sample (high purity)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-32P]ATP (>5000 Ci/mmol)

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC development tanks

  • Phosphorimager screen and scanner

  • Scintillation counter

Procedure:

  • DNA Digestion:

    • Digest 10 µg of DNA to 3'-monophosphate nucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the DNA digest with nuclease P1 to dephosphorylate the normal nucleotides to nucleosides, while the bulky adducts are resistant to this enzyme. This step enriches the adducted nucleotides.

  • 32P-Labeling:

    • Incubate the enriched adducts with T4 polynucleotide kinase and high-specific-activity [γ-32P]ATP. This transfers the 32P-label to the 5'-hydroxyl group of the adducted nucleotides.

  • TLC Separation:

    • Spot the labeled sample onto a PEI-cellulose TLC plate.

    • Perform multi-directional chromatography using a series of different solvent systems to separate the adducts from residual normal nucleotides and from each other.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphorimager screen to visualize the radioactive adduct spots.

    • Excise the spots from the TLC plate and quantify the radioactivity using a scintillation counter.

    • Calculate the Relative Adduct Level (RAL).

Protocol 2: LC-MS/MS Analysis of Etheno DNA Adducts

This protocol outlines a general procedure for the quantitative analysis of etheno adducts using LC-MS/MS.

Materials:

  • DNA sample

  • Enzyme cocktail for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

  • Stable isotope-labeled internal standards for the etheno adducts of interest

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • DNA Digestion:

    • Digest 100 µg of DNA to deoxynucleosides using an optimized enzyme cocktail.

  • Sample Cleanup/Enrichment:

    • Prior to LC-MS/MS analysis, it is often necessary to enrich the adducts. This can be achieved by solid-phase extraction (SPE) or immunoaffinity purification.[9]

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column.

    • Develop a gradient elution method to separate the etheno adducts from the normal deoxynucleosides.

  • MS/MS Detection:

    • Use the mass spectrometer in electrospray ionization (ESI) positive mode.

    • Detect the adducts using multiple reaction monitoring (MRM). This involves selecting the precursor ion (the protonated adduct) and monitoring for a specific product ion after collision-induced dissociation (e.g., the protonated etheno base).

  • Quantification:

    • Quantify the adducts by comparing the peak area of the endogenous adduct to the peak area of the known amount of the stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_alternative Alternative/Confirmatory Analysis dna_extraction DNA Extraction & Purification digestion Enzymatic Digestion dna_extraction->digestion enrichment Adduct Enrichment digestion->enrichment lcms LC-MS/MS Analysis digestion->lcms labeling 32P-Postlabeling enrichment->labeling tlc TLC Separation labeling->tlc detection Detection & Quantification tlc->detection

Caption: Experimental workflow for 32P-postlabeling analysis of DNA adducts.

troubleshooting_logic start Problem: Unexpected Spots/High Background on TLC Plate cause1 Incomplete DNA Purification? start->cause1 cause2 Contaminated Reagents? start->cause2 cause3 Sample Overload? start->cause3 cause4 Non-covalent Binding? start->cause4 solution1 Solution: Improve purification protocol (Proteinase K, RNase, Phenol-Chloroform) cause1->solution1 Yes solution2 Solution: Use high-purity reagents, run 'no DNA' control cause2->solution2 Yes solution3 Solution: Dilute sample before spotting cause3->solution3 Yes solution4 Solution: Thoroughly precipitate and wash DNA post-exposure cause4->solution4 Yes

Caption: Troubleshooting logic for unexpected spots on a TLC plate.

References

Validation & Comparative

Vinyl Carbamate Exhibits Markedly Higher Carcinogenic Potency Than Ethyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in toxicology, pharmacology, and drug development should be aware of the significant difference in carcinogenic potential between vinyl carbamate (B1207046) and its precursor, ethyl carbamate. Overwhelming experimental evidence demonstrates that vinyl carbamate is a significantly more potent carcinogen, a critical consideration in risk assessment and mechanistic studies.

This compound is recognized as a proximate carcinogenic metabolite of ethyl carbamate (urethane), a compound found in fermented foods and alcoholic beverages.[1][2][3] The metabolic activation of ethyl carbamate to this compound is a key step in its conversion to the ultimate carcinogenic species, this compound epoxide. This epoxide is a highly reactive electrophile that readily forms adducts with DNA, initiating the carcinogenic process.[4][5][6][7]

Quantitative Comparison of Carcinogenic Potency

Studies directly comparing the two compounds have consistently shown that this compound is substantially more active in inducing tumors in various animal models. The carcinogenic potency of this compound has been reported to be 10 to 50 times greater than that of ethyl carbamate for the induction of skin tumors and lung adenomas in mice.[8]

The following table summarizes key quantitative data from comparative carcinogenicity studies:

CarcinogenAnimal ModelRoute of AdministrationTarget Organ(s)Potency Comparison/Key FindingsReference
This compound vs. Ethyl CarbamateCD-1 MiceTopical Application (initiation)SkinThis compound was 10-50 times more active than ethyl carbamate in initiating skin tumors.[8]
This compound vs. Ethyl CarbamateA/J and CD-1 MiceIntraperitoneal InjectionLungThis compound was 10-50 times more active than ethyl carbamate in inducing lung adenomas.[8]
This compound vs. Ethyl CarbamateFischer RatsPostnatal AdministrationEar Duct, Liver, Ear LobeBoth induced carcinomas and neurofibrosarcomas. This compound was more active in inducing hepatic carcinomas and neurofibrosarcomas.[9]
This compound vs. Ethyl CarbamateC57BL/6J x C3H/HeJ F1 MicePostnatal AdministrationLiver, Thymus, Lung, Harderian GlandThis compound induced more liver tumors, thymomas, lung adenomas, and Harderian gland tumors than ethyl carbamate.[9]
This compound vs. Ethyl CarbamateA/J, C3HeB/FeJ, and C57BL/6J MiceIntraperitoneal InjectionLungThis compound was much more potent than ethyl carbamate in inducing lung adenomas across all strains. An ethyl carbamate dose 17-fold higher than this compound was needed for a similar mutant frequency in the lung.[5][10]
This compound Epoxide vs. This compound vs. Ethyl CarbamateCD-1 MiceTopical Application (initiation)SkinThis compound epoxide was a stronger initiator of skin carcinogenesis than both this compound and ethyl carbamate.[6][7]
This compound Epoxide vs. This compound vs. Ethyl CarbamateB6C3F1 MiceInfant MaleLiverThis compound epoxide was a stronger initiator of liver carcinogenesis than both this compound and ethyl carbamate.[6][7]

Metabolic Activation Pathway

The differential carcinogenic potency of this compound and ethyl carbamate is rooted in their metabolic activation. Ethyl carbamate is first oxidized to this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2E1.[4][5] this compound is then further oxidized by CYP2E1 to form this compound epoxide, the ultimate DNA-reactive metabolite.[4][5][6][7] This epoxide can form pro-mutagenic etheno-DNA adducts, such as 1,N6-ethenoadenine and 3,N4-ethenocytidine.[5]

Metabolic_Activation EC Ethyl Carbamate VC This compound (Proximate Carcinogen) EC->VC CYP2E1 (Oxidation) VCE This compound Epoxide (Ultimate Carcinogen) VC->VCE CYP2E1 (Epoxidation) DNA_Adducts DNA Adducts VCE->DNA_Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Lung_Adenoma_Assay cluster_protocol Experimental Workflow Animal_Selection Select male A/J mice (e.g., 6-8 weeks old) Acclimation Acclimatize animals to laboratory conditions (e.g., 1-2 weeks) Animal_Selection->Acclimation Dosing Administer a single intraperitoneal (i.p.) injection of test compound (this compound or Ethyl Carbamate) in a suitable vehicle (e.g., saline) Acclimation->Dosing Observation Observe animals for a set period (e.g., 16-24 weeks) Dosing->Observation Necropsy Euthanize mice and perform necropsy Observation->Necropsy Tumor_Quantification Count surface lung adenomas Necropsy->Tumor_Quantification Skin_Carcinogenesis_Assay cluster_protocol Experimental Workflow Animal_Prep Shave the dorsal skin of CD-1 mice Initiation Apply a single topical dose of the initiator (this compound or Ethyl Carbamate) in a vehicle like acetone Animal_Prep->Initiation Promotion_Period Wait for a period (e.g., 1-2 weeks) Initiation->Promotion_Period Promotion Apply a tumor promoter (e.g., TPA) topically, twice weekly for a defined period (e.g., 20 weeks) Promotion_Period->Promotion Tumor_Monitoring Monitor for the appearance of skin papillomas Promotion->Tumor_Monitoring

References

Vinyl Carbamate: A Potent Carcinogen for Modeling Human Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Vinyl carbamate (B1207046), a chemical carcinogen, has emerged as a valuable tool in experimental cancer research, primarily due to its high potency and ability to induce tumors in various organs, closely mimicking certain aspects of human cancers. This guide provides a comprehensive comparison of vinyl carbamate with other chemical carcinogens, offering insights into its mechanism of action, experimental applications, and the key signaling pathways involved.

Comparative Carcinogenicity and Tumor Profile

This compound consistently demonstrates significantly higher carcinogenic activity compared to its more well-known analog, ethyl carbamate (urethane).[1] Studies in mice have shown that this compound is 10 to 50 times more potent in inducing lung adenomas and initiating skin tumors.[1] This heightened potency allows for the use of lower doses and shorter study durations to achieve significant tumor development, making it an efficient model for carcinogenesis studies.

The tumor spectrum induced by this compound primarily includes lung, liver, and skin neoplasms.[1][2][3] In contrast, other carcinogens like N-nitrosodimethylamine (NDMA) predominantly cause liver tumors, while benzo[a]pyrene (B130552) (BaP), a polycyclic aromatic hydrocarbon, is a potent inducer of skin and lung tumors.[4][5][6]

CarcinogenPrimary Target OrgansRelative PotencyKey Features
This compound Lung, Liver, SkinHighPotent, rapid tumor induction.
Urethane (B1682113) (Ethyl Carbamate) Lung, Liver, Blood VesselsLow to ModerateLess potent analog of this compound.[2][3]
N-Nitrosodimethylamine (NDMA) LiverHighPotent hepatocarcinogen.[5][6]
Benzo[a]pyrene (BaP) Skin, LungHighWidely studied environmental carcinogen.[4]

Mechanism of Action: Metabolic Activation and Genetic Alterations

The carcinogenic effects of this compound are contingent upon its metabolic activation. Cytochrome P450 enzymes, particularly CYP2E1, metabolize this compound into a highly reactive electrophile, this compound epoxide.[7][8][9] This epoxide readily binds to DNA, forming adducts that can lead to miscoding during DNA replication and result in permanent mutations.[10][11][12][13][14]

A critical downstream event in this compound-induced carcinogenesis is the activation of oncogenes, most notably the Kras gene.[15][16][17] Mutations in the Kras gene, particularly at codon 61, are frequently observed in lung tumors induced by this compound, mirroring a key genetic alteration found in human lung adenocarcinomas.[17][18]

The following diagram illustrates the metabolic activation of this compound and its subsequent effects on DNA and cellular signaling.

Vinyl_Carbamate_Pathway VC This compound CYP2E1 CYP2E1 VC->CYP2E1 Metabolic Activation VCE This compound Epoxide CYP2E1->VCE DNA DNA VCE->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Kras Kras Proto-oncogene DNA_Adducts->Kras Mutagenesis Mutated_Kras Mutated Kras (Oncogene) Kras->Mutated_Kras Tumor Tumorigenesis Mutated_Kras->Tumor Uncontrolled Cell Proliferation

Metabolic activation of this compound and induction of tumorigenesis.

Experimental Protocols

Standard protocols for inducing tumors in mice using this compound typically involve intraperitoneal (i.p.) injection. A common experimental workflow is outlined below.

Experimental_Workflow A Animal Acclimatization (e.g., A/J mice, 6-8 weeks old) B This compound Administration (i.p. injection, e.g., 1-16 mg/kg) A->B C Observation Period (16-24 weeks) B->C D Tumor Assessment (Incidence, Multiplicity, Size) C->D E Histopathological & Molecular Analysis (e.g., H&E staining, Kras mutation analysis) D->E Carcinogen_Selection A Define Research Question (e.g., mechanism of lung cancer initiation) B Identify Target Organ(s) A->B C Consider Desired Potency & Study Duration B->C D Select Appropriate Carcinogen C->D E This compound (Lung, Liver, Skin) D->E High Potency, Multi-organ F NDMA (Liver) D->F High Potency, Liver-specific G BaP (Skin, Lung) D->G High Potency, Skin/Lung H Urethane (Lung, Liver) D->H Lower Potency

References

Unraveling the Molecular Scars: A Comparative Analysis of DNA Adducts from Vinyl Carbamate and Other Carcinogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of toxicology and cancer research, understanding how chemical carcinogens inflict damage upon our genetic material is paramount. The formation of DNA adducts—covalent bonds between a chemical and DNA—represents a critical initiating event in chemical carcinogenesis. This guide provides a detailed comparative analysis of DNA adducts formed by vinyl carbamate (B1207046), a potent carcinogen found in fermented foods and beverages, against those formed by other major classes of carcinogens: polycyclic aromatic hydrocarbons (PAHs) and aromatic amines. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals engaged in the study of carcinogenesis and the development of anti-cancer therapies.

Quantitative Comparison of DNA Adduct Levels

The following table summarizes quantitative data on DNA adduct formation by vinyl carbamate, benzo[a]pyrene (B130552) (a representative PAH), and 4-aminobiphenyl (B23562) (a representative aromatic amine) in various experimental models. The data highlights the differences in adduct levels, target tissues, and the analytical methods used for their detection.

CarcinogenDoseAnimal/Cell ModelTissue/OrganDNA Adduct(s)Adduct Level (adducts per 10^n nucleotides)Analytical MethodReference(s)
This compound 60 mg/kgCD-1 MiceLung1,N⁶-ethenodeoxyadenosine (εdA)~70% higher in A/J and CD-1 mice than in C57BL/6 mice32P-postlabeling[1][2]
3,N⁴-ethenodeoxycytidine (εdC)
0 - 500 nmol/g bwSuckling/Juvenile MiceLiver1,N⁶-ethenoadenine (εA)Linear dose-responseNot Specified[3]
N³,⁴-ethenocytosine (εC)Supralinear, lower than εA
Benzo[a]pyrene (BaP) Low DoseB6C3F1 MiceLungTotal PAH-DNA adducts38.84 ± 7.70 per 10⁹ nucleotides (1d)32P-postlabeling[4]
54.85 ± 5.51 per 10⁹ nucleotides (3d)
36.35 ± 5.31 per 10⁹ nucleotides (7d)
Not SpecifiedHuman ProstateNon-tumor cellsPAH-DNA adducts0.299 OD unitsImmunohistochemistry[5]
Tumor cells0.173 OD units
4-Aminobiphenyl (4-ABP) 10 µMHuman HepatocytesLiverN-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP)3.4 to 140 adducts per 10⁷ DNA basesLC-ESI/MS[6]
Heterocyclic Aromatic Amines (e.g., AαC, PhIP, MeIQx, IQ) 10 µMHuman HepatocytesLiverdG-C8 adductsUp to 100-fold greater than in rat hepatocytesLC-ESI/MS[6]

Experimental Protocols

Accurate detection and quantification of DNA adducts are crucial for comparative studies. The two most widely employed techniques are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

This highly sensitive method is capable of detecting as low as one adduct in 10¹⁰ nucleotides.[7][8][9]

Protocol:

  • DNA Digestion: DNA is enzymatically digested to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often by nuclease P1 digestion which dephosphorylates normal nucleotides but not bulky aromatic adducts.

  • Radiolabeling: The 5'-hydroxyl group of the enriched adducts is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural information for DNA adducts.[10][11]

Protocol:

  • DNA Isolation and Hydrolysis: High purity DNA is isolated from tissues or cells. The DNA is then enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Sample Cleanup: The hydrolyzed sample is subjected to solid-phase extraction (SPE) or other cleanup methods to remove interfering substances.

  • LC Separation: The mixture of deoxynucleosides is injected into a liquid chromatography system, typically a reversed-phase column, to separate the different adducts from the normal deoxynucleosides.

  • MS/MS Detection: The separated components are introduced into a tandem mass spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions characteristic of the target DNA adducts. This is often done using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high sensitivity and specificity.

  • Quantification: The amount of each adduct is quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Visualization of Key Processes

To better illustrate the complex biological and experimental processes involved in the analysis of DNA adducts, the following diagrams have been generated using the DOT language.

DNA_Adduct_Formation_and_Response cluster_carcinogen Carcinogen Exposure cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response This compound This compound CYP450 Enzymes CYP450 Enzymes This compound->CYP450 Enzymes PAHs PAHs PAHs->CYP450 Enzymes Aromatic Amines Aromatic Amines Aromatic Amines->CYP450 Enzymes DNA Adducts DNA Adducts CYP450 Enzymes->DNA Adducts Reactive Metabolites Cell Cycle Arrest Cell Cycle Arrest DNA Adducts->Cell Cycle Arrest DNA Repair (NER, BER) DNA Repair (NER, BER) DNA Adducts->DNA Repair (NER, BER) Apoptosis Apoptosis DNA Adducts->Apoptosis if damage is severe DNA_Adduct_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_postlabeling_steps 32P-Postlabeling Steps cluster_lcms_steps LC-MS/MS Steps Tissue/Cell Collection Tissue/Cell Collection DNA Isolation DNA Isolation Tissue/Cell Collection->DNA Isolation DNA Hydrolysis DNA Hydrolysis DNA Isolation->DNA Hydrolysis 32P-Postlabeling 32P-Postlabeling DNA Hydrolysis->32P-Postlabeling LC-MS/MS LC-MS/MS DNA Hydrolysis->LC-MS/MS Adduct Enrichment Adduct Enrichment 32P-Postlabeling->Adduct Enrichment LC Separation LC Separation LC-MS/MS->LC Separation 32P-Labeling 32P-Labeling Adduct Enrichment->32P-Labeling TLC Separation TLC Separation 32P-Labeling->TLC Separation Data Analysis Data Analysis TLC Separation->Data Analysis MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MS/MS Detection->Data Analysis

References

Reproducibility in Vinyl Carbamate Cancer Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carcinogenicity of vinyl carbamate (B1207046) (VC) has been a subject of investigation for several decades, with studies consistently demonstrating its potent tumor-inducing capabilities, particularly in comparison to its analog, ethyl carbamate (EC). This guide provides a comprehensive comparison of findings from key studies, focusing on the reproducibility of these results, experimental protocols, and the underlying molecular mechanisms. While the reviewed literature does not explicitly detail studies focused on the reproducibility of vinyl carbamate cancer findings or instances of failed replication, a consistent pattern of carcinogenicity is evident across numerous independent studies, suggesting a high degree of reproducibility for its tumor-initiating effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound-induced tumorigenesis, providing a comparative overview of its carcinogenic potency.

Table 1: Lung Tumor Induction in Mice

Mouse StrainCarcinogen & Total DoseAdministration RouteTime to EndpointTumor Incidence (%)Mean Tumors per MouseReference(s)
A/JThis compound (10 mg)Topical32 weeks97%18.9[1]
A/JEthyl Carbamate (10 mg)Topical32 weeks42%1.0[1]
A/JThis compound (60 mg/kg)Intraperitoneal24 weeksNot specified24.0 ± 1.72[2]
A/JThis compound (32 mg/kg total)Intraperitoneal (2 injections)20 weeksNot specified43.2 ± 3.2[2]
A/JThis compound (0.32 mg/mouse x 2)Intraperitoneal18 weeksNot specified42.6 ± 11.9[3]

Table 2: Skin Tumor Induction in Mice

Mouse StrainCarcinogen & Total DoseAdministration RouteTime to EndpointTumor Incidence (%)Mean Papillomas per MouseReference(s)
CD-1This compound (5 mg)Topical32 weeks38%1.8[1]
CD-1This compound (10 mg)Topical32 weeks37%2.0[1]
CD-1Ethyl Carbamate (5 mg)Topical32 weeks10%0.1[1]
CD-1Ethyl Carbamate (10 mg)Topical32 weeks13%0.2[1]

Experimental Protocols

The methodologies employed in this compound cancer studies are crucial for the interpretation and replication of findings. Below are detailed protocols for key experiments.

Protocol 1: Lung Adenoma Induction in A/J Mice

This protocol is a widely used model for studying lung carcinogenesis due to the high susceptibility of the A/J mouse strain.

Materials:

  • This compound (VC)

  • Sterile saline (0.9% NaCl) or acetone (B3395972)

  • A/J mice (female, 6-8 weeks old)

  • Standard laboratory animal housing and diet (e.g., AIN-93G/M)

Procedure:

  • Carcinogen Preparation: Dissolve this compound in sterile saline or acetone to the desired concentration.

  • Administration: Administer VC to mice via intraperitoneal (i.p.) injection or topical application. Dosing regimens can vary, for example, a single high dose or multiple lower doses administered weekly.[2][3]

  • Monitoring: House the mice under standard conditions and monitor for signs of toxicity.

  • Endpoint: Euthanize mice at a predetermined time point (e.g., 18-24 weeks post-treatment).

  • Tumor Analysis: Necropsy is performed, and lungs are excised. Surface lung tumors are counted under a dissecting microscope. For histopathological analysis, lungs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

Protocol 2: Skin Papilloma Induction in CD-1 Mice (Two-Stage Carcinogenesis)

This model is used to study the initiation and promotion stages of skin cancer.

Materials:

  • This compound (VC) - Initiator

  • Phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or croton oil - Promoter

  • Acetone

  • CD-1 mice (female, 6-8 weeks old)

Procedure:

  • Initiation: Apply a single, sub-carcinogenic dose of VC dissolved in acetone to a shaved area of the mouse's back.

  • Promotion: One to two weeks after initiation, begin twice-weekly applications of a promoting agent (e.g., TPA or croton oil) dissolved in acetone to the same area.

  • Monitoring: Observe the mice weekly for the appearance and growth of skin papillomas. Record the number and size of tumors for each mouse.

  • Endpoint: The study typically continues for 20-40 weeks, or until papillomas progress to carcinomas.

  • Tumor Analysis: At the endpoint, tumors are excised for histopathological analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways involved in this compound carcinogenesis and a typical experimental workflow.

G cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage and Mutation cluster_cellular_effects Cellular Effects This compound This compound This compound Epoxide (VCO) This compound Epoxide (VCO) This compound->this compound Epoxide (VCO) CYP2E1 DNA Adducts DNA Adducts This compound Epoxide (VCO)->DNA Adducts Covalent Binding Kras Gene Mutation Kras Gene Mutation DNA Adducts->Kras Gene Mutation Replication Errors Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation Kras Gene Mutation->Uncontrolled Cell Proliferation Tumor Formation Tumor Formation Uncontrolled Cell Proliferation->Tumor Formation

Caption: Metabolic activation and carcinogenic mechanism of this compound.

G Animal Model Selection Animal Model Selection Carcinogen Preparation Carcinogen Preparation Animal Model Selection->Carcinogen Preparation Carcinogen Administration Carcinogen Administration Carcinogen Preparation->Carcinogen Administration Animal Monitoring Animal Monitoring Carcinogen Administration->Animal Monitoring Endpoint & Necropsy Endpoint & Necropsy Animal Monitoring->Endpoint & Necropsy Tumor Quantification Tumor Quantification Endpoint & Necropsy->Tumor Quantification Histopathological Analysis Histopathological Analysis Tumor Quantification->Histopathological Analysis Data Analysis Data Analysis Histopathological Analysis->Data Analysis

Caption: General experimental workflow for a this compound cancer study.

Discussion on Reproducibility

The consistent observation across multiple independent studies is that this compound is a significantly more potent carcinogen than ethyl carbamate.[4] Studies have repeatedly shown its ability to induce lung adenomas in susceptible mouse strains like A/J and skin papillomas in models like the CD-1 mouse.[1][2] This consistency in outcome across different laboratories and experimental setups points to the robustness and reproducibility of the fundamental finding of this compound's carcinogenicity.

The underlying mechanism, involving metabolic activation by cytochrome P450 enzymes (specifically CYP2E1) to the highly reactive this compound epoxide, is also a well-supported and consistently reported finding.[5] This epoxide readily forms DNA adducts, leading to mutations in key oncogenes such as Kras, which is a frequent event in the resulting tumors.[5]

While the general carcinogenic effect of this compound is reproducible, the quantitative aspects, such as tumor multiplicity and latency, can be influenced by several factors, including:

  • Mouse Strain: Different inbred mouse strains exhibit varying susceptibility to this compound-induced tumors.

  • Dose and Route of Administration: The total dose, dosing schedule, and whether the carcinogen is administered systemically (e.g., intraperitoneally) or locally (e.g., topically) will significantly impact the tumor response.

  • Experimental Conditions: Factors such as diet, age, and sex of the animals can also influence the outcome.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Vinyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of vinyl carbamate (B1207046), a known metabolite of ethyl carbamate found in fermented foods and alcoholic beverages. Understanding the disparities and correlations between its effects in laboratory assays and whole-organism models is crucial for accurate risk assessment and the development of potential chemopreventive strategies. This document synthesizes experimental data on its genotoxicity, carcinogenicity, and metabolism, presenting quantitative findings in structured tables and detailing the methodologies of key experiments.

Core Findings: Metabolic Activation is Key

A central theme in the toxicology of vinyl carbamate is its dependence on metabolic activation to exert its genotoxic and carcinogenic effects. In vitro studies consistently demonstrate that in the absence of a metabolic activation system, such as a liver S9 fraction, this compound shows little to no mutagenic activity.[1] This underscores the critical role of cytochrome P450 enzymes, particularly CYP2E1, in converting this compound into its ultimate carcinogenic form, this compound epoxide.[2] This epoxide is a highly reactive electrophile that readily forms adducts with DNA, leading to mutations and initiating carcinogenesis.[3][4] In vivo, this metabolic activation occurs primarily in the liver, but the resulting reactive metabolites can affect other tissues, notably the lungs.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo experimental systems.

Table 1: Genotoxicity of this compound

Assay TypeSystemEndpointConcentration/DoseMetabolic Activation (S9)ResultReference(s)
In Vitro
Ames TestSalmonella typhimurium TA100, TA1535Gene Mutation (Revertants)Not specifiedRequiredMutagenic[1]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) / V79 CellsChromosomal DamageNot specifiedEnhances effectInduces SCEs
In Vivo
Sister Chromatid ExchangeC57BL/6J x DBA/2J F1 Mice (Bone Marrow, Liver, Macrophages)Chromosomal DamageNot specifiedN/AInduces SCEs[5]

Table 2: Carcinogenicity of this compound in A/J Mice

Treatment ProtocolDurationEndpointResult (Tumors per mouse)Reference(s)
Single i.p. injection of 60 mg/kg this compound24 weeksLung Tumor Multiplicity24.0 ± 1.72
Two i.p. injections of 16 mg/kg this compound (32 mg/kg total)20 weeksLung Tumor Multiplicity43.2 ± 3.2

Table 3: DNA Adduct Formation by this compound

SystemAdducts DetectedQuantitative DataReference(s)
In Vitro
Calf Thymus DNA + this compound Epoxide7-(2'-oxoethyl)guanine, N²,3-ethenoguanine, 1,N⁶-ethenoadenineNot specified[6]
In Vivo
A/J, CD-1, and C57BL/6 Mice Lung DNA1,N⁶-ethenodeoxyadenosine, 3,N⁴-ethenodeoxycytidineLevels were ~70% higher in susceptible A/J and CD-1 mice compared to resistant C57BL/6 mice.[2][7]
Mouse and Rat Liver DNA7-(2-oxoethyl)guanineThis compound produced ~100 times more of this adduct than ethyl carbamate on a molar basis.[3]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in this compound's mechanism of action and the experimental procedures used to study it, the following diagrams are provided.

cluster_Metabolism Metabolic Activation Pathway VC This compound VCO This compound Epoxide (Reactive Electrophile) VC->VCO CYP2E1 (Liver Microsomes) DNA_Adducts DNA Adducts VCO->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation Tumor Tumor Initiation Mutation->Tumor

Metabolic activation of this compound to its ultimate carcinogenic form.

cluster_InVitro In Vitro Ames Test Workflow Start Start Prepare_Bacteria Prepare Salmonella (TA100, TA1535) Start->Prepare_Bacteria Prepare_VC Prepare this compound Solutions Start->Prepare_VC Prepare_S9 Prepare Liver S9 Mix (Metabolic Activation) Start->Prepare_S9 Mix Combine Bacteria, VC, and S9 Mix (or buffer for control) Prepare_Bacteria->Mix Prepare_VC->Mix Prepare_S9->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count End End Count->End cluster_InVivo In Vivo Lung Tumor Assay Workflow Start Start Select_Mice Select A/J Mice Start->Select_Mice Administer_VC Administer this compound (i.p. injection) Select_Mice->Administer_VC Observe Observe for 20-24 Weeks Administer_VC->Observe Sacrifice Sacrifice Mice Observe->Sacrifice Excise_Lungs Excise and Fix Lungs Sacrifice->Excise_Lungs Count_Tumors Count Surface Lung Tumors Excise_Lungs->Count_Tumors End End Count_Tumors->End

References

A Comparative Guide to Biomarkers for Vinyl Carbamate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for monitoring exposure to vinyl carbamate (B1207046) (VC), a carcinogenic metabolite of ethyl carbamate. The selection of an appropriate biomarker is critical for accurately assessing exposure and potential health risks in both research and clinical settings. This document outlines the performance of key biomarkers, supported by experimental data, and provides detailed methodologies for their detection.

Biomarker Performance Comparison

The primary biomarkers for vinyl carbamate exposure are DNA adducts, specifically 1,N6-ethenodeoxyadenosine (εdA) and 3,N4-ethenodeoxycytidine (εdC), and the hemoglobin adduct N-(2-oxoethyl)valine (OEV). The following tables summarize the quantitative data available for these biomarkers.

Biomarker CategorySpecific BiomarkerMatrixAnalytical MethodLimit of Quantification (LOQ) / Detection LimitKey Findings
DNA Adducts 1,N6-ethenodeoxyadenosine (εdA)Tissue DNA (Liver, Lung)Immunoaffinity chromatography/32P-postlabelling, LC-MS/MS~1 adduct in 108 nucleotides[1]Levels are significantly higher in VC-treated mice compared to controls.[2][3] Background levels exist in unexposed animals.[3]
UrineUPLC-ESI-MS/MS0.5 fmol in 1.0 mL of urine[4]Urinary excretion may serve as a non-invasive measure of exposure.[5]
3,N4-ethenodeoxycytidine (εdC)Tissue DNA (Liver, Lung)Immunoaffinity chromatography/32P-postlabelling, LC-MS/MS~5 adducts in 108 nucleotides[1]Found alongside εdA in VC-treated mice.[2][3]
UrineUPLC-ESI-MS/MS0.3 fmol in 1.0 mL of urine[4]Offers a non-invasive approach to monitoring exposure.
Hemoglobin Adducts N-(2-oxoethyl)valine (OEV)HemoglobinGC-MSNot explicitly stated, but sensitive enough to detect differences between treated and control animals.Levels are significantly elevated in mice treated with ethyl carbamate (a precursor to VC).

In-Depth Biomarker Analysis

DNA Adducts: 1,N6-ethenodeoxyadenosine (εdA) and 3,N4-ethenodeoxycytidine (εdC)

Advantages:

  • Direct measure of genotoxicity: The formation of these adducts directly indicates that the ultimate carcinogenic metabolite of this compound, this compound epoxide (VCO), has reached the DNA.

  • High Sensitivity: Modern analytical techniques like LC-MS/MS allow for the detection of very low levels of these adducts.[1]

  • Well-characterized: The formation and mutagenic potential of these adducts are well-documented.[6]

Disadvantages:

  • Invasive sampling: Typically requires tissue biopsies to measure adducts in DNA. However, detection in urine offers a non-invasive alternative, reflecting DNA repair processes.[5]

  • Background Levels: Endogenous processes like lipid peroxidation can also form these adducts, leading to background levels in unexposed individuals.[7] This necessitates careful comparison with control groups.

  • Repair Mechanisms: DNA repair mechanisms can remove these adducts, meaning their levels may decline over time, reflecting recent exposure more than cumulative exposure.[2]

Hemoglobin Adducts: N-(2-oxoethyl)valine (OEV)

Advantages:

  • Non-invasive sampling: Requires only a blood sample.

  • Long-term exposure marker: Hemoglobin has a lifespan of about 120 days in humans, so OEV adducts can provide an integrated measure of exposure over a longer period.[8]

  • No Repair Mechanisms: Unlike DNA adducts, hemoglobin adducts are not repaired, leading to their accumulation over the lifespan of the erythrocyte.[8]

Disadvantages:

  • Indirect measure of genotoxicity: While indicative of exposure to the reactive metabolite, it does not directly confirm that the carcinogen has reached the DNA.

  • Lower abundance: The levels of hemoglobin adducts may be lower than those of DNA adducts, potentially impacting sensitivity at very low exposure levels.

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

The following diagram illustrates the metabolic pathway of this compound, leading to the formation of DNA adducts.

This compound Metabolism VC This compound CYP2E1 CYP2E1 VC->CYP2E1 Oxidation VCO This compound Epoxide (VCO) CYP2E1->VCO Detox Detoxification VCO->Detox DNA DNA VCO->DNA Alkylation GSH Glutathione (GSH) GSH->Detox Adducts εdA and εdC DNA Adducts DNA->Adducts

Metabolic activation of this compound to its reactive epoxide and formation of DNA adducts.
Experimental Workflow for Biomarker Analysis

This diagram outlines the general workflow for the analysis of both DNA and hemoglobin adducts.

Biomarker Analysis Workflow cluster_dna DNA Adduct Analysis cluster_hb Hemoglobin Adduct Analysis Sample_DNA Tissue or Urine Sample Extraction_DNA DNA Extraction/ Urine Cleanup Sample_DNA->Extraction_DNA Hydrolysis Enzymatic Hydrolysis Extraction_DNA->Hydrolysis Purification_DNA Immunoaffinity/ SPE Purification Hydrolysis->Purification_DNA Analysis_DNA LC-MS/MS Analysis Purification_DNA->Analysis_DNA Sample_Hb Blood Sample Isolation_Hb Globin Isolation Sample_Hb->Isolation_Hb Reduction Reduction with Sodium Borohydride Isolation_Hb->Reduction Derivatization Modified Edman Degradation Reduction->Derivatization Analysis_Hb GC-MS Analysis Derivatization->Analysis_Hb

General experimental workflows for the analysis of DNA and hemoglobin adducts.

Experimental Protocols

Quantification of 1,N6-ethenodeoxyadenosine (εdA) and 3,N4-ethenodeoxycytidine (εdC) in Urine by UPLC-ESI-MS/MS

This protocol is adapted from a method for ultrasensitive detection of etheno-DNA adducts in human urine.[4]

1. Sample Preparation:

  • To 1 mL of urine, add stable isotope-labeled internal standards ([15N5]εdA and [15N3]εdC).

  • Perform solid-phase extraction (SPE) for sample cleanup and enrichment.

2. UPLC-ESI-MS/MS Analysis:

  • Chromatography: Use a UPLC system with a suitable C18 column.

  • Mobile Phase: Employ a gradient of ammonium (B1175870) acetate (B1210297) in water and methanol.

  • Mass Spectrometry: Operate a tandem mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific transitions for εdA, εdC, and their internal standards.

3. Quantification:

  • Calculate the concentration of εdA and εdC by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

Quantification of N-(2-oxoethyl)valine (OEV) in Hemoglobin by GC-MS

This protocol is based on a method for measuring OEV adducts in mice treated with ethyl carbamate.

1. Globin Isolation:

  • Lyse red blood cells and precipitate globin using acidified acetone.

  • Wash and dry the globin pellet.

2. Adduct Modification and Derivatization:

  • Reduce the 2-oxoethyl group of the adduct to a hydroxyethyl (B10761427) group using sodium borohydride.

  • Cleave the N-terminal valine adduct using a modified Edman degradation with phenylisothiocyanate.

  • Derivatize the resulting product with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).

3. GC-MS Analysis:

  • Gas Chromatography: Use a GC system with a capillary column suitable for separating the derivatized adduct.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ion of the derivatized adduct and the internal standard.

4. Quantification:

  • Quantify the OEV adduct level based on the response of the analyte relative to a synthetic internal standard.

Conclusion

Both DNA adducts (εdA and εdC) and hemoglobin adducts (OEV) are valuable biomarkers for assessing exposure to this compound. The choice of biomarker depends on the specific research question and the desired window of exposure.

  • DNA adducts provide a direct measure of the genotoxic effect of this compound and are highly sensitive. The ability to measure these adducts in urine offers a promising non-invasive approach.

  • Hemoglobin adducts offer a more integrated measure of exposure over a longer period due to their stability and the lifespan of red blood cells.

For a comprehensive assessment of this compound exposure and its potential health risks, the concurrent analysis of both DNA and hemoglobin adducts is recommended. This approach would provide information on both recent and cumulative exposure, as well as direct evidence of genotoxicity. Further research is needed to directly compare the performance of these biomarkers under identical this compound exposure conditions to establish more definitive dose-response relationships and to refine their application in risk assessment.

References

Navigating Carcinogenesis: A Guide to Alternatives for Vinyl Carbamate in Experimental Tumor Induction

Author: BenchChem Technical Support Team. Date: December 2025

For decades, vinyl carbamate (B1207046) has served as a potent tool for researchers inducing experimental tumors, particularly lung adenomas and carcinomas in murine models. However, its high carcinogenicity and the availability of other well-characterized carcinogens necessitate a thorough comparison of available alternatives. This guide provides a comprehensive overview of key substitutes for vinyl carbamate, offering a comparative analysis of their performance, detailed experimental protocols, and insights into their mechanisms of action to aid researchers in selecting the most appropriate agent for their study.

Comparative Efficacy of Carcinogens in Tumor Induction

The choice of a chemical carcinogen significantly impacts tumor incidence, latency, and multiplicity. Below is a comparative summary of quantitative data for this compound and its common alternatives. The data is primarily derived from studies using susceptible mouse strains like A/J for lung cancer models and Sprague-Dawley rats for mammary cancer models.

CarcinogenAnimal ModelRoute of AdministrationDoseTumor TypeTumor IncidenceMean Tumor Multiplicity (per animal)Latency
This compound A/J MiceIntraperitoneal (i.p.)60 mg/kg (single dose)Lung AdenomaHigh24.0 ± 1.7224 weeks
A/J MiceIntraperitoneal (i.p.)16 mg/kg (2 doses)Lung Adenoma/CarcinomaHigh43.2 ± 3.220 weeks
Urethane (B1682113) (Ethyl Carbamate) A/J MiceIntraperitoneal (i.p.)1 g/kgLung AdenomaHigh~2514-16 weeks
Benzo(a)pyrene (B(a)P) A/J MiceIntragastric (i.g.)24 µmol (8 weekly doses)Lung Adenoma100%10.5 ± 4.417 weeks (9 weeks post-treatment)
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) A/J MiceIntraperitoneal (i.p.)100 mg/kg (single dose)Lung Adenoma/Carcinoma100%>2034-54 weeks
A/J MiceIntragastric (i.g.)24 µmol (8 weekly doses)Lung AdenomaHigh~5-1017 weeks (9 weeks post-treatment)
3-Methylcholanthrene (B14862) (3-MCA) BC3F1/Cum MiceIntratracheal25 mg (5 doses)Squamous Cell Carcinoma, Adenocarcinoma>95%Not specifiedDose and time-dependent
7,12-Dimethylbenz(a)anthracene (DMBA) Sprague-Dawley RatsSubcutaneous80 mg/kg (3 doses)Mammary Tumors100%1 nodule per rat~3 months

Note: Tumor multiplicity and latency can vary significantly based on the specific experimental protocol, animal strain, and laboratory conditions. The data presented should be considered as representative examples.

In-Depth Look at Carcinogen Alternatives

Urethane (Ethyl Carbamate)

Urethane is a widely used carcinogen for inducing lung tumors in mice and is structurally related to this compound. While this compound is a more potent carcinogen, urethane offers a well-established and reproducible model.[1][2]

Polycyclic Aromatic Hydrocarbons (PAHs)

Benzo(a)pyrene (B(a)P) and 3-Methylcholanthrene (3-MCA) are potent PAHs found in tobacco smoke and environmental pollutants. They are frequently used to induce lung tumors in mice, often resulting in squamous cell carcinomas, a different histopathological subtype compared to the adenomas typically induced by carbamates.[3][4]

Nitrosamines

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a tobacco-specific nitrosamine (B1359907) that is a potent lung carcinogen in various animal models.[5] It is highly relevant for studies focused on tobacco-related carcinogenesis.

7,12-Dimethylbenz(a)anthracene (DMBA)

While also a PAH, DMBA is most commonly employed to induce mammary tumors in rats, providing a robust model for breast cancer research.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are summarized protocols for tumor induction with key alternatives to this compound.

Lung Tumor Induction with Benzo(a)pyrene (B(a)P) in A/J Mice
  • Animal Model: Female A/J mice, 6-8 weeks old.

  • Carcinogen Preparation: Dissolve B(a)P in a suitable vehicle like corn oil.

  • Administration: Administer a total dose of 24 µmol of B(a)P via intragastric gavage in eight weekly subdoses.[7]

  • Monitoring: Monitor animals for signs of toxicity.

  • Endpoint: Euthanize mice 9 to 19 weeks after the final dose and count lung and forestomach tumors.[3]

Lung Tumor Induction with NNK in A/J Mice
  • Animal Model: Female A/J mice, 6-8 weeks old.

  • Carcinogen Preparation: Dissolve NNK in saline.

  • Administration: Administer a single intraperitoneal injection of 100 mg/kg NNK.[5] Alternatively, for a chronic exposure model, eight consecutive weekly doses of 3 µmol can be given via intragastric gavage.[5]

  • Monitoring: Observe mice for any adverse effects.

  • Endpoint: Lung hyperplasia can be observed as early as 14 weeks, with adenomas developing between 34 and 42 weeks, and carcinomas by 54 weeks.[5]

Mammary Tumor Induction with DMBA in Sprague-Dawley Rats
  • Animal Model: Female Sprague-Dawley rats, 45-55 days old.

  • Carcinogen Preparation: Dissolve DMBA in a vehicle such as corn oil.

  • Administration: Administer three subcutaneous injections of 80 mg/kg DMBA into the mammary fat pad at one-week intervals.[6]

  • Monitoring: Palpate the mammary glands weekly to detect tumor formation.

  • Endpoint: Tumors typically develop within three months.[6]

Signaling Pathways in Chemical Carcinogenesis

Understanding the molecular pathways activated by different carcinogens is essential for mechanistic studies and the development of targeted therapies.

This compound and Urethane Signaling

This compound and urethane are metabolized by cytochrome P450 enzymes, particularly CYP2E1, to reactive epoxides.[8] These epoxides form DNA adducts, leading to mutations in key oncogenes like K-ras.[8]

Vinyl_Carbamate_Urethane_Pathway VC This compound / Urethane CYP2E1 CYP2E1 VC->CYP2E1 Metabolism Epoxide Reactive Epoxide CYP2E1->Epoxide DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Kras_Mutation K-ras Mutation DNA_Adducts->Kras_Mutation Tumorigenesis Tumorigenesis Kras_Mutation->Tumorigenesis BAP_Pathway BaP Benzo(a)pyrene AhR AhR BaP->AhR p53 p53 Pathway BaP->p53 PI3K PI3K/AKT/mTOR Pathway BaP->PI3K Gene_Expression Altered Gene Expression AhR->Gene_Expression Apoptosis_Evasion Evasion of Apoptosis p53->Apoptosis_Evasion Cell_Proliferation Cell Proliferation PI3K->Cell_Proliferation Tumorigenesis Tumorigenesis Gene_Expression->Tumorigenesis Cell_Proliferation->Tumorigenesis Apoptosis_Evasion->Tumorigenesis NNK_Pathway NNK NNK nAChR nAChR NNK->nAChR PI3K PI3K/AKT Pathway NNK->PI3K NFkB NF-κB Pathway NNK->NFkB Src_STAT3 Src/STAT3 nAChR->Src_STAT3 Cell_Proliferation Cell Proliferation & Survival PI3K->Cell_Proliferation NFkB->Cell_Proliferation Src_STAT3->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Tumorigenesis Tumorigenesis Angiogenesis->Tumorigenesis Experimental_Workflow Animal_Selection Animal Model Selection (e.g., A/J Mice, Sprague-Dawley Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Carcinogen_Admin Carcinogen Administration (Route, Dose, Frequency) Acclimatization->Carcinogen_Admin Monitoring Animal Monitoring (Health, Tumor Development) Carcinogen_Admin->Monitoring Endpoint Experimental Endpoint (Tumor Collection) Monitoring->Endpoint Analysis Data Analysis (Incidence, Multiplicity, Histopathology, Molecular Analysis) Endpoint->Analysis

References

Comparative Analysis of Gene Expression Profiles Following Vinyl Carbamate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of gene expression changes induced by vinyl carbamate (B1207046), a potent carcinogen. While a comprehensive, publicly available dataset detailing genome-wide gene expression profiles following vinyl carbamate exposure remains elusive, this document synthesizes findings from key studies to offer insights into the molecular perturbations caused by this compound. The focus is on microRNA (miRNA) dysregulation and the involvement of the Nrf2 signaling pathway, for which experimental data exists.

Key Findings on microRNA Expression in this compound-Induced Lung Tumors

A pivotal study by Melkamu et al. (2010) investigated the alteration of miRNA expression in lung tumors induced by this compound in A/J mice.[1][2] Using microarray analysis, the study identified a consistent pattern of miRNA dysregulation, with several miRNAs being either significantly upregulated or downregulated in tumor tissues compared to normal lung tissues. These findings were subsequently confirmed by quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[1][2]

The following table summarizes the key miRNA expression changes observed in this study.

microRNAExpression Status in Lung TumorsPotential Role in Carcinogenesis
miR-21UpregulatedOncogenic; targets tumor suppressor genes like PTEN and PDCD4.[1][2][3]
mir-31UpregulatedOncogenic in some cancers.
miR-130aUpregulatedImplicated in various cancers.
miR-146bUpregulatedAssociated with inflammation and cancer.
miR-377UpregulatedIts role in lung cancer is still being elucidated.
miR-1DownregulatedTumor suppressive functions.
miR-143DownregulatedTumor suppressive functions.

Table 1: Summary of Dysregulated microRNAs in this compound-Induced Mouse Lung Tumors.[1][2]

The Nrf2 Signaling Pathway: A Key Player in this compound Carcinogenesis

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Emerging evidence suggests its significant involvement in the response to this compound exposure and its subsequent carcinogenic effects.

The Nrf2 pathway is a master regulator of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophiles, such as the reactive metabolites of this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of its target genes.

Studies have shown that activation of the Nrf2 pathway can be protective against this compound-induced lung cancer.[5] For instance, a curcumin (B1669340) derivative, bis[2-hydroxybenzylidene]acetone (BHBA), was found to be a potent inducer of the Nrf2 pathway and significantly reduced lung adenocarcinoma in a this compound-induced lung cancer model in A/J mice.[6]

Key Nrf2 target genes that are likely involved in the cellular response to this compound exposure include:

  • NAD(P)H quinone dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species.[7][8]

  • Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[9][10]

  • Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme to produce the antioxidant biliverdin.[7][8]

The diagram below illustrates the Nrf2 signaling pathway and its activation in response to this compound metabolites.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VC This compound VCM This compound Metabolites (electrophiles) VC->VCM Metabolism Keap1_Nrf2 Keap1-Nrf2 Complex VCM->Keap1_Nrf2 Inactivation of Keap1 Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_inactive Nrf2 (inactive) Nrf2_inactive->Keap1_Nrf2 Nrf2_active Nrf2 (active) Keap1_Nrf2->Nrf2_active Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Target_Genes Target Genes (NQO1, GCLC, HO-1) ARE->Target_Genes Activation Nrf2_nuc->ARE Transcription Transcription Target_Genes->Transcription

Nrf2 signaling pathway activation by this compound metabolites.

Experimental Protocols

Detailed experimental protocols for the key techniques used in the cited studies are provided below.

microRNA Microarray Analysis

The following protocol is a generalized representation based on the methodology described by Melkamu et al. (2010) for the analysis of miRNA expression in mouse lung tissue.[1][2]

1. RNA Isolation:

  • Total RNA, including the small RNA fraction, is isolated from frozen lung tumor and normal lung tissues.

  • Tissues are typically homogenized in a lysis reagent such as TRIzol.[11][12][13]

  • Phase separation is achieved by adding chloroform, followed by centrifugation.

  • The aqueous phase containing RNA is collected, and RNA is precipitated using isopropanol.

  • The RNA pellet is washed with ethanol (B145695) and resuspended in RNase-free water.

  • RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

2. miRNA Labeling and Hybridization:

  • A specific amount of total RNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5) using a commercial miRNA labeling kit.

  • The labeled miRNA is then hybridized to a microarray chip containing probes for a comprehensive panel of miRNAs.

  • Hybridization is typically carried out in a hybridization chamber for a specified time and temperature.

3. Microarray Scanning and Data Analysis:

  • After hybridization, the microarray slides are washed to remove unbound labeled miRNA.

  • The slides are then scanned using a microarray scanner to detect the fluorescent signals.

  • The signal intensities for each miRNA spot are quantified using specialized software.

  • Data is normalized to control for variations between arrays.

  • Differentially expressed miRNAs are identified by comparing the signal intensities between tumor and normal samples, typically using statistical tests such as a t-test and applying a fold-change cutoff.

The following diagram illustrates the general workflow for miRNA microarray analysis.

miRNA_Microarray_Workflow cluster_sample_prep Sample Preparation cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis Tissue Lung Tissue (Tumor & Normal) Homogenization Homogenization (e.g., in TRIzol) Tissue->Homogenization RNA_Isolation Total RNA Isolation (including miRNA) Homogenization->RNA_Isolation QC RNA Quality Control RNA_Isolation->QC Labeling miRNA Labeling (Fluorescent Dye) QC->Labeling Hybridization Hybridization to Microarray Labeling->Hybridization Washing Washing Hybridization->Washing Scanning Scanning Washing->Scanning Data_Extraction Data Extraction Scanning->Data_Extraction Normalization Normalization Data_Extraction->Normalization DE_Analysis Differential Expression Analysis Normalization->DE_Analysis Results Identification of Upregulated/Downregulated miRNAs DE_Analysis->Results

References

Unraveling the Carcinogenic Potential of Vinyl Carbamate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate landscape of cancer research and drug development, the choice of appropriate disease models is paramount. Vinyl carbamate (B1207046), a potent carcinogenic metabolite of ethyl carbamate (urethane), has long been a tool for inducing tumors in animal models, particularly lung, skin, and liver cancers. This guide provides a comprehensive assessment of vinyl carbamate models, offering a comparative analysis with its precursor, ethyl carbamate, and exploring alternative models to contextualize its relevance to human disease. This publication is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this compound-induced carcinogenesis and make informed decisions about their experimental designs.

Executive Summary

This compound (VC) is a significantly more potent carcinogen than its parent compound, ethyl carbamate (EC).[1] Its carcinogenic activity is attributed to its metabolic activation to this compound epoxide (VCO), a highly reactive electrophile that forms DNA adducts, initiating mutagenesis and carcinogenesis.[2][3][4] Animal models, primarily in mice, have been instrumental in elucidating these mechanisms. This guide presents quantitative data on the comparative tumorigenicity of VC and EC, details key experimental protocols for inducing and assessing tumors, and evaluates the utility of alternative models in cancer research. The relevance of these models to human cancer is also critically discussed, providing a balanced perspective for translational research.

Comparative Carcinogenicity: this compound vs. Ethyl Carbamate

Experimental data consistently demonstrates the superior carcinogenic potency of this compound compared to ethyl carbamate. VC is estimated to be 10 to 50 times more active in initiating skin tumors and inducing lung adenomas in mice.[1]

CarcinogenAnimal Model (Strain)Target OrganDosing RegimenTumor Incidence/MultiplicityReference
This compound Mouse (A/J)LungSingle i.p. injection (60 mg/kg)24.0 +/- 1.72 tumors/mouse at 24 weeks[5]
This compound Mouse (A/J)LungTwo i.p. injections (16 mg/kg each)43.2 +/- 3.2 tumors/mouse at 20 weeks[5]
Ethyl Carbamate Mouse (A/J)LungSingle i.p. injection (equimolar to 4.6 mmol HEC/kg)Approx. 40 times more tumors than HEC at the same dose[6]
This compound Mouse (CD-1)SkinInitiation with VC followed by promotionStrong initiator of skin papillomas and carcinomas[4]
Ethyl Carbamate Mouse (SENCAR)SkinSingle i.p. injection (20 mg) followed by TPA promotion>60% incidence of squamous cell carcinoma at 40 weeks[7]
This compound Mouse (B6C3F1)LiverInfant male miceStronger initiator of liver carcinogenesis than EC[4]
Ethyl Carbamate Mouse (B6C3F1)LiverOral administration in drinking waterInduction of liver tumors[7]

Metabolic Activation and Mechanism of Action

The carcinogenic mechanism of this compound is a multi-step process involving metabolic activation, primarily by Cytochrome P450 enzymes, particularly CYP2E1.[2][3]

This compound Metabolic Activation EC Ethyl Carbamate (EC) VC This compound (VC) EC->VC Oxidation (CYP2E1) VCO This compound Epoxide (VCO) (Ultimate Carcinogen) VC->VCO Epoxidation (CYP2E1) DNA_Adducts DNA Adducts (e.g., 1,N6-ethenoadenine, 7-(2'-oxoethyl)guanine) VCO->DNA_Adducts Covalent Binding Mutation Mutations (e.g., Kras) DNA_Adducts->Mutation Tumor Tumor Initiation Mutation->Tumor

Caption: Metabolic activation pathway of ethyl carbamate and this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key protocols used in this compound research.

Lung Adenoma Induction in A/J Mice

This model is widely used for its high susceptibility to lung tumor development.

Protocol:

  • Animal Model: Female A/J mice, 6-8 weeks old.

  • Carcinogen Preparation: Dissolve this compound in a suitable solvent such as sterile saline.

  • Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 60 mg/kg body weight).[5]

  • Monitoring: House mice under standard conditions and monitor for signs of toxicity.

  • Endpoint: Euthanize mice at a predetermined time point (e.g., 16-24 weeks post-injection).[5][7]

  • Analysis: Excise the lungs, fix in 10% neutral buffered formalin, and count the surface adenomas. Histopathological analysis is performed to confirm tumor type and grade.[7]

Lung Adenoma Protocol start Start animal A/J Mice (6-8 weeks old) start->animal vc_prep Prepare this compound Solution animal->vc_prep injection Single i.p. Injection (e.g., 60 mg/kg) vc_prep->injection monitoring Monitor for 16-24 weeks injection->monitoring euthanasia Euthanize Mice monitoring->euthanasia analysis Excise Lungs, Count Tumors, Histopathology euthanasia->analysis end End analysis->end

Caption: Experimental workflow for this compound-induced lung adenoma in A/J mice.

Two-Stage Skin Carcinogenesis in Mice

This model distinguishes between the initiation and promotion stages of cancer.

Protocol:

  • Animal Model: CD-1 or SENCAR mice, 6-8 weeks old.

  • Initiation: Apply a single topical dose of this compound dissolved in a solvent like acetone (B3395972) to the shaved dorsal skin.[7]

  • Promotion: One to two weeks after initiation, begin twice-weekly topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[7]

  • Monitoring: Observe mice weekly for the appearance and growth of skin papillomas.

  • Endpoint: The study can continue for 20-50 weeks to observe the progression of papillomas to squamous cell carcinomas.[8]

  • Analysis: Record the number and size of tumors. Histopathological examination is used to confirm the diagnosis.

Ames Test for Mutagenicity

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemicals.

Protocol:

  • Bacterial Strains: Use Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens.[1]

  • Metabolic Activation: Since this compound is a promutagen, the assay must be conducted in the presence of a metabolic activation system, typically a liver S9 fraction from Aroclor-induced rats or hamsters.[1][9]

  • Exposure: In the pre-incubation method, the bacterial culture, S9 mix, and various concentrations of this compound are incubated together before being plated on a minimal glucose agar (B569324) medium.[9]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

Alternative Models and Their Relevance

While this compound-induced models are valuable, it is crucial to consider their limitations and explore alternative systems.

Model TypeExamplesAdvantagesDisadvantages
Genetically Engineered Mouse Models (GEMMs) KrasG12D, EGFR mutant miceMore closely mimic the genetic alterations found in human cancers; allow for the study of specific signaling pathways.[10][11]Tumors often have a lower mutational burden than human tumors; may not fully recapitulate the heterogeneity of human cancer.[11]
In Vitro Models Human lung organoids, liver-on-a-chipHigh-throughput screening; use of human cells enhances relevance; reduces animal use.[12]Lack of systemic effects and complex tissue interactions; may not fully replicate in vivo metabolism.[13]
Other Chemical Carcinogens N-nitroso-tris-chloroethylurea, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)Can induce different tumor types and mutational signatures.[14]May have different mechanisms of action and relevance to specific human exposures.
Neonatal Mouse Models Shorter latency period for tumor development.May not be representative of adult-onset cancers.[15]

Relevance of this compound Models to Human Disease

The use of animal models, particularly mouse lung tumor models, for human cancer risk assessment is a subject of ongoing debate.[16][17]

Points of Consideration:

  • Metabolic Differences: While the metabolic activation pathway of this compound is understood, quantitative differences in enzyme kinetics between mice and humans can affect carcinogenic potency.

  • Tumor Histology: Mouse lung adenomas induced by this compound share some histopathological similarities with human non-small cell lung cancer, particularly adenocarcinoma.[10] However, there are also notable differences.

  • Genetic Alterations: Activating mutations in the Kras gene are a common feature of both this compound-induced mouse lung tumors and human lung adenocarcinomas, suggesting some mechanistic conservation.[3][10]

  • Limitations of Mouse Models: The high spontaneous rate of lung tumors in some mouse strains and anatomical and physiological differences between the mouse and human respiratory systems can complicate the direct extrapolation of findings.[16]

Conclusion

This compound remains a potent and valuable tool for inducing tumors in animal models, providing critical insights into the mechanisms of chemical carcinogenesis. Its high potency allows for the use of lower doses and shorter study durations compared to ethyl carbamate. However, researchers must be cognizant of the inherent limitations of these models and the ongoing debate surrounding their direct relevance to human cancer. The judicious use of this compound models, in conjunction with alternative systems such as genetically engineered models and in vitro human cell-based assays, will provide a more comprehensive and translatable understanding of carcinogenesis, ultimately aiding in the development of more effective cancer prevention and treatment strategies.

References

Safety Operating Guide

Proper Disposal of Vinyl Carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of vinyl carbamate (B1207046), a compound used in biomedical research. Developed for researchers, scientists, and drug development professionals, this guide outlines procedural steps to ensure the safe handling and disposal of vinyl carbamate waste, in accordance with hazardous waste regulations. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that must be handled with care. Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Protective Clothing Lab coat or other protective garments
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for handling large quantities or in case of spills.

In case of a spill: For small spills, dampen the solid material with water and transfer it to a suitable container. Use absorbent paper dampened with water to clean the affected area. Seal all contaminated materials, including clothing and absorbent paper, in a vapor-tight plastic bag for disposal as hazardous waste.[1][2]

Waste Classification and Segregation

Under the Resource Conservation and Recovery Act (RCRA), carbamate wastes are regulated as hazardous. Ethyl carbamate (urethane) is specifically listed with the EPA Hazardous Waste Code U238 . Wastes generated from the production of carbamates are designated with codes K156, K157, and K158 . While this compound does not have a unique code, it must be managed as a hazardous waste due to its toxicity and chemical class.

Waste Segregation:

Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the chemical name.

Incompatible Materials:

To prevent dangerous reactions, do not mix this compound waste with the following:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents

  • Strong reducing agents (e.g., hydrides)[1][2]

Approved Disposal Procedures

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility. The Environmental Protection Agency (EPA) has identified Best Demonstrated Available Technologies (BDAT) for the treatment of carbamate wastes prior to land disposal.

The recommended disposal workflow is as follows:

This compound Disposal Workflow cluster_0 Step 1: Collection and Segregation cluster_1 Step 2: Storage cluster_2 Step 3: Institutional Coordination cluster_3 Step 4: Final Disposal A Collect this compound waste in a labeled, sealed container B Segregate from incompatible materials A->B Ensure proper containment C Store in a designated, secure hazardous waste area B->C D Contact institutional Environmental Health & Safety (EHS) for pickup C->D E Transport to an approved hazardous waste disposal facility D->E F Treatment via Best Demonstrated Available Technology (BDAT) E->F G Final land disposal of treated residue F->G

Caption: Disposal workflow for this compound waste.

Experimental Protocols for Treatment

The following are overviews of the primary BDAT for carbamate wastes. These processes are to be carried out at a licensed hazardous waste treatment facility.

Incineration (Technology Code: CMBST)

Incineration is a high-temperature thermal destruction process. For hazardous wastes, typical incineration temperatures range from 850°C to 1300°C to ensure the complete destruction of organic compounds.

General Incineration Parameters for Hazardous Waste:

ParameterValue
Temperature 850°C - 1300°C
Residence Time A minimum of 2 seconds in an afterburner is common for evolved gases.
Alkaline Hydrolysis

General Protocol for Alkaline Hydrolysis of Carbamates:

  • Preparation: The carbamate waste is mixed with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Reaction: The mixture is heated to an elevated temperature, potentially under pressure, to accelerate the hydrolysis reaction.

  • Neutralization: After the reaction is complete, the resulting solution is neutralized.

  • Disposal: The final effluent is disposed of in accordance with local regulations.

Carbamates are known to be most stable in slightly acidic conditions (around pH 5) and their rate of hydrolysis increases significantly in alkaline conditions (pH > 7.5).

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. It is the responsibility of the waste generator to properly identify, label, and manage hazardous waste from its point of generation to its final disposal. Maintaining accurate records of all disposed materials is essential for regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Vinyl Carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with vinyl carbamate (B1207046), a potent promutagen.[1] Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Operational Plan for Handling Vinyl carbamate

This step-by-step guide outlines the necessary precautions and procedures for the safe handling and disposal of this compound.

Pre-Handling Preparations
  • Risk Assessment: Before any procedure, conduct a thorough risk assessment specific to the planned experiment.

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control exposure.[2][3] This area should be clearly marked with warning signs indicating the presence of a carcinogen.[2][3]

  • Gather Materials: Ensure all necessary personal protective equipment (PPE) and spill cleanup materials are readily available before handling the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent inhalation, skin, and eye contact.

  • Respiratory Protection: When handling this compound powder or solutions, a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gases, and high-efficiency particulate air (HEPA) is mandatory.

  • Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] Inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A disposable, Tyvek-type lab coat or coveralls should be worn to prevent skin contact.[5] For procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, a full-face shield should be worn in addition to safety glasses.

Handling Procedures
  • Weighing and Transferring: All weighing and transferring of solid this compound must be performed inside a certified chemical fume hood to minimize the risk of inhaling dust particles.[2] Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to prevent splashing. Ensure the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • General Handling: Avoid direct contact with the chemical. Use tools and equipment dedicated to this compound work whenever possible. After handling, thoroughly wash hands and forearms with soap and water.[6][7]

Storage
  • Secure Storage: Store this compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

  • Labeling: The storage container must be clearly labeled as "this compound" and "Carcinogen."[2]

  • Secondary Containment: Store the primary container within a secondary, unbreakable container to prevent spills in case of a leak.[2]

Quantitative Data

PropertyValueSource
Molecular Formula C₃H₅NO₂[1][8]
Molecular Weight 87.08 g/mol [8]
Appearance White crystalline solid[8]
Melting Point 52-54 °C (126-129 °F)[1]
Occupational Exposure Limit (OEL) No data available[4]

Emergency Procedures

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institutional safety office.

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Cleanup (if trained):

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, dampen the solid material with water to prevent dust formation.[8][9]

    • Carefully scoop the material into a labeled, sealed container for hazardous waste.[8][9]

    • Use wet absorbent paper to clean the spill area, and place the used paper in the same waste container.[8][9]

    • Wash the spill area with soap and water.[8][9]

Exposure Response
  • Inhalation: Move to fresh air immediately. Seek medical attention.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation: Collect all this compound waste, including contaminated PPE, labware, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[2][10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," "this compound," and a description of the contents.[10][11]

  • Storage: Store the hazardous waste container in a designated and secure area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.[11]

Visual Workflow for Safe Handling and Disposal

VinylCarbamateWorkflow Start Start: Handling this compound Prep 1. Preparation - Risk Assessment - Designate Area - Gather PPE & Spill Kit Start->Prep PPE 2. Don PPE - Respirator - Double Gloves - Lab Coat/Coveralls - Eye/Face Protection Prep->PPE Handling 3. Handling in Fume Hood - Weighing & Transferring - Solution Preparation PPE->Handling Storage 4. Secure Storage - Labeled Container - Secondary Containment Handling->Storage Store unused chemical Decon 5. Decontamination - Clean Work Area - Wash Hands Handling->Decon After handling Waste 6. Waste Disposal - Segregate Waste - Label Container - Arrange Pickup Decon->Waste DoffPPE 7. Doff PPE - Remove & Dispose of  Contaminated PPE Waste->DoffPPE End End: Procedure Complete DoffPPE->End

Caption: Workflow for the safe handling and disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。